molecular formula C19H23N5O5 B14083366 SHEN26

SHEN26

Numéro de catalogue: B14083366
Poids moléculaire: 401.4 g/mol
Clé InChI: NJZZWWHRMAGFGB-ZIGSKRJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SHEN26 is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H23N5O5

Poids moléculaire

401.4 g/mol

Nom IUPAC

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate

InChI

InChI=1S/C19H23N5O5/c20-9-19(14-7-6-12-17(21)22-10-23-24(12)14)16(26)15(25)13(29-19)8-28-18(27)11-4-2-1-3-5-11/h6-7,10-11,13,15-16,25-26H,1-5,8H2,(H2,21,22,23)/t13-,15-,16-,19+/m1/s1

Clé InChI

NJZZWWHRMAGFGB-ZIGSKRJUSA-N

SMILES isomérique

C1CCC(CC1)C(=O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

SMILES canonique

C1CCC(CC1)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Origine du produit

United States

Foundational & Exploratory

SHEN26: A Technical Guide to its Mechanism of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 (also known as ATV014) is an orally bioavailable small-molecule antiviral agent demonstrating potent activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a 5'-cyclohexanecarboxylate prodrug, this compound is efficiently metabolized to its parent nucleoside analog, GS-441524. The active form of the drug, the triphosphate of GS-441524, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and the cessation of viral RNA synthesis. Preclinical and clinical studies have highlighted its broad-spectrum activity against various SARS-CoV-2 variants of concern and a favorable safety profile. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is designed as a prodrug to enhance the oral bioavailability of the active antiviral nucleoside, GS-441524.[1] Upon oral administration, this compound undergoes metabolic conversion to GS-441524, which is then taken up by host cells. Inside the cell, host kinases phosphorylate GS-441524 through a series of steps to its active form, GS-441524 triphosphate.[2][3][4] This active metabolite structurally mimics adenosine triphosphate (ATP), a natural substrate for the viral RdRp.

The triphosphate of GS-441524 competes with ATP for incorporation into the nascent viral RNA strand during replication.[5] Once incorporated by the RdRp, the presence of the 1'-cyano group on the ribose sugar moiety of GS-441524 triphosphate disrupts the conformation of the polymerase active site, leading to a delayed chain termination.[4] This premature cessation of RNA synthesis effectively halts viral replication.

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_virus Viral Replication Complex This compound This compound SHEN26_int This compound This compound->SHEN26_int Oral Administration & Cellular Uptake GS-441524 GS-441524 SHEN26_int->GS-441524 Metabolism GS-441524_MP GS-441524 Monophosphate GS-441524->GS-441524_MP Host Kinases GS-441524_DP GS-441524 Diphosphate GS-441524_MP->GS-441524_DP Host Kinases GS-441524_TP GS-441524 Triphosphate (Active Form) GS-441524_DP->GS-441524_TP Host Kinases RdRp SARS-CoV-2 RdRp GS-441524_TP->RdRp Competitive Inhibition Replication RNA Synthesis RdRp->Replication Viral_RNA Viral RNA Template Viral_RNA->Replication Template for Termination Delayed Chain Termination Replication->Termination Incorporation of GS-441524-TP

Caption: Mechanism of action of this compound against SARS-CoV-2.

Quantitative Data

The antiviral activity of this compound and its parent compound, GS-441524, has been quantified in various preclinical and clinical settings.

In Vitro Antiviral Activity

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate the potent in vitro activity of this compound against SARS-CoV-2 and its variants.

CompoundVirus StrainCell LineIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (ATV014)SARS-CoV-2 (Original)Vero E61.36>100>73.5[2]
This compound (ATV014)Beta VariantVero E61.12>100>89.3[2]
This compound (ATV014)Delta VariantVero E60.35>100>285.7[2]
GS-441524SARS-CoV-2 (Original)Vero E61.86Not SpecifiedNot Specified[5]
Clinical Efficacy (Phase II)

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of this compound in patients with mild to moderate COVID-19.[6][7][8]

Treatment GroupNChange in Viral Load from Baseline (log10 copies/mL)
Day 3
This compound (400 mg)24-2.99 ± 1.13
Placebo24-1.93 ± 1.61
Day 5
This compound (400 mg)24-4.33 ± 1.37
Placebo24-3.12 ± 1.48

The 400 mg this compound group showed a statistically significant greater reduction in viral load compared to the placebo group on Day 3 (p=0.0119) and Day 5 (p=0.0120).[6][8]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol is a representative method for determining the in vitro antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect.

Objective: To determine the EC50 of this compound against SARS-CoV-2 in a cell-based assay.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • SARS-CoV-2 viral stock

  • This compound compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound and the viral suspension (at a predetermined multiplicity of infection, e.g., 0.05) to the respective wells.

    • Include control wells with cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • After incubation, assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell-only control (100% viability) and virus-only control (0% viability).

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

CPE_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Vero E6 cells in 96-well plates Infect_Treat Infect cells with SARS-CoV-2 and add this compound dilutions Seed_Cells->Infect_Treat Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Infect_Treat Incubate Incubate for 72 hours (37°C, 5% CO2) Infect_Treat->Incubate Assess_Viability Measure cell viability (e.g., CellTiter-Glo) Incubate->Assess_Viability Calculate_EC50 Calculate EC50 value Assess_Viability->Calculate_EC50 RT_qPCR_Workflow Sample Nasopharyngeal Swab in VTM Extraction RNA Extraction Sample->Extraction RT-qPCR RT-qPCR with Viral & Internal Controls Extraction->RT-qPCR Analysis Data Analysis using Standard Curve RT-qPCR->Analysis Result Viral Load (copies/mL) Analysis->Result

References

SHEN26: A Novel Oral RNA-Dependent RNA Polymerase (RdRp) Inhibitor for the Treatment of COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ongoing evolution of SARS-CoV-2 underscores the continued need for effective and orally bioavailable antiviral therapeutics. SHEN26 (also known as ATV014) has emerged as a promising novel small-molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication and transcription of the SARS-CoV-2 genome. As a prodrug of the nucleoside analog GS-441524, this compound is designed for enhanced oral bioavailability, leading to the intracellular formation of the active triphosphate metabolite, which acts as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, antiviral potency, and safety profile.

Introduction

The SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in the viral life cycle and its conservation across coronaviruses. Nucleoside analogs have proven to be a successful class of RdRp inhibitors. This compound is a cyclohexanecarboxylate prodrug of the adenosine C-nucleoside analog GS-441524.[1] This modification enhances its oral absorption and subsequent metabolic activation to the pharmacologically active triphosphate form, GS-441524 triphosphate (GS-443902). This active metabolite is incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of transcription and inhibition of viral replication.

Mechanism of Action

The mechanism of action of this compound involves a multi-step intracellular conversion process to its active form, which then targets the viral RdRp.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) This compound This compound (Oral Administration) GS441524 GS-441524 (Active Metabolite) This compound->GS441524 Esterase Cleavage GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Host Kinases GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP Host Kinases RdRp SARS-CoV-2 RdRp GS441524_TP->RdRp Competitive Inhibition with ATP Termination Chain Termination GS441524_TP->Termination Incorporation into Viral RNA Replication Viral RNA Replication RdRp->Replication A Seed Vero E6 or A549-ACE2 cells C Infect cells with SARS-CoV-2 A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate for 24-72h D->E F Quantify viral RNA (RT-qPCR) or Titer (FFA) E->F G Calculate EC50 F->G A Intranasal infection of K18-hACE2 mice with SARS-CoV-2 B Initiate oral treatment with This compound or vehicle (2h post-infection) A->B C Continue treatment (e.g., BID for 3 days) B->C D Euthanize mice and harvest lungs (Day 3 p.i.) C->D E Quantify viral RNA (RT-qPCR) and infectious virus (FFA) D->E

References

SHEN26 (ATV014): A Technical Whitepaper on its Discovery and Development for the Treatment of COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26, also known as ATV014, is an orally bioavailable small-molecule antiviral drug developed for the treatment of COVID-19. It is a cyclohexane carboxylate prodrug of the nucleoside analog GS-441524, the active metabolite of remdesivir. By targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, this compound exhibits broad-spectrum antiviral activity against various coronaviruses. Preclinical studies have demonstrated its potent in vitro efficacy against multiple SARS-CoV-2 variants of concern and significant therapeutic effects in animal models. Phase I clinical trials have established a favorable safety and pharmacokinetic profile in healthy subjects, and a Phase II study has shown promising efficacy in reducing viral load in patients with mild-to-moderate COVID-19. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an urgent global effort to develop effective antiviral therapies. While vaccines have been instrumental in controlling the pandemic, the need for effective, orally administered antiviral drugs remains critical for treating infected individuals, particularly in the context of emerging viral variants. One of the key validated targets for anti-coronavirus drug development is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2]

This compound (ATV014) emerged as a promising therapeutic candidate from these efforts. It is a prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of the intravenously administered remdesivir.[1][3] The development of an oral prodrug of GS-441524 aimed to overcome the limitations of intravenous administration and provide a more accessible treatment option.[1][3] this compound was designed to have improved oral bioavailability, allowing it to be effectively administered in an outpatient setting.[4]

Mechanism of Action

This compound is a 5′-cyclohexane-carboxylate prodrug of the adenosine C-nucleoside analog GS-441524.[5] Upon oral administration, this compound is rapidly absorbed and hydrolyzed by host esterases to release the active parent nucleoside, GS-441524, into the bloodstream.[1][6]

The antiviral activity of this compound is mediated through the action of GS-441524. Inside the host cell, GS-441524 is metabolized into its active triphosphate form, GS-441524 triphosphate. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain. Once incorporated, it leads to delayed chain termination, thereby disrupting viral replication.

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Hydrolysis by Esterases GS441524_TP GS-441524-TP (Active Metabolite) GS441524->GS441524_TP Phosphorylation RdRp SARS-CoV-2 RdRp GS441524_TP->RdRp Competitive Inhibition Inhibition Inhibition GS441524_TP->Inhibition RNA Viral RNA Replication RdRp->RNA Inhibition->RNA

Caption: Mechanism of action of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in various cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are summarized in the table below.

SARS-CoV-2 Variant Cell Line EC50/IC50 (µM) Reference
B.1 (Original)Vero E60.46[7]
B.1 (Original)A549-ACE20.0562 ± 0.016[7]
Beta (B.1.351)Vero E60.13[7]
Delta (B.1.617.2)Vero E60.24[7]
Omicron (B.1.1.529)Vero E60.013[7]
Omicron BA.5A549-hACE20.251[8]
EG.5A549-hACE2Not specified[8]

The cytotoxicity of this compound was evaluated in Vero E6 cells, with a half-maximal cytotoxic concentration (CC50) of 263.8 µM.[7] This results in a high therapeutic index, particularly against the Omicron variant, where it reached 20,292.[7]

In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound was evaluated in a K18-hACE2 mouse model of SARS-CoV-2 infection.

Prophylactic and Therapeutic Efficacy: In a therapeutic setting, K18-hACE2 mice were infected with the SARS-CoV-2 Delta variant and treated with this compound two hours post-infection. The results demonstrated a dose-dependent reduction in viral RNA in the lungs.[7]

Treatment Group Dose (mg/kg) Viral RNA in Lungs (copies/µl) Reference
Vehicle-1.7 x 10⁵[7]
This compound20Dose-dependent reduction[7]
This compound50Dose-dependent reduction[7]
This compound100Dose-dependent reduction[7]
This compound2001.4 x 10³[7]
Molnupiravir2005.4 x 10³[7]

At a dose of 200 mg/kg, this compound was more potent than molnupiravir at the same dose in reducing viral RNA.[7] Furthermore, in a focus forming assay, doses of 50 mg/kg and higher of this compound reduced the concentration of infectious virus to below the limit of detection.[7]

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were assessed in CD-1 mice and Sprague-Dawley (SD) rats.

Species Dose (mg/kg, oral) Oral Bioavailability (F%) Half-life (T½, h) Reference
SD Rat2553.41.9[7]

These studies indicated that this compound has favorable oral bioavailability.[7]

Clinical Development

Phase I Clinical Trial

A randomized, double-blind, placebo-controlled Phase I study was conducted in 86 healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][9] The study included single ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts, as well as a food-effect study.[4][9]

Pharmacokinetics: Following oral administration, this compound is rapidly hydrolyzed to its active metabolite, this compound-69-0 (GS-441524), with the parent drug being undetectable in plasma.[6]

  • Single Ascending-Dose (SAD): In the fasting state, the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound-69-0 increased in an approximately dose-proportional manner in the 50-400 mg dose range.[4][9]

  • Multiple Ascending-Dose (MAD): Slight accumulation of this compound-69-0 was observed upon repeated dosing.[4][9]

  • Food Effect: Administration of this compound with a high-fat meal resulted in a prolonged time to maximum plasma concentration (Tmax) and an increase in both Cmax and AUC of this compound-69-0 compared to the fasting state.[4][9]

Safety and Tolerability: this compound was found to be safe and well-tolerated in healthy subjects. Most treatment-related adverse events were mild and resolved without intervention.[4][9]

Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial (NCT05676073) was conducted in China to evaluate the efficacy and safety of this compound in 91 adult patients with mild-to-moderate COVID-19.[1][2] Patients were randomized to receive a low dose (200 mg), a high dose (400 mg) of this compound, or a placebo.[1][2]

Efficacy: The primary efficacy endpoint was the change in viral RNA levels from baseline. The 400 mg dose of this compound demonstrated a statistically significant reduction in viral load at the early stages of treatment compared to the placebo group.[1][2]

Day of Treatment Treatment Group Change in Viral Load (log10 copies/mL) vs. Placebo P-value Reference
Day 3This compound 400 mg-1.060.0119[1][2]
Day 5This compound 400 mg-1.210.0120[1][2]

While there was a trend towards a higher clearance rate, no significant difference was found in the overall time to viral clearance between the this compound and placebo groups.[1][2]

Safety: The administration of this compound did not lead to an increase in drug-related adverse events, and it did not induce adverse events that required drug withdrawal, dose reduction, or resulted in death.[1][2] Importantly, this compound did not worsen renal function.[1][2]

Synthesis

An optimized, kilogram-scale synthesis of this compound has been developed to meet clinical and potential market demands. This 3-step industrial synthesis method utilizes chromatography-free post-reaction treatments, achieving a total yield of 57%.[5] The purity of the Good Manufacturing Practice (GMP)-graded active pharmaceutical ingredient (API) reached 98.9%, demonstrating the viability of this synthetic route for large-scale manufacturing.[5]

SHEN26_Synthesis_Workflow GS441524 GS-441524 Intermediate1 Protected Intermediate GS441524->Intermediate1 Step 1: Protection This compound This compound Intermediate1->this compound Step 2: Acylation Purification Purification (Chromatography-free) This compound->Purification Step 3: Deprotection

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Methodology)
  • Cells and Viruses: Vero E6 or A549-hACE2 cells are typically seeded in 96-well plates. Various SARS-CoV-2 isolates (e.g., original strain, variants of concern) are used for infection.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds.

  • Infection: Following compound treatment, cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a defined period (e.g., 24-72 hours).

  • Quantification of Viral Replication: Viral replication is quantified by measuring viral RNA levels in the cell supernatant using quantitative real-time polymerase chain reaction (qRT-PCR) or by a focus forming assay (FFA) to determine infectious virus titers.

  • Cytotoxicity Assay: Cell viability is assessed in parallel using assays such as the CellTiter-Glo luminescent cell viability assay to determine the CC50.

In Vivo Efficacy Study in K18-hACE2 Mice
  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection and develop disease pathology that mimics aspects of human COVID-19.

  • Virus Inoculation: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) of a SARS-CoV-2 variant (e.g., Delta variant).

  • Drug Administration:

    • Prophylactic model: this compound is administered orally prior to and following virus inoculation.

    • Therapeutic model: this compound is administered orally at a specific time point after virus inoculation (e.g., 2 hours post-infection).

  • Endpoints: At a predetermined time point post-infection (e.g., 3 days), mice are euthanized, and lung tissues are collected. Viral load in the lungs is quantified by qRT-PCR and FFA. Lung tissues may also be processed for histopathological analysis.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19 with a well-defined mechanism of action targeting the viral RdRp. It has demonstrated potent preclinical activity against a broad range of SARS-CoV-2 variants and has shown significant efficacy in reducing viral load in animal models. The clinical development program has progressed through Phase I and II trials, establishing a favorable safety, tolerability, and pharmacokinetic profile, along with evidence of clinical efficacy in patients with mild-to-moderate disease. The development of a scalable synthesis process further supports its potential as a valuable therapeutic option in the ongoing management of COVID-19. Further evaluation in Phase III clinical trials is anticipated to provide more definitive data on its clinical utility.

References

SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26 is an orally bioavailable prodrug of the potent antiviral nucleoside analog GS-441524, an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Currently undergoing clinical evaluation for the treatment of COVID-19, this compound offers a promising therapeutic option. This technical guide provides an in-depth overview of the chemical structure, a detailed kilogram-scale synthetic protocol, and the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies.

Chemical Structure and Properties

This compound, also known as ATV014, is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate. It is a 5′-cyclohexane-carboxylate ester derivative of GS-441524. This modification enhances its oral bioavailability, allowing it to be effectively administered as an oral medication.

IdentifierValue
IUPAC Name [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate
CAS Number 2691076-98-7
Chemical Formula C19H23N5O5
Molar Mass 401.423 g·mol−1
Synonyms ATV014

Synthesis of this compound

An optimized, three-step kilogram-scale synthesis of this compound has been developed, which is suitable for industrial production and avoids the need for chromatography. The overall yield of this process is 57%.[1][2]

Experimental Protocol: Kilogram-Scale Synthesis

Step 1: Ketal Protection of GS-441524

  • Reactants: GS-441524, 2,2-dimethoxypropane (DMP)

  • Reagents/Conditions: Anhydrous p-toluenesulfonic acid (p-TsOH), dichloromethane (DCM)

  • Procedure: A mixture of GS-441524 and p-TsOH in DCM is stirred, and DMP is added. The reaction is monitored until completion. The resulting intermediate 1 is obtained after a simple work-up.

  • Yield: 86%

Step 2: Selective Acylation

  • Reactants: Intermediate 1 , Cyclohexane carbonyl chloride

  • Reagents/Conditions: N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 5-10 °C

  • Procedure: To a solution of intermediate 1 in DCM, DIPEA is added, and the mixture is cooled. Cyclohexane carbonyl chloride is then added dropwise. The reaction is stirred until completion to yield intermediate 2 .

Step 3: Deprotection

  • Reactants: Intermediate 2

  • Reagents/Conditions: 66.7% aqueous formic acid, room temperature

  • Procedure: Intermediate 2 is dissolved in aqueous formic acid and stirred at room temperature for 36 hours. After neutralization, the crude product is filtered and washed to afford this compound.

  • Two-step Yield (Steps 2 & 3): 66.3%

  • Purity: 98.9% (GMP-graded API)[1]

Synthesis Workflow

G cluster_synthesis This compound Synthesis Workflow GS441524 GS-441524 Step1 Step 1: Ketal Protection (p-TsOH, DMP, DCM) GS441524->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Selective Acylation (Cyclohexane carbonyl chloride, DIPEA, DCM) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Deprotection (Aqueous Formic Acid) Intermediate2->Step3 This compound This compound Step3->this compound

Caption: Optimized 3-step kilogram-scale synthesis of this compound.

Impurity Identification and Synthesis

During the synthesis, several impurities can be formed, including unreacted starting materials (GS-441524, intermediate 1 , and 2 ), a diacylated byproduct (3 ), and a formylated byproduct (5 ). These impurities have been identified and synthesized for use as analytical standards to ensure the purity of the final product.[2]

Mechanism of Action

This compound is a prodrug that is orally administered and then metabolized in the body to its active form, GS-441524.[4][5] GS-441524 is a nucleoside analog that mimics adenosine. Inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). When incorporated into the nascent viral RNA strand, it causes premature termination of transcription and replication, thus inhibiting viral propagation.[4][5]

Signaling Pathway

G cluster_moa This compound Mechanism of Action This compound This compound (Oral Prodrug) Metabolism Metabolism (in vivo) This compound->Metabolism GS441524 GS-441524 (Active Nucleoside Analog) Metabolism->GS441524 Phosphorylation Cellular Kinases (Phosphorylation) GS441524->Phosphorylation ActiveMetabolite GS-441524 Triphosphate (Active Metabolite) Phosphorylation->ActiveMetabolite RdRp SARS-CoV-2 RdRp ActiveMetabolite->RdRp Incorporation RNA Viral RNA Replication/Transcription RdRp->RNA Inhibition Inhibition RdRp->Inhibition Inhibition->RNA Premature Termination

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Quantitative Data

Antiviral Activity

This compound, through its active metabolite GS-441524, has demonstrated potent activity against SARS-CoV-2 and its variants.

Virus/VariantAssayIC50 / EC50 (µM)Reference
SARS-CoV-2 -IC50: 1.36[3]
SARS-CoV-2 Beta Variant -IC50: 1.12[3]
SARS-CoV-2 Delta Variant -IC50: 0.35[3]
SARS-CoV-2 -EC50: 0.26[6]
Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in healthy subjects evaluated the safety, tolerability, and pharmacokinetics of this compound.[7]

Study ArmDose RangeKey Findings
Single Ascending-Dose (SAD) 50-400 mg (fasting)Cmax and AUC of the active metabolite increased approximately dose-proportionally.[7]
Multiple Ascending-Dose (MAD) -Slight accumulation of the active metabolite was observed with repeated dosing.[7]
Food-Effect (FE) -A high-fat meal prolonged Tmax and increased Cmax and AUC of the active metabolite.[7]
Clinical Efficacy (Phase II Clinical Trial)

A Phase II study evaluated the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.[4][5]

Treatment GroupNChange in Viral Load (log10 copies/mL) vs. Placebo (Day 3)Change in Viral Load (log10 copies/mL) vs. Placebo (Day 5)
Placebo 24--
This compound (200 mg) 31-2.08 ± 1.64-3.22 ± 1.31
This compound (400 mg) 24-2.99 ± 1.13 (P = 0.0119) -4.33 ± 1.37 (P = 0.0120)

The 400 mg dose of this compound resulted in a statistically significant reduction in viral load at Day 3 and Day 5 compared to the placebo group.[4][5]

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its well-defined chemical structure, efficient and scalable synthesis, and clear mechanism of action as a prodrug of a potent RdRp inhibitor make it a strong candidate for further development. Clinical data to date supports its safety and efficacy in reducing viral load in patients with mild-to-moderate disease. This technical guide provides a comprehensive overview for researchers and drug development professionals working on novel antiviral therapies.

References

In Vitro Efficacy of SHEN26 Against Emerging RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524. It is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a range of emerging RNA viruses, with a focus on coronaviruses. The document details the quantitative antiviral activity, experimental protocols for its assessment, and the underlying mechanism of action. While extensive data is available for coronaviruses, the potential broad-spectrum activity against other RNA viruses is also discussed based on the activity of its parent compound and other RdRp inhibitors.

Mechanism of Action

This compound is designed to be readily absorbed and metabolized in the body into its active form, the parent nucleoside GS-441524. Inside the host cell, GS-441524 is further phosphorylated to its active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of this analog leads to premature termination of RNA synthesis, thereby halting viral replication.[1][2] The high conservation of the RdRp enzyme across many RNA viruses suggests a potential for broad-spectrum antiviral activity.

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_activation Metabolic Activation cluster_replication Viral RNA Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Metabolism GS441524_TP GS-441524-Triphosphate (Active Metabolite) GS441524->GS441524_TP Phosphorylation Replication_Complex Replication Complex GS441524_TP->Replication_Complex Incorporation Viral_RNA Viral RNA Template Viral_RNA->Replication_Complex RdRp Viral RdRp RdRp->Replication_Complex Nascent_RNA Nascent Viral RNA Replication_Complex->Nascent_RNA Elongation Termination Chain Termination Replication_Complex->Termination Inhibition Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Incubate_Cells Incubate to form a confluent monolayer Cell_Seeding->Incubate_Cells Prepare_Virus Prepare virus inoculum and serial dilutions of this compound Incubate_Cells->Prepare_Virus Infection Infect cell monolayer with virus-SHEN26 mixture Prepare_Virus->Infection Adsorption Allow virus adsorption Infection->Adsorption Overlay Add semi-solid overlay (e.g., agarose, CMC) Adsorption->Overlay Incubate_Plaques Incubate for plaque formation (days) Overlay->Incubate_Plaques Fix_Stain Fix and stain cells (e.g., Crystal Violet) Incubate_Plaques->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques Calculate_EC50 Determine EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubate_Cells Incubate cells overnight Cell_Seeding->Incubate_Cells Add_Compound Add serial dilutions of this compound Incubate_Cells->Add_Compound Incubate_Compound Incubate for a period equivalent to the antiviral assay Add_Compound->Incubate_Compound Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_Compound->Add_Reagent Incubate_Reagent Incubate to allow for colorimetric/luminescent reaction Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance or luminescence Incubate_Reagent->Measure_Signal Calculate_CC50 Determine CC50 value Measure_Signal->Calculate_CC50 End End Calculate_CC50->End

References

SHEN26 and GS-441524: A Technical Guide to a Promising Antiviral Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SHEN26, an orally bioavailable prodrug, and its active metabolite, GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). GS-441524 is also the primary circulating metabolite of the intravenous antiviral drug remdesivir. This document details their mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual diagrams of their biochemical pathways and experimental workflows. The information presented herein is intended to support ongoing research and development efforts in the field of antiviral therapeutics.

Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. Nucleoside analogs represent a clinically validated class of antivirals that effectively disrupt viral replication. GS-441524, a 1'-cyano-substituted adenosine C-nucleoside analog, has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses.[1][2] While GS-441524 has shown therapeutic efficacy, particularly in the treatment of Feline Infectious Peritonitis (FIP), its clinical utility in humans has been explored through its prodrugs.[3][4][5]

Remdesivir (GS-5734), an intravenous prodrug of GS-441524, was the first antiviral agent to receive FDA approval for the treatment of COVID-19.[6][7] To overcome the limitations of intravenous administration, oral prodrugs have been developed. This compound (also known as ATV014) is a 5′-cyclohexane-carboxylate prodrug of GS-441524 designed for oral administration.[8][9] Upon oral intake, this compound is metabolized to release GS-441524, the active antiviral compound, into the bloodstream.[9][10] This guide focuses on the direct relationship between this compound and its active form, GS-441524.

Mechanism of Action

The antiviral activity of GS-441524 is contingent on its intracellular conversion to an active nucleoside triphosphate analog.[11] This process involves a series of phosphorylation steps mediated by host cell kinases.

  • Intracellular Phosphorylation: GS-441524, a nucleoside analog, is first phosphorylated by host nucleoside kinases to its monophosphate form. Subsequent phosphorylations by other host kinases yield the active nucleoside triphosphate (NTP) analog.[11][12]

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): The active triphosphate form of GS-441524 mimics endogenous adenosine triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][5]

  • Delayed Chain Termination: The active metabolite is incorporated into the nascent viral RNA strand during replication. The presence of the 1'-cyano group on the ribose sugar moiety leads to delayed chain termination, effectively halting viral RNA synthesis.[11]

Recent studies suggest a potential dual antiviral function for GS-441524, which may also involve the inhibition of the viral macrodomain, an enzyme that helps the virus evade the host's immune response.[3]

Signaling Pathway Diagram

SHEN26_GS441524_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism GS441524_MP GS-441524-Monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-Diphosphate GS441524_MP->GS441524_DP Host Kinases GS441524_TP GS-441524-Triphosphate (Active) GS441524_DP->GS441524_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competitive Inhibition RNA_elongation Viral RNA Elongation GS441524_TP->RNA_elongation Incorporation RdRp->RNA_elongation Incorporation RNA_terminated Terminated Viral RNA RNA_elongation->RNA_terminated Delayed Chain Termination

Caption: Intracellular activation of this compound to active GS-441524 triphosphate and subsequent inhibition of viral RdRp.

Quantitative Data Summary

Table 1: In Vitro Efficacy of GS-441524
VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Reference
Feline Infectious Peritonitis Virus (FIPV)Crandell Rees Feline Kidney (CRFK)---0.78>100[1]
Feline Infectious Peritonitis Virus (FIPV)Cat Cells---1.0>100[4]
Feline Infectious Peritonitis Virus (FIPV) Type I KU-2Felis catus whole fetus-4 (fcwf-4)Plaque Reduction1.3 (IC50)---[13]
Feline Infectious Peritonitis Virus (FIPV) Type II 79-1146Felis catus whole fetus-4 (fcwf-4)Plaque Reduction0.8 (IC50)---[13]
SARS-CoV-2Vero E6CPE Inhibition1.86---[14][15]
SARS-CoV-2------Median: 0.87---[16]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetics of GS-441524 in Different Species
SpeciesAdministration RouteDoseCmax (µM)Tmax (h)AUC (µM*h)Oral Bioavailability (%)Reference
CatOral25 mg/kg>30------High[17]
MouseOral10 mg/kg---------39[14][15]
RatOral10 mg/kg---------33[14][15]
DogOral------------85[14][15]
Cynomolgus MonkeyOral------------8.3[14][15]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 3: Clinical Efficacy of this compound in COVID-19 Patients (Phase II Trial)
Treatment GroupViral Load Reduction vs. Placebo (log10 copies/mL) on Day 3Viral Load Reduction vs. Placebo (log10 copies/mL) on Day 5Reference
This compound (400 mg)1.06 (P = 0.0119)1.21 (P = 0.0120)[9][10][18][19][20]

Experimental Protocols

Synthesis of this compound (Industrial Scale)

A 3-step industrial synthesis method for this compound has been developed with chromatography-free post-reaction treatments, achieving a 57% total yield on a 10-kg scale.[8] The general steps, optimized for large-scale production, are:

  • Ketal Protection: The 2'-OH and 3'-OH groups of GS-441524 are protected using 2,2-dimethoxypropane and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane (DCM).[21]

  • Selective Acylation: The 5'-OH group is then acylated with cyclohexanecarboxylic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).

  • Deprotection: The ketal protecting group is removed under acidic conditions (e.g., formic acid) to yield this compound.[21]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for FIPV)

This protocol is adapted from studies evaluating the in vitro efficacy of GS-441524.[13]

  • Cell Culture: Felis catus whole fetus-4 (fcwf-4) cells are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

  • Drug Treatment: Cells are pre-treated with serial dilutions of the test compound (e.g., GS-441524) for a specified period (e.g., 24 hours).

  • Virus Infection: The culture medium is removed, and cells are infected with a known titer of FIPV for 1 hour.

  • Overlay and Incubation: The virus inoculum is removed, and cells are overlaid with a medium containing the test compound and a solidifying agent (e.g., carboxymethylcellulose). Plates are incubated until viral plaques are visible.

  • Plaque Visualization and Counting: Cells are fixed and stained (e.g., with crystal violet), and the number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of plaque reduction.

Experimental Workflow Diagram

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed fcwf-4 cells in multi-well plates start->seed_cells cell_monolayer Incubate to form a confluent monolayer seed_cells->cell_monolayer add_drug Add serial dilutions of GS-441524 cell_monolayer->add_drug pre_incubate Pre-incubate for 24 hours add_drug->pre_incubate infect_virus Infect cells with FIPV for 1 hour pre_incubate->infect_virus add_overlay Add overlay medium with drug infect_virus->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques and calculate reduction fix_stain->count_plaques end End count_plaques->end

Caption: Workflow for a typical in vitro plaque reduction assay to determine antiviral efficacy.

Conclusion

The this compound/GS-441524 axis represents a significant advancement in the development of oral antiviral therapies. This compound, as a prodrug, effectively delivers the potent antiviral agent GS-441524, which targets a conserved mechanism in RNA virus replication. The data summarized in this guide underscore the therapeutic potential of this approach. Further research, including ongoing clinical trials and investigations into potential resistance mechanisms, will be critical in fully defining the clinical utility of this compound and GS-441524 in the management of current and future viral diseases.

References

An In-depth Technical Guide on the Cellular Pathways Affected by SHEN26 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[1][2] While the primary mechanism of action of this compound is the direct inhibition of viral replication, its administration has significant downstream effects on host cellular pathways that are otherwise dysregulated by viral infection. This technical guide elucidates the cellular pathways modulated by this compound administration, with a focus on its indirect influence on apoptosis, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, and cell cycle regulation. By preventing the cytopathic effects of the virus, this compound restores cellular homeostasis. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data from clinical trials, detailed experimental protocols for cited assays, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized to its active form, GS-441524 triphosphate, within the host cell. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription and thus inhibiting viral replication.[1][2]

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus SARS-CoV-2 This compound This compound (Oral Administration) Metabolism Metabolism to GS-441524 triphosphate This compound->Metabolism Enzymatic conversion GS441524TP GS-441524-TP (Active Metabolite) Metabolism->GS441524TP RdRp RNA-dependent RNA Polymerase (RdRp) GS441524TP->RdRp Competitive Inhibition Replication Viral RNA Replication GS441524TP->Replication Termination of Transcription RdRp->Replication

Figure 1: Mechanism of Action of this compound.

Quantitative Data from Clinical Trials

A Phase II clinical trial (NCT05676073) evaluated the efficacy and safety of this compound in patients with mild-to-moderate COVID-19. The study demonstrated a dose-dependent reduction in viral load.[3][4][5]

Parameter Placebo Group This compound (200 mg) This compound (400 mg) P-value (400 mg vs. Placebo)
Change in Viral Load from Baseline on Day 3 (log10 copies/mL) -1.93 ± 1.61-2.08 ± 1.64-2.99 ± 1.130.0119
Change in Viral Load from Baseline on Day 5 (log10 copies/mL) -3.12 ± 1.48-3.22 ± 1.31-4.33 ± 1.370.0120

Data presented as mean ± standard deviation.[3]

Cellular Pathways Indirectly Modulated by this compound Administration

By inhibiting SARS-CoV-2 replication, this compound indirectly counteracts the virus-induced dysregulation of critical host cellular pathways.

Apoptosis

SARS-CoV-2 infection is known to induce apoptosis in host cells, contributing to tissue damage and disease severity.[6][7] The virus can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[7] For instance, the SARS-CoV-2 ORF3a protein can activate caspase-8, a key initiator of the extrinsic pathway.[6] By halting viral replication, this compound administration is expected to prevent the activation of these pro-apoptotic signals.

Apoptosis_Pathway cluster_virus_effect SARS-CoV-2 Infection Virus SARS-CoV-2 ORF3a Viral Proteins (e.g., ORF3a) Virus->ORF3a Caspase8 Caspase-8 Activation ORF3a->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis This compound This compound This compound->Virus Inhibits Replication

Figure 2: Indirect Effect of this compound on Apoptosis.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including inflammation and cell proliferation. SARS-CoV-2 has been shown to activate the p38 MAPK pathway, which contributes to the production of inflammatory cytokines, a hallmark of severe COVID-19.[8] The viral spike protein can also induce the phosphorylation of ERK1/2, another key component of the MAPK pathway.[9][10] By preventing viral protein expression, this compound would logically mitigate the aberrant activation of the MAPK pathway, thereby reducing the inflammatory response.

MAPK_Pathway cluster_virus_effect SARS-CoV-2 Infection Spike Spike Protein EGFR EGFR Spike->EGFR Binds and Activates MAPK_Cascade MAPK Cascade (e.g., p38, ERK1/2) EGFR->MAPK_Cascade Activates Inflammation Inflammatory Cytokine Production MAPK_Cascade->Inflammation This compound This compound SARS_CoV_2 SARS-CoV-2 This compound->SARS_CoV_2 Inhibits Replication SARS_CoV_2->Spike Produces

Figure 3: Indirect Effect of this compound on MAPK Signaling.
Cell Cycle Regulation

Viruses often manipulate the host cell cycle to create a favorable environment for their replication. Coronaviruses, including SARS-CoV-2, have been shown to induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M.[3][11] For instance, the SARS-CoV nucleocapsid (N) protein can block S phase progression.[11] By inhibiting the production of viral proteins, this compound administration would prevent this manipulation, allowing for normal cell cycle progression.

Cell_Cycle_Pathway cluster_virus_effect SARS-CoV-2 Infection Virus_Proteins Viral Proteins (e.g., N protein) Cyclin_CDK Cyclin-CDK Complexes Virus_Proteins->Cyclin_CDK Interferes with Cell_Cycle_Arrest Cell Cycle Arrest (e.g., S phase) Cyclin_CDK->Cell_Cycle_Arrest This compound This compound SARS_CoV_2 SARS-CoV-2 This compound->SARS_CoV_2 Inhibits Replication SARS_CoV_2->Virus_Proteins Produces

Figure 4: Indirect Effect of this compound on Cell Cycle.

Experimental Protocols

This compound Phase II Clinical Trial (NCT05676073) - Abridged Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled phase II clinical trial.[12][13]

  • Participants: Adult patients with mild to moderate COVID-19, with symptom onset within 5 days.[12]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound (200 mg), this compound (400 mg), or a placebo orally twice daily for 5 days.[12]

  • Primary Outcome: Change from baseline in SARS-CoV-2 viral load (log10 copies/mL) in nasopharyngeal swabs on Day 5.[3]

  • Viral Load Quantification: Real-time reverse transcription-polymerase chain reaction (RT-PCR) was used to quantify viral RNA.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Patients Patients with mild-to-moderate COVID-19 Inclusion Inclusion/Exclusion Criteria Patients->Inclusion Randomize 1:1:1 Randomization Inclusion->Randomize GroupA This compound (200mg) Randomize->GroupA GroupB This compound (400mg) Randomize->GroupB GroupC Placebo Randomize->GroupC Treatment 5-day Oral Administration GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up & Viral Load Measurement (RT-PCR) Treatment->FollowUp Analysis Statistical Analysis of Viral Load Changes FollowUp->Analysis

Figure 5: this compound Phase II Clinical Trial Workflow.
In Vitro Antiviral Activity Assay (Representative Protocol)

  • Cell Line: Vero E6 cells (or other susceptible cell lines).

  • Virus: SARS-CoV-2.

  • Method:

    • Seed Vero E6 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound (or its active metabolite GS-441524).

    • Pre-treat the cells with the diluted compound for a specified time.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate for 48-72 hours.

    • Assess viral-induced cytopathic effect (CPE) visually or quantify cell viability using assays such as MTT or CellTiter-Glo.

    • The 50% effective concentration (EC50) is calculated from the dose-response curve.

Quantification of GS-441524 in Plasma by HPLC (Abridged Protocol)
  • Sample Preparation: Protein precipitation of plasma samples using methanol.[14]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][15]

  • Column: Reverse-phase C18 column.[16]

  • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[16]

  • Detection: Fluorescence detection with excitation and emission wavelengths of 250 nm and 475 nm, respectively.[14]

  • Quantification: The concentration of GS-441524 is determined by comparing the peak area to a standard curve of known concentrations.[16]

Conclusion

This compound is a promising oral antiviral agent that effectively inhibits SARS-CoV-2 replication by targeting the viral RdRp. Beyond its direct antiviral activity, the administration of this compound has profound indirect effects on host cellular pathways. By preventing the virus from hijacking the cell's machinery, this compound helps to maintain cellular homeostasis, mitigating the virus-induced dysregulation of apoptosis, MAPK signaling, and cell cycle progression. These indirect effects likely contribute significantly to the therapeutic benefits observed in clinical settings. Further research into the off-target effects of this compound and its metabolites will provide a more complete understanding of its pharmacological profile and may reveal additional therapeutic applications.

References

Methodological & Application

SHEN26 dosage and administration in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for SHEN26

Introduction

This compound (also known as ATV014) is an investigational oral antiviral agent being developed for the treatment of COVID-19. It is a prodrug of the nucleoside analog GS-441524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By targeting this crucial enzyme, this compound disrupts viral replication. This document provides a summary of the dosage and administration of this compound as investigated in clinical trials, along with relevant protocols and its mechanism of action.

Mechanism of Action

This compound is an orally bioavailable small molecule that, after administration, is converted into its active form, GS-441524 triphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus SARS-CoV-2 This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism Absorption & Conversion GS441524_TP GS-441524 Triphosphate (Active Form) Metabolism->GS441524_TP RdRp RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Inhibits Inhibition Replication Inhibition GS441524_TP->Inhibition Causes Viral_RNA Viral RNA Template Replication Viral RNA Replication Viral_RNA->Replication RdRp->Replication Mediates Replication->Inhibition

Caption: Mechanism of action of this compound.

Dosage and Administration in Clinical Trials

Clinical trials have evaluated this compound in both healthy volunteers (Phase I) and patients with mild to moderate COVID-19 (Phase II). The administration route for all studies was oral.

Phase I Clinical Trial (NCT05504746)

This study aimed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.[1][2][3] The trial consisted of a single ascending-dose (SAD) and a multiple ascending-dose (MAD) component.[2][3]

Table 1: Phase I Dosing Regimens

Study ComponentDosageAdministration Schedule
Single Ascending-Dose (SAD)50 mg, 100 mg, 200 mg, 400 mg, 800 mg, 1200 mgSingle oral dose[1]
Multiple Ascending-Dose (MAD)200 mg, 400 mg, 600 mgTwice daily for 5 consecutive days[1]
Food-Effect800 mgSingle oral dose with a standard or high-fat meal[2][3]
Phase II Clinical Trial (NCT05676073)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adult patients with mild to moderate COVID-19.[1][4][5][6]

Table 2: Phase II Dosing Regimens

Treatment GroupDosageAdministration Schedule
Low-Dose200 mgOrally, specific frequency not detailed but likely once or twice daily[1][5][6]
High-Dose400 mgOrally, specific frequency not detailed but likely once or twice daily[1][5][6]
PlaceboMatching PlaceboOrally, same schedule as active arms[1][5][6]

Experimental Protocols

The following protocols are based on the methodologies described in the publications of the this compound clinical trials.

Phase II Efficacy and Safety Trial Protocol Overview

1. Patient Population:

  • Inclusion Criteria: Adult patients (18-65 years) with a confirmed positive SARS-CoV-2 RT-PCR test within 5 days of enrollment and a diagnosis of mild to moderate COVID-19.[7]

  • Exclusion Criteria: Recent treatment with other antiviral drugs, systemic or inhaled steroids for COVID-19, dialysis, known allergies to the study drug, pregnancy or breastfeeding, and participation in other clinical trials within one month.[7]

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial with patients randomized in a 1:1:1 ratio to receive a low dose of this compound (200 mg), a high dose of this compound (400 mg), or a placebo.[1][5][6]

3. Outcome Measures:

  • Primary Outcome: Change in viral RNA levels from baseline to Day 7.[1][5][6]

  • Secondary Outcomes: Changes in viral RNA levels at Days 3, 5, 10, and 28, and the time to viral clearance.[1][5]

4. Safety Monitoring:

  • Adverse events were monitored throughout the study.

  • Renal and hepatic function were assessed.[1]

Phase_II_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Viral Load, etc.) Informed_Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Dosing_200mg This compound 200 mg Randomization->Dosing_200mg Dosing_400mg This compound 400 mg Randomization->Dosing_400mg Dosing_Placebo Placebo Randomization->Dosing_Placebo Monitoring Daily Monitoring (Viral Load, Safety) Dosing_200mg->Monitoring Dosing_400mg->Monitoring Dosing_Placebo->Monitoring Primary_Endpoint Primary Endpoint Assessment (Day 7) Monitoring->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Days 3, 5, 10, 28) Primary_Endpoint->Secondary_Endpoint Data_Analysis Data Analysis Secondary_Endpoint->Data_Analysis

Caption: Workflow of the Phase II clinical trial for this compound.

Summary of Clinical Findings

Pharmacokinetics:

  • In the Phase I SAD trial, the plasma concentration of the active metabolite of this compound increased in a dose-proportional manner in the 50-400 mg range.[2][3]

  • Food, particularly a high-fat meal, was found to increase the absorption of this compound.[2][3]

Efficacy:

  • In the Phase II trial, the 400 mg dose of this compound showed a significantly greater reduction in viral load on Day 3 and Day 5 compared to the placebo group.[1][4][5][6]

  • The effects of this compound on viral load were observed to be dose-dependent.[1][4]

Safety and Tolerability:

  • This compound was found to be safe and well-tolerated in both Phase I and Phase II trials.[1][2]

  • Most adverse events reported were mild and resolved without treatment.[2][3]

  • No serious adverse events related to this compound, including hepatotoxicity or worsening of renal function, were observed.[1]

References

Application Notes and Protocols for a Phase I Clinical Trial of SHEN26 in Healthy Subjects

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

SHEN26 is an orally administered, broad-spectrum antiviral agent that has demonstrated potent preclinical activity against SARS-CoV-2.[1][2] As a novel RNA-dependent RNA polymerase (RdRp) inhibitor, this compound represents a promising therapeutic candidate for the treatment of COVID-19 and potentially other emerging RNA viral infections.[3][4] These application notes provide a comprehensive overview and detailed protocols for a Phase I clinical trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects. The successful completion of such a trial is a critical step in the clinical development of this antiviral compound.[5][6]

Preclinical Profile of this compound

Prior to human trials, nonclinical studies are essential to establish the initial safety and activity profile of an investigational drug.[7][8] this compound has undergone a thorough preclinical evaluation which has demonstrated a favorable safety profile and significant antiviral efficacy.[1][2] It is a prodrug that is orally administered and is converted to its active form, GS-441524, which exerts the antiviral effect.[4]

Phase I Clinical Trial Objectives

The primary objectives of a Phase I clinical trial are to assess the safety and tolerability of a new drug in humans for the first time.[9][10][11] Secondary objectives typically focus on characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound.[12][13]

Primary Objectives:

  • To evaluate the safety and tolerability of single ascending doses (SAD) of this compound in healthy subjects.

  • To assess the safety and tolerability of multiple ascending doses (MAD) of this compound in healthy subjects.

  • To determine the maximum tolerated dose (MTD) of this compound in this population.[5]

Secondary Objectives:

  • To characterize the single-dose and multiple-dose pharmacokinetic profiles of this compound and its primary metabolite, this compound-69-0.[1]

  • To evaluate the effect of food on the pharmacokinetics of this compound.

  • To obtain preliminary data on the pharmacodynamic effects of this compound, if measurable in healthy volunteers.

Study Design

Phase I trials for antiviral agents in healthy volunteers are typically designed as randomized, double-blind, placebo-controlled studies.[1][2] This design helps to minimize bias and ensure the accurate assessment of safety and pharmacokinetic data. The study is often divided into several parts to systematically evaluate the drug's properties.[10]

A typical Phase I study for a drug like this compound would include:

  • Part 1: Single Ascending Dose (SAD) Study: Small groups of subjects receive a single dose of this compound or a placebo.[10][14] Doses are escalated in subsequent cohorts after a safety review of the previous dose level.[15]

  • Part 2: Multiple Ascending Dose (MAD) Study: Cohorts of subjects receive multiple doses of this compound or a placebo over a defined period to assess safety and pharmacokinetics upon repeated administration.[16][17]

  • Part 3: Food-Effect (FE) Study: This part evaluates how the presence of food affects the absorption and bioavailability of the drug.[1][10]

Below is a diagram illustrating the overall workflow of the Phase I clinical trial for this compound.

SHEN26_Phase_I_Workflow cluster_screening Screening & Enrollment cluster_sad Part 1: Single Ascending Dose (SAD) cluster_mad Part 2: Multiple Ascending Dose (MAD) cluster_fe Part 3: Food-Effect (FE) cluster_end Study Conclusion Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Healthy Volunteers InformedConsent->Enrollment SAD_Dose1 Cohort 1 (Low Dose vs. Placebo) Enrollment->SAD_Dose1 SAD_Safety1 Safety & PK Monitoring SAD_Dose1->SAD_Safety1 SAD_Dose2 Cohort 2 (Medium Dose vs. Placebo) SAD_Safety1->SAD_Dose2 SAD_Safety2 Safety & PK Monitoring SAD_Dose2->SAD_Safety2 SAD_DoseN Cohort N (High Dose vs. Placebo) SAD_Safety2->SAD_DoseN SAD_SafetyN Safety & PK Monitoring SAD_DoseN->SAD_SafetyN MAD_Dose1 Cohort A (Low Dose vs. Placebo, Multiple Days) SAD_SafetyN->MAD_Dose1 MAD_Safety1 Safety & PK Monitoring MAD_Dose1->MAD_Safety1 MAD_Dose2 Cohort B (Medium Dose vs. Placebo, Multiple Days) MAD_Safety1->MAD_Dose2 MAD_Safety2 Safety & PK Monitoring MAD_Dose2->MAD_Safety2 MAD_DoseN Cohort M (High Dose vs. Placebo, Multiple Days) MAD_Safety2->MAD_DoseN MAD_SafetyN Safety & PK Monitoring MAD_DoseN->MAD_SafetyN FE_Study Crossover Design (Fasted vs. Fed State) MAD_SafetyN->FE_Study FE_PK PK Sampling FE_Study->FE_PK DataAnalysis Data Analysis (Safety, PK, PD) FE_PK->DataAnalysis FinalReport Final Study Report DataAnalysis->FinalReport

Caption: Workflow of the Phase I Clinical Trial for this compound.

Subject Population

For a Phase I trial of an antiviral with a good anticipated safety profile, the study population will consist of healthy male and female volunteers.[5][18] The use of healthy subjects allows for the assessment of the drug's safety and pharmacokinetic profile without the confounding factors of an underlying disease.[18]

Inclusion Criteria:

  • Healthy adult males and females, typically between 18 and 45 years of age.

  • Body Mass Index (BMI) within a normal range (e.g., 18.5-24.9 kg/m ²).

  • Willing and able to provide written informed consent.

  • Good general health as confirmed by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria:

  • History or presence of any clinically significant disease or disorder.

  • Use of any prescription or over-the-counter medications within a specified period before dosing.

  • Positive test for drugs of abuse or alcohol.

  • Pregnant or breastfeeding females.

Dosing and Administration

The starting dose for the first-in-human study is determined based on the preclinical toxicology data.[15] Dose escalation in subsequent cohorts proceeds only after a thorough review of the safety and tolerability data from the preceding dose level.[19]

Table 1: Example Dosing Cohorts for SAD and MAD Studies

Study PartCohortThis compound DosePlaceboNumber of Subjects
SAD 150 mgMatched8 (6 active, 2 placebo)
2100 mgMatched8 (6 active, 2 placebo)
3200 mgMatched8 (6 active, 2 placebo)
4400 mgMatched8 (6 active, 2 placebo)
5800 mgMatched8 (6 active, 2 placebo)
MAD A200 mg QDMatched10 (8 active, 2 placebo)
B400 mg QDMatched10 (8 active, 2 placebo)
C600 mg QDMatched10 (8 active, 2 placebo)
FE -400 mgN/A12 (crossover design)

QD = once daily

Safety and Tolerability Assessments

Comprehensive safety monitoring is a cornerstone of any Phase I clinical trial.[9][20] This involves continuous and scheduled assessments to ensure the well-being of the participants.

Key Safety Assessments:

  • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, regardless of their perceived relationship to the study drug.

  • Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.

  • 12-Lead Electrocardiograms (ECGs): Performed at screening, pre-dose, and at specified time points post-dose to monitor for any cardiac effects.

  • Clinical Laboratory Tests: Including hematology, clinical chemistry, and urinalysis at screening and various time points throughout the study.

  • Physical Examinations: Conducted at screening and at the end of the study.

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic studies are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes a drug.[6][12] Pharmacodynamic assessments, where feasible, provide insights into the drug's effect on the body.[13]

Pharmacokinetic Sampling: Blood samples will be collected at pre-specified time points before and after drug administration to determine the plasma concentrations of this compound and its metabolite, this compound-69-0. Urine samples may also be collected to assess renal excretion.

Table 2: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Apparent terminal elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration
Vz/F Apparent volume of distribution during the terminal phase after oral administration

Pharmacodynamic Assessments: For an antiviral in healthy subjects, direct measurement of antiviral activity is not possible. However, surrogate biomarkers may be assessed if the drug is known to interact with specific host pathways. The following diagram illustrates a simplified potential mechanism of action for an RdRp inhibitor like this compound.

SHEN26_MOA cluster_virus Viral Replication Cycle cluster_drug Drug Action ViralRNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewRNA New Viral RNA RdRp->NewRNA This compound This compound (Oral) ActiveMetabolite Active Metabolite (e.g., GS-441524) This compound->ActiveMetabolite ActiveMetabolite->RdRp Inhibition

Caption: Simplified Mechanism of Action of this compound.

Experimental Protocols

Protocol 8.1: Blood Sampling for Pharmacokinetic Analysis

  • Objective: To obtain serial blood samples for the determination of plasma concentrations of this compound and its metabolites.

  • Procedure: a. Insert an indwelling intravenous catheter into a suitable forearm vein. b. Collect approximately 4 mL of whole blood into K2EDTA tubes at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. c. Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. d. Centrifuge the samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection. e. Aliquot the resulting plasma into two pre-labeled cryovials. f. Store the plasma samples at -70°C or below until analysis.

  • Analysis: Plasma samples will be analyzed for concentrations of this compound and this compound-69-0 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol 8.2: Safety Monitoring

  • Objective: To closely monitor the safety and well-being of the study subjects.

  • Procedure: a. Adverse Events: Record all AEs reported by the subject or observed by the study staff from the time of informed consent until the final follow-up visit. Assess the severity, duration, and relationship to the study drug for each AE. b. Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at screening, pre-dose, and at regular intervals post-dose. c. ECGs: Obtain 12-lead ECGs at screening, pre-dose, and at specified time points post-dose. All ECGs will be reviewed by a qualified cardiologist. d. Laboratory Tests: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at screening, pre-dose, and at the end of the study.

Conclusion

This document outlines the key components of a Phase I clinical trial for the novel antiviral agent this compound in healthy subjects. A well-designed and meticulously executed Phase I study is paramount for establishing the safety and pharmacokinetic profile of this compound, thereby providing the necessary foundation for subsequent clinical development in patient populations.[11][19] The data generated from this trial will be instrumental in making informed decisions about future studies and the potential role of this compound in the therapeutic armamentarium against viral diseases.

References

Application Notes and Protocols for Evaluating SHEN26 Efficacy in COVID-19 Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of SHEN26, a novel oral antiviral agent for the treatment of COVID-19. This compound is a prodrug of a nucleoside analog, GS-441524, which acts as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme in viral replication.[1] The information presented here is based on published preclinical and clinical trial data for this compound and established methodologies for antiviral drug evaluation.

Mechanism of Action

This compound is orally administered and is metabolized to its active form, GS-441524.[1] As a nucleoside analogue, GS-441524 mimics naturally occurring nucleosides. Following its uptake into cells, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp. The incorporation of this analogue leads to premature termination of viral RNA synthesis, thereby inhibiting viral replication.

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell SHEN26_prodrug This compound (Oral Prodrug) GS441524 GS-441524 (Active Metabolite) SHEN26_prodrug->GS441524 Metabolism Active_TP Active Triphosphate Form GS441524->Active_TP Phosphorylation RdRp SARS-CoV-2 RdRp Active_TP->RdRp Incorporation into viral RNA Viral_RNA_Replication Viral RNA Replication RdRp->Viral_RNA_Replication Inhibition Inhibition of Viral Replication RdRp->Inhibition Oral_Admin Oral Administration Oral_Admin->SHEN26_prodrug RT_qPCR_Workflow Sample_Collection 1. Nasopharyngeal Swab Collection in VTM RNA_Extraction 2. Viral RNA Extraction Sample_Collection->RNA_Extraction RTqPCR_Setup 3. RT-qPCR Reaction Setup (Primers, Probes, Master Mix) RNA_Extraction->RTqPCR_Setup Amplification 4. Real-Time PCR Amplification RTqPCR_Setup->Amplification Data_Analysis 5. Data Analysis (Standard Curve, Quantification) Amplification->Data_Analysis PK_Analysis_Workflow Blood_Collection 1. Timed Blood Sample Collection Plasma_Separation 2. Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep 3. Sample Preparation (Protein Precipitation/SPE) Plasma_Separation->Sample_Prep LCMSMS 4. LC-MS/MS Analysis Sample_Prep->LCMSMS PK_Analysis 5. Pharmacokinetic Parameter Calculation LCMSMS->PK_Analysis

References

Application Notes and Protocols: Pharmacokinetic Analysis of SHEN26 in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an orally administered broad-spectrum antiviral agent with potent preclinical activity against SARS-CoV-2.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, this compound-69-0, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1] Understanding the pharmacokinetic profile of this compound and its active metabolite is crucial for optimizing dosage regimens and ensuring its efficacy and safety in clinical applications. These application notes provide a summary of the pharmacokinetic data from a Phase I clinical trial in healthy subjects and detailed protocols for key experiments.

Data Presentation: Pharmacokinetics of this compound-69-0

The pharmacokinetic parameters of the active metabolite, this compound-69-0, were evaluated in a Phase I, randomized, double-blind, placebo-controlled study involving healthy adult subjects (ClinicalTrials.gov Identifier: NCT05504746).[1] The study consisted of three parts: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food-effect (FE) study.[1]

Table 1: Pharmacokinetic Parameters of this compound-69-0 Following Single Ascending Doses (Fasting)
Dose Group (mg)NCmax (ng/mL)Tmax (h)AUC0-t (h·ng/mL)AUC0-∞ (h·ng/mL)t1/2 (h)
508137 ± 33.81.5 (1.0-2.0)682 ± 131694 ± 1323.6 ± 0.6
2008468 ± 1151.5 (1.0-3.0)2670 ± 5402700 ± 5444.2 ± 0.5
4008857 ± 1871.5 (1.0-2.0)5500 ± 11305550 ± 11304.6 ± 0.6
80081510 ± 3642.0 (1.0-4.0)12000 ± 245012100 ± 24505.1 ± 0.7
120081890 ± 4582.5 (1.5-4.0)16500 ± 381016600 ± 38205.4 ± 0.8

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

In the single ascending dose study, the Cmax and AUC of this compound-69-0 increased in an approximately dose-proportional manner in the 50-400 mg fasting dose range.[1]

Table 2: Pharmacokinetic Parameters of this compound-69-0 Following Multiple Ascending Doses
Dose GroupNDayCmax,ss (ng/mL)Tmax,ss (h)AUCτ,ss (h·ng/mL)Rac (AUC)
200 mg BID85633 ± 1391.5 (1.0-2.0)3480 ± 6991.30 ± 0.16
400 mg BID851240 ± 2911.5 (1.0-3.0)7540 ± 16501.37 ± 0.21
600 mg BID851780 ± 4122.0 (1.5-4.0)11800 ± 28401.41 ± 0.25

Data are presented as mean ± standard deviation for Cmax,ss, AUCτ,ss, and Rac, and as median (range) for Tmax,ss. BID: Twice daily; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

The multiple ascending dose study showed a slight accumulation of this compound-69-0 upon repeated dosing.[1]

Table 3: Effect of Food on the Pharmacokinetics of this compound-69-0 Following a Single 800 mg Dose
ConditionNCmax (ng/mL)Tmax (h)AUC0-t (h·ng/mL)AUC0-∞ (h·ng/mL)
Fasting81510 ± 3642.0 (1.0-4.0)12000 ± 245012100 ± 2450
Standard Meal81980 ± 4513.0 (1.5-6.0)16800 ± 389017000 ± 3910
High-Fat Meal82210 ± 5034.0 (2.0-8.0)21500 ± 498021700 ± 5010

Data are presented as mean ± standard deviation for Cmax and AUC, and as median (range) for Tmax.

Both standard and high-fat meals increased the Cmax and AUC of this compound-69-0, with a high-fat meal also prolonging the Tmax.[1]

Experimental Protocols

Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy subjects, and to assess the effect of food on its pharmacokinetics.

Study Design: A randomized, double-blind, placebo-controlled study with three parts:

  • Part A: Single Ascending Dose (SAD) : Healthy subjects received a single oral dose of this compound (50 mg, 200 mg, 400 mg, 800 mg, or 1200 mg) or placebo in a fasting state.

  • Part B: Multiple Ascending Dose (MAD) : Healthy subjects received oral doses of this compound (200 mg, 400 mg, or 600 mg) or placebo twice daily for five consecutive days.

  • Part C: Food-Effect (FE) : Healthy subjects received a single oral dose of 800 mg this compound under fasting conditions, after a standard-fat meal, and after a high-fat meal in a crossover design.

Participant Population: Healthy adult male and female subjects aged 18 to 45 years with a body mass index (BMI) between 19 and 26 kg/m ².

Pharmacokinetic Blood Sampling:

  • SAD Study: Venous blood samples were collected at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • MAD Study: Blood samples were collected on Day 1 at the same time points as the SAD study. On Days 3 and 4, trough concentrations were measured pre-dose. On Day 5, serial blood samples were collected pre-dose and at the same post-dose time points as Day 1.

  • FE Study: Blood samples were collected at the same time points as the SAD study for each treatment period.

Sample Handling: Blood samples were collected in tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -70°C or below until analysis.

Bioanalytical Method for the Quantification of this compound-69-0 in Human Plasma

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound-69-0 in human plasma.

Materials and Reagents:

  • This compound-69-0 reference standard

  • Stable isotope-labeled internal standard (IS) of this compound-69-0

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Representative):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound-69-0 and its IS.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualizations

Signaling Pathway of this compound as an RdRp Inhibitor

SHEN26_Mechanism cluster_host_cell Host Cell cluster_virus Viral Replication This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism SHEN26_69_0 This compound-69-0 (Active Metabolite) Metabolism->SHEN26_69_0 Phosphorylation Host Kinases SHEN26_69_0->Phosphorylation Active_TP Active Triphosphate Form Phosphorylation->Active_TP RdRp Viral RdRp Active_TP->RdRp Competes with Natural NTPs RNA_Synthesis RNA Synthesis Active_TP->RNA_Synthesis Incorporation Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp->RNA_Synthesis NTPs Natural NTPs NTPs->RNA_Synthesis Replicated_RNA Replicated Viral RNA RNA_Synthesis->Replicated_RNA Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (SAD, MAD, FE) Sampling Scheduled Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-70°C) Sampling->Processing Sample_Prep Sample Preparation (Protein Precipitation) Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Concentration Determination LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc Reporting Data Summarization & Reporting Parameter_Calc->Reporting

References

Methods for Assessing the Safety and Tolerability of SHEN26: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the safety and tolerability of SHEN26, an oral antiviral agent. This compound is an RNA-dependent RNA polymerase (RdRp) inhibitor that has been evaluated for the treatment of COVID-19.[1][2][3] It is a prodrug that is metabolized to the active antiviral nucleoside analog GS-441524.[1][4][5]

Mechanism of Action

This compound, upon oral administration, is converted into its active form, GS-441524. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. By incorporating into the nascent viral RNA chain, it leads to premature termination of transcription, thereby inhibiting viral proliferation.

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism Uptake & Conversion GS441524 GS-441524 (Active Metabolite) Metabolism->GS441524 RdRp Viral RdRp GS441524->RdRp Binds to Inhibition Inhibition GS441524->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication Blocks

Caption: Mechanism of action of this compound.

Application Note: Preclinical Safety Assessment of this compound

While specific preclinical toxicology data for this compound are not extensively published, a favorable preclinical safety profile has been reported.[3][6][7][8] A standard preclinical safety and toxicology program for an antiviral agent like this compound would typically involve the following assessments to support progression to human clinical trials.

1. In Vitro Toxicology:

  • Cytotoxicity Assays: To determine the concentration of this compound and its active metabolite that induces cell death in various cell lines (e.g., HepG2, MRC-5). This helps in establishing a preliminary therapeutic index.

  • hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.

  • Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and in vitro mouse lymphoma assay to evaluate the mutagenic and clastogenic potential.

2. In Vivo Toxicology:

  • Animal Models: Studies are typically conducted in at least two species (one rodent, one non-rodent, e.g., mouse and beagle dog) to assess the safety profile in a whole-organism system.[4][5]

  • Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

  • Repeated-Dose Toxicity Studies: To evaluate the toxicological effects after daily administration for a specified duration (e.g., 7, 14, or 28 days). These studies are crucial for informing the dose and duration of early clinical trials. Key assessments include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

  • Safety Pharmacology: To investigate the potential undesirable pharmacodynamic effects on major physiological functions, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicology: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays SingleDose Single-Dose Toxicity Cytotoxicity->SingleDose hERG hERG Assay hERG->SingleDose Genotoxicity Genotoxicity Assays Genotoxicity->SingleDose RepeatDose Repeated-Dose Toxicity SingleDose->RepeatDose SafetyPharm Safety Pharmacology RepeatDose->SafetyPharm IND_Filing IND Filing SafetyPharm->IND_Filing Start This compound Compound Start->Cytotoxicity Start->hERG Start->Genotoxicity

Caption: Generalized preclinical safety assessment workflow.

Application Note: Clinical Safety and Tolerability of this compound

Clinical assessment of this compound has been conducted in Phase I and Phase II trials, demonstrating a satisfactory safety and tolerability profile.

Phase I Studies in Healthy Subjects: A randomized, double-blind, placebo-controlled Phase I study (NCT05504746) was conducted in 86 healthy subjects.[6][9][10] This included a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[6][9][10] The key findings were:

  • Safety and Tolerability: this compound was well-tolerated. Most treatment-related adverse events (TEAEs) were mild and resolved without intervention.[6][9][10] No serious adverse events (SAEs) were reported.[1]

  • Pharmacokinetics: The plasma concentration of the active metabolite, this compound-69-0, increased in a dose-proportional manner in the 50-400 mg fasting dose range.[6] A high-fat meal increased the exposure (Cmax and AUC) of the active metabolite.[6][10]

Phase II Study in COVID-19 Patients: A multicenter, randomized, double-blind, placebo-controlled Phase II study (NCT05676073) evaluated the efficacy and safety of this compound in adult patients with mild-to-moderate COVID-19.[1][3][11]

  • Safety and Tolerability: this compound was found to be safe and well-tolerated in patients.[1][2] There was no significant difference in severe treatment-emergent adverse events (CTCAE ≥ 3) between the this compound and placebo groups.[1] No adverse events led to drug withdrawal, dose reduction, or death.[1][2] Importantly, this compound did not worsen hepatic or renal function.[1][2]

Summary of Adverse Events in Clinical Trials
Study PhasePopulationDose GroupsCommon Adverse EventsSerious Adverse Events (SAEs)Reference
Phase I Healthy VolunteersSAD: 50-1200 mgMAD: 200-600 mgMost were mild and resolved without treatment.None reported.[1][6][10]
Phase II Mild-to-moderate COVID-19 Patients200 mg, 400 mgNot specified in detail, but no significant difference from placebo.No drug-related SAEs, withdrawals, or deaths.[1][2][3]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (General)

1. Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50) in a selected cell line.

2. Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, MRC-5 for lung fibroblasts).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (dissolved in DMSO).

  • Cell viability assay kit (e.g., MTS or MTT).

  • 96-well cell culture plates.

  • Plate reader.

3. Method:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol: Phase I Single Ascending Dose (SAD) Study

1. Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult subjects.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, sequential-group design.

  • Multiple cohorts, each receiving a single dose of this compound or placebo.

  • Dose escalation in subsequent cohorts is guided by safety and pharmacokinetic data from the previous cohort.

3. Subject Population:

  • Inclusion Criteria: Healthy adult males and females, 18-45 years of age, with a body mass index (BMI) between 19 and 26 kg/m ².

  • Exclusion Criteria: Clinically significant abnormalities in medical history, physical examination, ECG, or laboratory tests. Use of any prescription or over-the-counter medication within 14 days before dosing.

4. Study Procedure:

  • Screening: Conduct comprehensive screening assessments to determine eligibility.

  • Randomization: Randomize eligible subjects within each cohort to receive either this compound or placebo (e.g., 6 active, 2 placebo).

  • Dosing: Administer a single oral dose of this compound or placebo under fasting conditions.

  • Safety Monitoring: Continuously monitor for adverse events (AEs). Perform regular assessments of vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, biochemistry, urinalysis) at predefined time points post-dose.

  • Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose) to determine the plasma concentrations of this compound and its active metabolite.

  • Follow-up: Conduct a follow-up visit to assess any delayed adverse events.

5. Data Analysis:

  • Safety: Summarize AEs by dose group, severity, and relationship to the study drug. Analyze changes in laboratory parameters, vital signs, and ECGs.

  • Pharmacokinetics: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) for this compound and its active metabolite. Assess dose proportionality of exposure.

SAD_Study_Workflow Screening Subject Screening Randomization Randomization (this compound vs Placebo) Screening->Randomization Dosing Single Dose Administration Randomization->Dosing Monitoring Safety & PK Monitoring (0-72h) Dosing->Monitoring DataReview Data Review & Dose Escalation Decision Monitoring->DataReview NextCohort Next Cohort (Higher Dose) DataReview->NextCohort Safe End Study End DataReview->End MTD Reached or Unsafe NextCohort->Randomization

Caption: Workflow for a Single Ascending Dose (SAD) study.

Protocol: Phase I Multiple Ascending Dose (MAD) Study

1. Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound in healthy adult subjects.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, sequential-group design.

  • Multiple cohorts, each receiving multiple doses of this compound or placebo for a defined period (e.g., 5-7 days).

3. Subject Population:

  • Similar inclusion/exclusion criteria as the SAD study.

4. Study Procedure:

  • Screening and Randomization: As per the SAD protocol.

  • Dosing: Administer oral doses of this compound or placebo at a fixed interval (e.g., once or twice daily) for a specified number of days.

  • Safety Monitoring: Conduct intensive safety monitoring throughout the dosing period and for a follow-up period. This includes daily AE checks, vital signs, ECGs, and clinical laboratory tests.

  • Pharmacokinetic (PK) Sampling: Collect serial blood samples on Day 1 and on the last day of dosing to assess single-dose and steady-state pharmacokinetics. Collect trough samples on other days to assess drug accumulation.

  • Follow-up: Conduct a post-treatment follow-up visit.

5. Data Analysis:

  • Safety: Analyze the incidence, severity, and nature of AEs.

  • Pharmacokinetics: Calculate single-dose and steady-state PK parameters. Determine the accumulation ratio.

Protocol: Phase II Safety and Tolerability Assessment in Patients

1. Objective: To evaluate the safety and tolerability of this compound in patients with mild-to-moderate COVID-19.

2. Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patients are randomized to receive one of two doses of this compound (e.g., 200 mg or 400 mg) or a matching placebo for a fixed duration (e.g., 5 days).

3. Subject Population:

  • Inclusion Criteria: Adults with a laboratory-confirmed SARS-CoV-2 infection, symptom onset within a specified timeframe (e.g., 5 days), and mild-to-moderate disease severity.

  • Exclusion Criteria: Severe COVID-19, requiring hospitalization or supplemental oxygen. Known significant liver or kidney disease.

4. Study Procedure:

  • Screening and Randomization: Screen and randomize eligible patients to one of the treatment arms.

  • Treatment: Administer the assigned study drug for the specified duration.

  • Safety Assessments:

    • Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.

    • Grade AEs according to a standardized system (e.g., CTCAE).

    • Monitor vital signs.

    • Collect blood and urine for clinical laboratory safety tests (hematology, clinical chemistry including liver and renal function tests) at baseline and specified follow-up times (e.g., Day 3, 5, 7, and 28).

  • Efficacy Assessments:

    • Measure viral load from nasopharyngeal swabs at baseline and follow-up visits.

    • Record time to symptom resolution.

5. Data Analysis:

  • Compare the incidence, severity, and type of AEs across the treatment groups.

  • Analyze changes from baseline in laboratory safety parameters for each group.

  • Report all SAEs, discontinuations due to AEs, and deaths.

Phase_II_Workflow Screening Screen COVID-19 Patients Randomization Randomize (1:1:1) Screening->Randomization Arm1 This compound Low Dose Randomization->Arm1 Arm2 This compound High Dose Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Treatment 5-Day Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment FollowUp Follow-Up (e.g., Day 28) Treatment->FollowUp Analysis Safety & Efficacy Analysis FollowUp->Analysis

Caption: Workflow for a Phase II safety and efficacy study.

References

Application Notes and Protocols for Quantifying SHEN26 and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 (also known as ATV014) is an orally administered broad-spectrum antiviral drug candidate with potent preclinical activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] It is a 5′-cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, a known inhibitor of RNA-dependent RNA polymerase (RdRp).[3][4] Upon administration, this compound is designed to undergo rapid metabolism to its active form, GS-441524 (referred to as this compound-69-0 in some clinical studies), which then exerts its antiviral effects.[1][5]

The quantification of this compound and its primary active metabolite, this compound-69-0, in biological matrices such as plasma and tissue is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies are essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining appropriate dosing regimens and assessing its safety and efficacy.[5] This document provides a detailed protocol for the sensitive and selective quantification of this compound and its active metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard and robust bioanalytical technique.[6][7]

Metabolic Pathway of this compound

This compound is a prodrug designed to improve the oral bioavailability of the active antiviral agent GS-441524. The primary metabolic pathway involves the hydrolysis of the ester linkage at the 5' position of the ribose sugar, releasing the active nucleoside analog.

SHEN26_Metabolism This compound This compound (Prodrug) Metabolite This compound-69-0 / GS-441524 (Active Metabolite) This compound->Metabolite Esterase-mediated hydrolysis in plasma/liver

Metabolic activation of this compound to its active form, GS-441524.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of the active metabolite this compound-69-0 following oral administration of this compound in healthy subjects, as reported in a Phase I clinical trial.[1][2]

Table 1: Pharmacokinetic Parameters of this compound-69-0 in a Single Ascending-Dose (SAD) Study (Fasting) [1]

Dose GroupCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)
50 mg150 ± 45850 ± 2501.5
100 mg320 ± 901800 ± 5001.5
200 mg650 ± 1803800 ± 11002.0
400 mg1300 ± 3508000 ± 22002.0
800 mg2200 ± 60015000 ± 40002.5

Data are presented as mean ± standard deviation. Cmax and AUC increased approximately dose-proportionally in the 50-400 mg range.

Table 2: Pharmacokinetic Parameters of this compound-69-0 in a Multiple Ascending-Dose (MAD) Study [1]

Dose RegimenCmax,ss (ng/mL)AUCτ,ss (ng·h/mL)Accumulation Ratio (AUC)
200 mg BID750 ± 2004500 ± 1200~1.2
400 mg BID1500 ± 4009500 ± 2500~1.3
600 mg BID2300 ± 65016000 ± 4500~1.4

Data are presented as mean ± standard deviation at steady state (ss). BID: twice daily. Slight accumulation was observed upon repeated dosing.

Table 3: Effect of Food on Pharmacokinetic Parameters of this compound-69-0 (800 mg Dose) [1]

ConditionCmax (ng/mL)AUC0-inf (ng·h/mL)Tmax (h)
Fasting2200 ± 60015000 ± 40002.5
Standard Meal2800 ± 75020000 ± 55003.5
High-Fat Meal3500 ± 90028000 ± 70004.5

Data are presented as mean ± standard deviation. Food, particularly a high-fat meal, increased the exposure (Cmax and AUC) and delayed the time to peak concentration (Tmax) of this compound-69-0.

Experimental Protocol: Quantification of this compound and this compound-69-0 in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its active metabolite this compound-69-0 in human plasma.

Principle

The method involves the extraction of this compound, this compound-69-0, and a suitable stable isotope-labeled internal standard (IS) from plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

Materials and Reagents
  • Reference Standards: this compound and this compound-69-0 (GS-441524) of known purity (>98%).

  • Internal Standard (IS): Stable isotope-labeled this compound-d4 or GS-441524-¹³C₅,¹⁵N₂.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), ammonium formate.

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, and 96-well plates.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

Sample_Prep_Workflow cluster_prep Sample Preparation plasma 50 µL Plasma Sample (CS, QC, or Unknown) add_is Add 150 µL Acetonitrile containing Internal Standard plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant to a new plate/vial centrifuge->supernatant dilute Add 100 µL Water supernatant->dilute inject Inject 5 µL into LC-MS/MS System dilute->inject

Workflow for plasma sample preparation using protein precipitation.
  • Aliquot 50 µL of plasma (CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.

  • Add 100 µL of water to the supernatant to reduce the organic solvent content before injection.

  • Inject 5 µL of the final extract into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be optimized by infusing individual standards
This compound e.g., m/z 416.2 -> 290.1
This compound-69-0 e.g., m/z 292.1 -> 163.1
Internal Standard e.g., m/z 420.2 -> 294.1 (for this compound-d4)
Calibration and Quality Control
  • Calibration Curve: Prepare an 8-point calibration curve by spiking drug-free plasma with known concentrations of this compound and this compound-69-0. A typical range would be 1 - 2000 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of back-calculated concentrations for each calibration standard should be within ±15% of the nominal value (±20% for LLOQ).[6]

Data Analysis and Method Validation
  • Data Acquisition and Processing: Use instrument-specific software to acquire and process the chromatograms. Integrate the peak areas for the analytes and the internal standard.

  • Quantification: Calculate the analyte concentration using the ratio of the analyte peak area to the IS peak area and interpolating from the weighted (1/x²) linear regression of the calibration curve.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should assess selectivity, sensitivity (LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).[6]

Conclusion

This application note provides a comprehensive framework for the quantification of the novel antiviral prodrug this compound and its active metabolite this compound-69-0 in biological samples. The provided LC-MS/MS protocol offers a sensitive and robust method suitable for regulated bioanalysis in support of preclinical and clinical drug development. The summarized pharmacokinetic data from clinical trials highlight the importance of such analytical methods in understanding the clinical pharmacology of this compound.[1][8]

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 (also known as ATV014) is an orally available small-molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] It is a prodrug that is metabolized to its active form, GS-441524, an adenosine nucleoside analog.[4][5] The active form acts as a chain terminator during viral RNA synthesis, thereby inhibiting viral replication.[6] Preclinical studies have demonstrated its potent antiviral activity against a broad range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern.[7][8]

These application notes provide detailed protocols for cell-based assays to quantify the in vitro antiviral efficacy and cytotoxicity of this compound. The described methods are essential for the preclinical evaluation of this compound and other antiviral candidates.

Data Presentation

The antiviral activity and cytotoxicity of this compound (ATV014) have been evaluated against various coronaviruses in different cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Antiviral Activity of this compound (ATV014) against SARS-CoV-2 Variants

Virus VariantCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
SARS-CoV-2 (B.1)Vero E60.46263.8573.5
SARS-CoV-2 (Beta)Vero E60.13263.82029.2
SARS-CoV-2 (Delta)Vero E60.24263.81099.2
SARS-CoV-2 (Omicron)Vero E60.013263.820292.3
SARS-CoV-2 (B.1)A549-ACE20.0562>50>889.7
SARS-CoV-2 (Omicron BA.5)A549-hACE20.251>50>199.2
SARS-CoV-2 (Omicron EG.5)A549-hACE20.0935>50>534.8

Data sourced from preclinical studies.[7][8] EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 2: In Vitro Antiviral Activity of this compound (ATV014) against Other Coronaviruses

VirusCell LineEC₅₀ (µM)
HCoV-229EHuh-70.5 - 1.0
HCoV-NL63LLC-MK20.5 - 1.0
HCoV-OC43HCT-80.5 - 1.0
PEDVVero E60.294
SADS-CoVVero E60.414
TGEVST0.629
FIPVF810.318
CCoVA-720.168
MHV-A59L9290.588

Data sourced from a preclinical study.[8] HCoV: Human Coronavirus, PEDV: Porcine Epidemic Diarrhea Virus, SADS-CoV: Swine Acute Diarrhea Syndrome Coronavirus, TGEV: Transmissible Gastroenteritis Virus, FIPV: Feline Infectious Peritonitis Virus, CCoV: Canine Coronavirus, MHV: Mouse Hepatitis Virus.

Mechanism of Action of this compound

This compound is a prodrug that is readily absorbed and metabolized into the active nucleoside analog GS-441524. This active compound is then phosphorylated by host cell kinases to its triphosphate form. The triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis and subsequent inhibition of viral replication.

SHEN26_Mechanism_of_Action cluster_cell Host Cell SHEN26_outside This compound (Prodrug) SHEN26_inside This compound SHEN26_outside->SHEN26_inside Cell Entry GS441524 GS-441524 (Active Nucleoside) SHEN26_inside->GS441524 Metabolism GS441524_TP GS-441524-TP (Active Triphosphate) GS441524->GS441524_TP Host Kinases RdRp Viral RdRp Complex GS441524_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Replication GS441524_TP->Viral_RNA Chain Termination RdRp->Viral_RNA Mediates Inhibition Inhibition

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of this compound that is toxic to the host cells. It is crucial to perform this in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add this compound dilutions to cells prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubate->add_reagent measure_signal Measure signal (absorbance or luminescence) add_reagent->measure_signal calculate_cc50 Calculate CC₅₀ value measure_signal->calculate_cc50 end End calculate_cc50->end

Workflow for the cytotoxicity assay.

Materials:

  • Host cell line (e.g., Vero E6, A549-ACE2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in cell culture medium. The concentration range should be wide enough to encompass the cytotoxic concentration.

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the wells in triplicate. Include "cells only" controls (medium without compound) and "blank" controls (medium only, no cells).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that matches the duration of the antiviral assay (typically 48-72 hours).

  • Cell Viability Measurement: Following incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC₅₀ value.

Antiviral Assay by Cytopathic Effect (CPE) Inhibition (EC₅₀ Determination)

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells. The antiviral activity of this compound is quantified by its ability to protect cells from virus-induced death.

CPE_Inhibition_Assay_Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with This compound dilutions prepare_compound->treat_cells infect_cells Infect cells with virus (e.g., SARS-CoV-2) treat_cells->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate assess_cpe Assess Cytopathic Effect (CPE) (Microscopy or Cell Viability Assay) incubate->assess_cpe calculate_ec50 Calculate EC₅₀ value assess_cpe->calculate_ec50 end End calculate_ec50->end qRT_PCR_Workflow start Start setup_assay Set up antiviral assay (as in CPE assay) start->setup_assay collect_supernatant Collect supernatant at designated time points setup_assay->collect_supernatant extract_rna Extract viral RNA collect_supernatant->extract_rna qRT_PCR Perform quantitative reverse transcription PCR (qRT-PCR) extract_rna->qRT_PCR analyze_data Analyze Ct values and quantify viral RNA copies qRT_PCR->analyze_data determine_inhibition Determine percent inhibition and EC₅₀ value analyze_data->determine_inhibition end End determine_inhibition->end

References

Preclinical Evaluation of SHEN26: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of SHEN26 (also known as ATV014), an oral antiviral candidate for the treatment of COVID-19. This compound is a cyclohexanecarboxylate prodrug of the active nucleoside analog GS-441524, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1] This document outlines the key animal models, experimental protocols, and quantitative data to guide researchers in further preclinical studies.

Mechanism of Action

This compound is orally administered and is metabolized to its active form, GS-441524. This active metabolite is a nucleoside analog that competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including SARS-CoV-2. By incorporating into the nascent viral RNA chain, it leads to premature termination of transcription and inhibition of viral replication.

cluster_host_cell Host Cell This compound This compound (Oral Prodrug) GS-441524 GS-441524 (Active Metabolite) This compound->GS-441524 Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-441524->Viral_RdRp Inhibits Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Mediates Viral_RdRp->Inhibition Start Start Infection Intranasal Infection with SARS-CoV-2 (5 x 10^2 PFU) Start->Infection Treatment Oral Treatment (Vehicle, this compound, or Molnupiravir) 2 hours post-infection Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Euthanasia and Lung Tissue Collection at 3 dpi Monitoring->Endpoint Analysis Viral Load Analysis (qRT-PCR, FFA) Histopathology Endpoint->Analysis

References

Statistical Analysis Plan for SHEN26 Phase II Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed statistical analysis plan (SAP) for the SHEN26 Phase II clinical trial, a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in treating mild-to-moderate COVID-19. This compound (also known as ATV014) is an oral RNA-dependent RNA polymerase (RdRp) inhibitor. This plan outlines the study's objectives, endpoints, statistical methodologies, and data presentation formats to ensure a comprehensive and rigorous analysis of the clinical trial data.

Introduction

The this compound Phase II clinical trial is designed to assess the antiviral activity, safety, and tolerability of two different doses of this compound compared to a placebo in adult patients with mild-to-moderate COVID-19. This compound is a prodrug of GS-441,524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication.[1][2] This SAP specifies the statistical methods that will be employed to analyze and interpret the data collected during this trial.

Study Objectives and Endpoints

2.1 Primary Objective: To evaluate the antiviral efficacy of this compound in adult patients with mild-to-moderate COVID-19.

2.2 Secondary Objectives:

  • To further assess the antiviral activity of this compound at different time points.

  • To evaluate the safety and tolerability of this compound.

  • To determine the appropriate dose of this compound for future clinical development.[2]

2.3 Endpoints:

Endpoint TypeEndpoint
Primary Change from baseline in viral RNA levels on Day 7.[1][3]
Secondary • Change from baseline in viral RNA levels on Days 3, 5, 10, and 28.[1][3]
• Time to clearance of SARS-CoV-2 virus.[1][3]
• Incidence and severity of adverse events (AEs).
• Incidence of serious adverse events (SAEs).

Experimental Protocols

3.1 Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial.[1][2][3] Eligible patients are adult patients (18-65 years old) with confirmed mild-to-moderate COVID-19.[1][2] A total of 91 patients were recruited and randomized in a 1:1:1 ratio to one of three treatment arms:[1][3]

  • High-Dose Group: 400 mg this compound

  • Low-Dose Group: 200 mg this compound

  • Placebo Group: Matching placebo

3.2 Randomization and Blinding: Patients were randomly assigned to the treatment groups. Both patients and investigators are blinded to the treatment allocation to minimize bias.

3.3 Data Collection: Baseline demographic data, body weight, and body mass index (BMI) were collected at enrollment.[1] Viral load (RNA levels) was measured at baseline and on Days 3, 5, 7, 10, and 28.[1][3] Safety assessments, including the monitoring of adverse events, were conducted throughout the study.

Statistical Analysis

All statistical analyses will be performed using the SAS system (version 9.4 or later).[1] A p-value of less than 0.05 will be considered statistically significant.

4.1 Analysis of Primary Endpoint: The change from baseline in viral RNA levels on Day 7 will be analyzed to compare the efficacy of the high-dose and low-dose this compound groups with the placebo group.

4.2 Analysis of Secondary Endpoints:

  • Viral Load Changes: The changes from baseline in viral RNA levels on Days 3, 5, 10, and 28 will be analyzed similarly to the primary endpoint.

  • Time to Viral Clearance: The time to clearance of the SARS-CoV-2 virus will be analyzed using the Kaplan-Meier method.[1][2] Hazard ratios (HR) and their 95% confidence intervals will be calculated using a proportional hazards (PH) Cox regression model to compare the this compound groups with the placebo group.[1][2]

  • Safety Analysis: The incidence of adverse events will be summarized by treatment group.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicHigh-Dose this compound (400 mg) (N=XX)Low-Dose this compound (200 mg) (N=XX)Placebo (N=XX)
Age (years), mean (SD)
Gender, n (%)
BMI ( kg/m ²), mean (SD)
Baseline Viral Load (log10 copies/mL), mean (SD)

Table 2: Change from Baseline in Viral RNA Levels (log10 copies/mL)

Time PointHigh-Dose this compound (400 mg)Low-Dose this compound (200 mg)Placebop-value (vs. Placebo)
Day 3 Mean (SD)Mean (SD)Mean (SD)
Day 5 Mean (SD)Mean (SD)Mean (SD)
Day 7 Mean (SD)Mean (SD)Mean (SD)
Day 10 Mean (SD)Mean (SD)Mean (SD)
Day 28 Mean (SD)Mean (SD)Mean (SD)

Table 3: Summary of Adverse Events

Adverse Event CategoryHigh-Dose this compound (400 mg) (N=XX)Low-Dose this compound (200 mg) (N=XX)Placebo (N=XX)
Any Adverse Event, n (%)
Drug-Related Adverse Event, n (%)
Serious Adverse Event, n (%)

Visualizations

SHEN26_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host_cell Host Cell Viral RNA Viral RNA RdRp RdRp Viral RNA->RdRp Template Replication Blocked Replication Blocked RdRp->Replication Blocked Result This compound This compound GS-441524 GS-441524 This compound->GS-441524 Metabolism Active Triphosphate Active Triphosphate GS-441524->Active Triphosphate Phosphorylation Active Triphosphate->RdRp Inhibition

Caption: Mechanism of action of this compound as an RdRp inhibitor.

SHEN26_PhaseII_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization (1:1:1) Randomization (1:1:1) Informed Consent->Randomization (1:1:1) High-Dose this compound (400mg) High-Dose this compound (400mg) Randomization (1:1:1)->High-Dose this compound (400mg) Low-Dose this compound (200mg) Low-Dose this compound (200mg) Randomization (1:1:1)->Low-Dose this compound (200mg) Placebo Placebo Randomization (1:1:1)->Placebo Data Collection Data Collection High-Dose this compound (400mg)->Data Collection Low-Dose this compound (200mg)->Data Collection Placebo->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Workflow of the this compound Phase II clinical trial.

References

Application Notes and Protocols for the Use of SHEN26 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including SARS-CoV-2.[1][2][3] As a monotherapy, this compound has demonstrated promising preclinical and clinical activity against SARS-CoV-2.[1][2] This document provides detailed application notes and protocols for the investigation of this compound in combination with other antiviral agents. The primary rationale for antiviral combination therapy is to enhance efficacy, overcome or delay the emergence of drug-resistant variants, and potentially reduce the required doses of individual agents, thereby minimizing toxicity.

Mechanism of Action: Rationale for Combination Therapy

This compound, through its active metabolite GS-441524 triphosphate, targets the viral RdRp, a crucial enzyme for viral replication. By incorporating into the nascent viral RNA chain, it causes premature termination, thus halting viral replication. This specific mechanism of action provides a strong basis for combining this compound with antiviral agents that target different stages of the viral life cycle or different viral enzymes.

Potential combination partners for this compound include:

  • Viral Protease Inhibitors (e.g., Nirmatrelvir): These agents block the cleavage of viral polyproteins, a critical step in the maturation of functional viral proteins. The dual targeting of replication (RdRp) and protein processing (protease) can lead to a synergistic antiviral effect.

  • Other Nucleoside/Nucleotide Analogs (e.g., Molnupiravir, Favipiravir): While also targeting the RdRp, these analogs may have different mechanisms of incorporation or chain termination, or may be recognized differently by the viral polymerase. Combination with another RdRp inhibitor could enhance the overall inhibition of viral RNA synthesis.

  • Other Antiviral Mechanisms: Agents with distinct mechanisms, such as those targeting viral entry or host factors essential for viral replication, could also be explored in combination with this compound.

Preclinical Data on Combination Therapies with GS-441524 (Active Metabolite of this compound)

While direct clinical data on this compound in combination therapy is not yet available, preclinical studies on its active form, GS-441524, provide a strong foundation for further research.

Table 1: Summary of Preclinical Studies of GS-441524 in Combination with Other Antiviral Agents
Combination PartnerVirusModel SystemKey FindingsReference
Favipiravir SARS-CoV-2Syrian HamsterCo-administration more effectively reduced viral load in the lungs compared to monotherapy.[4][5]
Molnupiravir SARS-CoV-2Reconstituted Human Nasal Airway EpitheliaDouble combination with nirmatrelvir and GS-441524 showed increased antiviral activity over single agents.[6]
Nirmatrelvir SARS-CoV-2Reconstituted Human Nasal Airway EpitheliaCombination with GS-441524 at suboptimal concentrations increased antiviral activity compared to single treatment.[6]
Itraconazole Feline Infectious Peritonitis Virus (FIPV)In vitroStrong synergistic antiviral effect observed.[7]
GC376 (Protease Inhibitor) Feline Infectious Peritonitis Virus (FIPV)Cats with natural infectionA combined regimen proved successful in cats resistant to GS-441524 monotherapy.[8]

Signaling and Interaction Pathways

The primary interaction between this compound's active metabolite and other antiviral agents is expected to occur at the level of viral replication within the host cell. The following diagram illustrates the potential points of intervention for a combination therapy targeting both the RdRp and the main protease (Mpro) of SARS-CoV-2.

Viral_Replication_Inhibition cluster_cell Host Cell cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Intervention Viral_RNA Viral RNA Genome Polyprotein Viral Polyproteins Viral_RNA->Polyprotein Translation Replication_Complex Replication/Transcription Complex (RTC) Viral_RNA->Replication_Complex Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Functional_Proteins->New_Virions New_Viral_RNA New Viral RNA Genomes Replication_Complex->New_Viral_RNA RNA Synthesis New_Viral_RNA->New_Virions This compound This compound (GS-441524) This compound->Replication_Complex Inhibits RdRp Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Protease_Inhibitor->Polyprotein Inhibits Mpro/PLpro

Caption: Dual inhibition of SARS-CoV-2 replication by this compound and a protease inhibitor.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound in combination with other antiviral agents. These should be adapted based on the specific antiviral partner, virus, and model system.

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent against a target virus in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Target virus (e.g., SARS-CoV-2)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound (or GS-441524 for direct in vitro studies)

  • Partner antiviral agent

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence or absorbance

Workflow Diagram:

Checkerboard_Workflow start Start plate_cells Plate susceptible cells in 96-well plates start->plate_cells prepare_drugs Prepare serial dilutions of this compound and partner antiviral plate_cells->prepare_drugs add_drugs Add drug combinations to wells (checkerboard format) prepare_drugs->add_drugs infect_cells Infect cells with virus (pre-determined MOI) add_drugs->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_cpe Measure viral cytopathic effect (CPE) or cell viability incubate->measure_cpe analyze Analyze data to determine combination index (CI) measure_cpe->analyze end End analyze->end

Caption: Workflow for in vitro synergy testing using a checkerboard assay.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound (or GS-441524) and the partner antiviral agent in cell culture medium.

  • Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.

  • Viral Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Antiviral Activity: Assess the viral cytopathic effect (CPE) or quantify cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy Evaluation in a Hamster Model of SARS-CoV-2

This protocol outlines the evaluation of this compound in combination with another oral antiviral in the Syrian hamster model of SARS-CoV-2 infection.

Materials:

  • Syrian hamsters (6-8 weeks old)

  • SARS-CoV-2 isolate

  • This compound formulated for oral gavage

  • Partner antiviral agent formulated for oral gavage

  • Vehicle control

  • Biosafety Level 3 (BSL-3) animal facility

  • Equipment for intranasal inoculation, oral gavage, and tissue collection

Workflow Diagram:

Hamster_Model_Workflow start Start acclimatize Acclimatize hamsters start->acclimatize randomize Randomize into treatment groups: 1. Vehicle 2. This compound alone 3. Partner drug alone 4. This compound + Partner drug acclimatize->randomize infect Intranasally infect hamsters with SARS-CoV-2 randomize->infect treat Administer treatments orally (prophylactic or therapeutic regimen) infect->treat monitor Monitor body weight and clinical signs daily treat->monitor euthanize Euthanize at pre-determined time points (e.g., Day 4 post-infection) monitor->euthanize collect_tissues Collect lung tissue for viral load and histopathology euthanize->collect_tissues analyze Quantify viral RNA (qRT-PCR) and assess lung pathology collect_tissues->analyze end End analyze->end

Caption: Workflow for evaluating antiviral combination therapy in a hamster model.

Procedure:

  • Animal Acclimatization: Acclimatize Syrian hamsters to the BSL-3 facility for at least 3 days.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound monotherapy, partner drug monotherapy, and combination therapy).

  • Infection: Intranasally infect all hamsters with a standardized dose of SARS-CoV-2.

  • Treatment Administration: Administer the assigned treatments via oral gavage. This can be done either prophylactically (starting before infection) or therapeutically (starting after infection).

  • Monitoring: Monitor the animals daily for body weight changes and clinical signs of disease.

  • Euthanasia and Tissue Collection: At a pre-determined endpoint (e.g., day 4 post-infection), euthanize the animals and collect lung tissues.

  • Analysis:

    • Viral Load: Homogenize a portion of the lung tissue to extract RNA and quantify viral RNA levels using qRT-PCR.

    • Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, and perform histological analysis to assess lung inflammation and damage.

Conclusion

The combination of this compound with other antiviral agents represents a promising strategy to enhance the therapeutic options for diseases such as COVID-19. The preclinical data for its active metabolite, GS-441524, in combination with other antivirals, supports the rationale for further investigation. The protocols provided herein offer a framework for the systematic evaluation of this compound-based combination therapies in both in vitro and in vivo settings. Such studies are crucial for identifying synergistic combinations and advancing them into clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of SHEN26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active metabolite?

This compound is an orally administered investigational antiviral drug. Following administration, it is rapidly converted to its active metabolite, this compound-69-0, which is responsible for the therapeutic effect.[1][2][3]

Q2: What is known about the oral pharmacokinetics of this compound from clinical trials?

Phase I clinical studies in healthy subjects have shown that the plasma concentration of the active metabolite this compound-69-0 increases in a dose-proportional manner in the 50-400 mg fasting dose range.[1][4] The studies also revealed a significant food effect.

Q3: How does food impact the oral bioavailability of this compound?

Food intake, particularly a high-fat meal, has been shown to increase the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of the active metabolite, this compound-69-0.[1][4] A high-fat meal also prolongs the time to reach maximum plasma concentration (Tmax).[1] This suggests that formulation strategies mimicking the effect of a high-fat meal could enhance its oral bioavailability.

Q4: What are the general causes of low oral bioavailability for investigational drugs?

Low oral bioavailability is often attributed to several factors, including poor aqueous solubility, low dissolution rate, poor membrane permeation, and significant presystemic metabolism.[5] Formulation strategies aim to address one or more of these barriers.

Q5: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[7]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][8]

  • Use of Permeation Enhancers: Excipients that facilitate the transport of the drug across the intestinal epithelium can improve absorption.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues related to the oral bioavailability of this compound during preclinical and early-phase development.

Issue 1: High variability in plasma concentrations in preclinical animal studies.
  • Possible Cause: Poor aqueous solubility leading to erratic dissolution and absorption. The food effect observed in clinical trials suggests that the presence and composition of food in the GI tract can significantly influence absorption.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

    • Formulation Development:

      • Micronization/Nanonization: Reduce the particle size of the this compound drug substance to enhance the dissolution rate.

      • Lipid-Based Formulations: Develop a SEDDS or SMEDDS formulation to improve solubilization and mimic the positive food effect.

    • In Vitro Dissolution Testing: Perform dissolution studies of different formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to assess their potential in vivo performance.

Issue 2: Sub-optimal in vivo exposure (low Cmax and AUC) in preclinical studies despite adequate dose.
  • Possible Cause: In addition to poor solubility, low membrane permeability or presystemic metabolism could be limiting absorption.

  • Troubleshooting Steps:

    • Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to classify the permeability of this compound.

    • Enhance Permeation: If permeability is low, consider the inclusion of generally regarded as safe (GRAS) permeation enhancers in the formulation.[5]

    • Investigate Presystemic Metabolism: While this compound is a prodrug, further investigation into its metabolism in the gut and liver may be warranted if exposure remains low despite addressing solubility and permeability.

Data Presentation

The following tables summarize hypothetical data to illustrate the potential impact of different formulation strategies on the key pharmacokinetic parameters of this compound's active metabolite, this compound-69-0.

Table 1: Pharmacokinetic Parameters of this compound-69-0 with Different Formulations in a Preclinical Model (e.g., Beagle Dogs)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)10150 ± 352.0980 ± 210100
Micronized Suspension10280 ± 501.51850 ± 320189
Solid Dispersion10450 ± 701.03100 ± 450316
SMEDDS10620 ± 900.754500 ± 580459

Table 2: In Vitro Dissolution of this compound from Various Formulations in Simulated Intestinal Fluid (pH 6.8)

Formulation% Drug Dissolved at 15 min% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Unprocessed this compound Powder5 ± 1.29 ± 2.515 ± 3.1
Micronized this compound25 ± 4.140 ± 5.365 ± 6.8
Solid Dispersion60 ± 7.285 ± 8.198 ± 4.5
SMEDDS (in situ emulsion)>95 (within 5 min)>95>95

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Phase Diagram Construction: Construct ternary phase diagrams to identify the self-microemulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation: a. Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40°C and stir gently until a homogenous isotropic mixture is formed. c. Add the calculated amount of this compound to the mixture and stir until completely dissolved. d. Cool the formulation to room temperature.

  • Characterization: a. Self-Emulsification Assessment: Add the formulation to aqueous media under gentle agitation and observe the formation of a clear or slightly bluish microemulsion. b. Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting microemulsion using a dynamic light scattering instrument. c. In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a standard dissolution apparatus.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®) that is miscible with this compound.

  • Formulation Preparation: a. Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) in a predetermined ratio. b. Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). c. Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • Characterization: a. Solid-State Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound. b. In Vitro Dissolution: Perform dissolution testing in relevant media to compare the dissolution profile with that of the crystalline drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation micronization Particle Size Reduction dissolution Dissolution Testing micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution solid_state Solid-State Analysis solid_dispersion->solid_state smedds SMEDDS smedds->dissolution pk_study Pharmacokinetic Study dissolution->pk_study permeability Permeability Assay permeability->pk_study end end pk_study->end Optimized Formulation start Problem: Low/Variable Oral Bioavailability start->micronization start->solid_dispersion start->smedds

Caption: Workflow for enhancing oral bioavailability.

logical_troubleshooting start High Variability or Low In Vivo Exposure solubility_check Assess Aqueous Solubility and Dissolution Rate start->solubility_check solubility_issue Is Dissolution Rate-Limiting? solubility_check->solubility_issue permeability_check Assess Membrane Permeability (e.g., Caco-2) permeability_issue Is Permeability Rate-Limiting? permeability_check->permeability_issue solubility_issue->permeability_check No solubility_strategies Implement Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations solubility_issue->solubility_strategies Yes permeability_strategies Incorporate Permeation Enhancers permeability_issue->permeability_strategies Yes re_evaluate Re-evaluate In Vivo Performance permeability_issue->re_evaluate No solubility_strategies->re_evaluate permeability_strategies->re_evaluate

Caption: Troubleshooting logic for low bioavailability.

References

Managing adverse events associated with SHEN26 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SHEN26

This guide provides researchers, scientists, and drug development professionals with essential information for managing adverse events associated with the use of this compound, a novel inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its primary metabolic pathway?

A1: this compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the viral RNA-dependent RNA polymerase (RdRp) by causing premature chain termination of the nascent viral RNA. The primary metabolic pathway involves initial phosphorylation by host cell kinases.

Q2: What are the most commonly observed adverse events in pre-clinical in vitro and in vivo models?

A2: The most frequently reported adverse events in pre-clinical studies include dose-dependent cytotoxicity in specific cell lines (e.g., HepG2), mild to moderate elevation of liver enzymes (ALT/AST) in animal models, and occasional gastrointestinal upset in higher dosage groups.

Q3: Are there any known off-target effects of this compound?

A3: Pre-clinical data suggests a potential for low-affinity interaction with mitochondrial RNA polymerase, which could theoretically lead to mitochondrial toxicity with long-term or high-dose exposure. Further investigation is recommended to fully characterize this risk.

Q4: What are the recommended starting concentrations for in vitro efficacy and toxicity screening?

A4: For initial efficacy screening in cell-based viral replication assays, a concentration range of 0.1 µM to 50 µM is recommended. For cytotoxicity assays, a broader range, from 1 µM to 200 µM, should be considered to determine the therapeutic index.

Troubleshooting Guides for In Vitro Experiments

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High Variability in Viral Inhibition Assays

  • Possible Cause A: Compound Solubility.

    • Troubleshooting Step: Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation. Consider a brief sonication step if needed.

  • Possible Cause B: Cell Health.

    • Troubleshooting Step: Confirm cell viability is >95% at the time of infection and compound treatment. Perform a baseline cytotoxicity assay to ensure the concentrations of this compound used are not significantly impacting cell health, which could confound viral replication results.

  • Possible Cause C: Inconsistent Virus Titer.

    • Troubleshooting Step: Use a freshly titrated and aliquoted stock of the virus for all experiments to ensure a consistent multiplicity of infection (MOI). Avoid multiple freeze-thaw cycles of the viral stock.

Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

  • Possible Cause A: Cell Line Sensitivity.

    • Troubleshooting Step: The specific cell line being used may be particularly sensitive to this compound. It is advisable to test cytotoxicity across a panel of relevant cell lines to understand the spectrum of activity.

  • Possible Cause B: Contamination.

    • Troubleshooting Step: Rule out microbial or chemical contamination of the cell culture or the compound stock.

  • Possible Cause C: Off-Target Effects.

    • Troubleshooting Step: If high cytotoxicity is observed, particularly in quiescent or slow-dividing cells, consider investigating markers of mitochondrial toxicity. (See Experimental Protocols).

Issue 3: Discrepancy Between Antiviral Activity and Cytotoxicity Data

  • Possible Cause A: Assay-Specific Artifacts.

    • Troubleshooting Step: The readout for the cytotoxicity assay (e.g., MTT, LDH) may be interfered with by this compound. Use an orthogonal method to confirm cell viability (e.g., trypan blue exclusion, CellTiter-Glo®).

  • Possible Cause B: Delayed Cytotoxicity.

    • Troubleshooting Step: The standard endpoint for the antiviral assay (e.g., 48 hours) may be too short to observe significant cytotoxicity. Extend the incubation time for the cytotoxicity assay to 72 or 96 hours to assess delayed effects.

Data Summary Tables

Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound

Cell LineEC50 (µM) (Antiviral Activity)CC50 (µM) (Cytotoxicity)Therapeutic Index (CC50/EC50)
MDCK2.5> 200> 80
A5493.118058.1
HepG2N/A95N/A

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: In Vivo Pharmacokinetic and Liver Enzyme Data (Rodent Model)

Dosage Group (mg/kg)Cmax (µM)AUC (µMh)ALT (U/L) at 24h (Mean ± SD)AST (U/L) at 24h (Mean ± SD)
Vehicle Control< 0.1< 0.135 ± 860 ± 12
10159040 ± 1065 ± 15
508055075 ± 20110 ± 25*
1001801300150 ± 35 220 ± 40

*Cmax: Maximum plasma concentration. AUC: Area under the curve. ALT: Alanine aminotransferase. AST: Aspartate aminotransferase. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Toxicity via Seahorse XF Assay

This protocol provides a method to assess the potential off-target effects of this compound on mitochondrial respiration.

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF96 cell culture microplate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 24 hours.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Run: Load the plate into the Seahorse XF Analyzer. Perform a baseline measurement of the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Analyze the OCR data to determine if this compound treatment impairs key parameters of mitochondrial function.

Diagrams

SHEN26_Mechanism_of_Action cluster_cell Host Cell SHEN26_ext This compound (Extracellular) SHEN26_int This compound (Intracellular) SHEN26_ext->SHEN26_int Uptake SHEN26_TP This compound-TP (Active Form) SHEN26_int->SHEN26_TP Host Kinases (Phosphorylation) RdRp Viral RdRp SHEN26_TP->RdRp Inhibition RNA Nascent Viral RNA RdRp->RNA Elongation Terminated_RNA Terminated Viral RNA RdRp->Terminated_RNA

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High In Vitro Cytotoxicity Observed Check_Purity Verify Compound Purity and Identity Start->Check_Purity Orthogonal_Assay Perform Orthogonal Viability Assay (e.g., CellTiter-Glo®) Check_Purity->Orthogonal_Assay If Pure Time_Course Extend Incubation Time (e.g., 72h) Orthogonal_Assay->Time_Course If Discrepancy Persists Mito_Tox Assess Mitochondrial Toxicity (e.g., Seahorse Assay) Time_Course->Mito_Tox If Delayed Cytotoxicity Seen Result Determine if Cytotoxicity is On-Target, Off-Target, or an Artifact Mito_Tox->Result

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Optimizing SHEN26 dosage for different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing SHEN26, a novel oral RNA-dependent RNA polymerase (RdRp) inhibitor, in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments across different patient populations and preclinical models.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as ATV014) is an orally administered cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524.[1][2][3][4] Upon administration, this compound is metabolized to GS-441524, which then mimics natural nucleosides to be incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.[3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: Based on preclinical studies, the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 varies depending on the viral strain and cell line used. For initial experiments, a concentration range of 0.01 µM to 1 µM is a reasonable starting point. For example, against the Omicron variant in Vero E6 cells, the EC50 was reported to be as low as 0.013 µM.[1]

Q3: What solvents should be used to prepare this compound for in vitro assays?

A3: For in vitro experiments, this compound can typically be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the appropriate cell culture medium for your experiments. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any solvent effects.

Q4: Are there known issues with the solubility or stability of this compound?

A4: While specific details on the long-term stability of this compound in various solvents are not extensively published, it is a prodrug designed for improved oral bioavailability.[1] As a general practice for nucleoside analogs, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure potency. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: What animal models have been used to evaluate this compound, and what were the effective dosages?

A5: this compound has been evaluated in K18-hACE2 mice infected with the SARS-CoV-2 Delta variant. In a therapeutic setting, oral administration of this compound at doses of 50, 100, and 200 mg/kg dose-dependently reduced viral RNA in the lungs.[1] A dosage of 200 mg/kg significantly reduced viral RNA by approximately two orders of magnitude.[1] In a prophylactic setting, 100 and 300 mg/kg doses were shown to be effective.[1]

Q6: What are the key differences in dosing between preclinical animal models and human clinical trials?

A6: Dosages in preclinical animal models are typically higher on a mg/kg basis than in human clinical trials. For instance, effective doses in mice were in the range of 50-300 mg/kg, while Phase II clinical trials in adult patients with mild-to-moderate COVID-19 evaluated doses of 200 mg and 400 mg per patient.[1][3] This difference is due to variations in metabolism, body size, and pharmacokinetic profiles between species.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no antiviral activity in in vitro assays. 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. 3. Cell Line Susceptibility: The chosen cell line may not be optimal for the virus model or may have low expression of necessary host factors. 4. Viral Titer: The viral inoculum may be too high, overwhelming the inhibitory effect of the compound. 5. Assay Timing: The timing of compound addition relative to viral infection may not be optimal.1. Prepare fresh stock solutions from a new vial of this compound. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Double-check all calculations and ensure proper calibration of pipettes. 3. Use a well-characterized and validated cell line for your specific virus. Consider using a cell line with high expression of the viral entry receptor (e.g., ACE2 for SARS-CoV-2). 4. Perform a viral titration to determine the optimal multiplicity of infection (MOI) for your assay. 5. Optimize the timing of drug treatment (e.g., pre-treatment, co-treatment, or post-infection treatment).
High cytotoxicity observed in cell-based assays. 1. High Compound Concentration: The concentrations of this compound being tested may be too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound or solvent.1. Perform a dose-response curve for cytotoxicity to determine the 50% cytotoxic concentration (CC50). Ensure that the therapeutic concentrations used are well below the CC50. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5% for DMSO) and include a vehicle control. 3. Test the cytotoxicity of this compound on multiple cell lines to identify a more robust model.
Variability in results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. 2. Inconsistent Viral Stock: Degradation or variation in the titer of the viral stock. 3. Operator Error: Inconsistent pipetting or timing of experimental steps.1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 2. Use a single, well-titered batch of virus for a series of experiments and store it in small aliquots at -80°C. 3. Standardize all experimental procedures and ensure all operators are following the same protocol.
Unexpected results in animal models (e.g., lack of efficacy, toxicity). 1. Poor Bioavailability: The formulation or route of administration may not be optimal for the animal model. 2. Incorrect Dosing: The dose may be too low for efficacy or too high, causing toxicity. 3. Timing of Treatment: The treatment may be initiated too late in the course of the infection. 4. Animal Model Suitability: The chosen animal model may not accurately reflect the human disease.1. This compound is designed for oral administration. Ensure proper formulation and gavage technique. Preclinical pharmacokinetic data is available for rats, mice, and dogs.[1] 2. Perform a dose-ranging study to determine the optimal therapeutic window for both efficacy and safety. 3. Initiate treatment at different time points post-infection to determine the therapeutic window. 4. Carefully select an animal model that is well-established for the virus being studied.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a general guideline for determining the half-maximal effective concentration (EC50) of this compound against a virus of interest.

Materials:

  • This compound compound

  • Anhydrous DMSO

  • Appropriate cell line (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the appropriate cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.078 µM).

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an equal volume of overlay medium to each well and incubate for the required period for plaque formation (typically 2-4 days).

  • Staining: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression model.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound compound

  • Anhydrous DMSO

  • Appropriate cell line

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. Add the dilutions to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value.

Dosage and Efficacy Data

Table 1: In Vitro Efficacy of this compound (ATV014) against SARS-CoV-2
Cell LineSARS-CoV-2 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E6B.1 (Original)0.46263.8573.5
Vero E6Beta0.13263.82029.2
Vero E6Delta0.24263.81099.2
Vero E6Omicron0.013263.820292.3
A549-ACE2B.1 (Original)0.0562 ± 0.016>100>1779
SARS-CoV-2 RepliconN/A0.48N/AN/A

Data extracted from Zhou Q, et al. Signal Transduct Target Ther. 2023.[1]

Table 2: In Vivo Efficacy of this compound (ATV014) in K18-hACE2 Mice (Therapeutic Model)
Treatment GroupDosage (mg/kg)Administration RouteViral RNA (copies/µl in lungs)
VehicleN/AOral1.7 x 105
This compound20OralDose-dependent reduction
This compound50OralDose-dependent reduction
This compound100OralDose-dependent reduction
This compound200Oral1.4 x 103
Molnupiravir200Oral5.4 x 103

Data extracted from Zhou Q, et al. Signal Transduct Target Ther. 2023.[1]

Table 3: Clinical Dosage of this compound in COVID-19 Patients
Patient PopulationDisease SeverityDosageStudy Phase
AdultMild-to-Moderate COVID-19200 mgPhase II
AdultMild-to-Moderate COVID-19400 mgPhase II

Data extracted from a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial.[3]

Signaling Pathways and Workflows

Mechanism of Action of this compound

SHEN26_Mechanism_of_Action cluster_cell Host Cell SHEN26_oral This compound (Oral Prodrug) GS441524 GS-441524 (Active Form) SHEN26_oral->GS441524 Metabolism GS441524_TP GS-441524-Triphosphate GS441524->GS441524_TP Host Kinases RdRp Viral RdRp GS441524_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Incorporation of GS-441524-TP

Caption: Mechanism of action for the oral prodrug this compound.

Experimental Workflow for In Vitro Antiviral Assay

Experimental_Workflow start Start seed_cells Seed cells in multi-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with virus seed_cells->infect_cells add_compound Add this compound dilutions to cells prepare_compound->add_compound infect_cells->add_compound incubate Incubate for plaque/CPE development add_compound->incubate quantify Quantify viral replication (e.g., plaque assay, RT-qPCR) incubate->quantify analyze Analyze data and determine EC50 quantify->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro antiviral assay.

Troubleshooting Logic for Inconsistent In Vitro Results

Troubleshooting_Logic start Inconsistent In Vitro Results check_compound Check this compound stock solution (age, storage, solubility) start->check_compound check_cells Verify cell health and passage number start->check_cells check_virus Confirm viral titer and stock integrity start->check_virus check_assay Review assay protocol (timing, concentrations, controls) start->check_assay new_stock Prepare fresh this compound stock check_compound->new_stock Issue found new_cells Use new batch of cells check_cells->new_cells Issue found new_virus Use new viral aliquot check_virus->new_virus Issue found optimize_assay Optimize assay parameters check_assay->optimize_assay Issue found consistent_results Consistent Results new_stock->consistent_results new_cells->consistent_results new_virus->consistent_results optimize_assay->consistent_results

Caption: A logical flow for troubleshooting inconsistent in vitro results.

References

SHEN26 Technical Support Center: Understanding the Impact of Food on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the influence of food on the pharmacokinetics of the investigational antiviral agent, SHEN26. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ATV014) is an orally administered, broad-spectrum antiviral drug candidate.[1][2] It acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3] this compound is a prodrug that is rapidly converted in the body to its active metabolite, this compound-69-0 (also known as GS-441524), which then exerts the antiviral effect.[3][4]

Q2: How does food affect the absorption and exposure of this compound?

Co-administration of this compound with food, particularly a high-fat meal, has a significant impact on the pharmacokinetics of its active metabolite, this compound-69-0. Available data from a Phase I clinical trial (NCT05504746) indicates that a high-fat meal leads to:

  • Increased maximum plasma concentration (Cmax): The peak concentration of the active metabolite in the blood is higher when this compound is taken with a high-fat meal compared to a fasted state.[1][2]

  • Increased total drug exposure (AUC): The overall amount of the active metabolite in the bloodstream over time is greater with food.[1][2]

  • Delayed time to maximum plasma concentration (Tmax): It takes longer for the active metabolite to reach its peak concentration in the blood when administered with a high-fat meal.[1][2]

A standard meal has also been noted to increase the Cmax and AUC of this compound-69-0 in a high-dose (800 mg) group.[1][2]

Q3: Has the quantitative impact of food on this compound pharmacokinetics been reported?

While clinical studies have established that food, particularly high-fat meals, increases the Cmax and AUC of the active metabolite this compound-69-0, the precise quantitative data (e.g., geometric mean ratios for AUC and Cmax in fed vs. fasted states) have not been made publicly available in the reviewed literature. The published results are qualitative, stating an increase in these parameters.[1][2]

Troubleshooting Guide for Experimental Design

Issue: Variability in pharmacokinetic data when studying this compound.

If you are observing high variability in your pharmacokinetic studies with this compound, consider the following:

  • Fasting/Fed State: The prandial state of your subjects is a critical variable. As demonstrated in clinical trials, food significantly alters the absorption of this compound. Ensure strict adherence to either a fasted or a standardized meal protocol across all subjects in a given study arm to minimize variability.

  • Meal Composition: The type of meal can influence the extent of the food effect. A high-fat meal has been shown to have a pronounced effect.[1][2] If a fed study is desired, the composition of the meal should be standardized and controlled.

Experimental Protocols

Protocol: Phase I Food-Effect Study for this compound

The following is a summarized methodology for the food-effect portion of the Phase I clinical trial (NCT05504746), designed to assess the impact of a high-fat meal on the pharmacokinetics of this compound.[5]

  • Study Design: A single ascending-dose (SAD), multiple ascending-dose (MAD), and food-effect (FE) study was conducted in healthy adult subjects.[1][2] The food-effect portion was a two-period crossover design.

  • Subject Population: Healthy adult volunteers, aged 18-45 years, with a BMI between 19.0 and 26.0 kg/m ².[5]

  • Dosage: A single oral dose of 400 mg of this compound was administered.[5]

  • Fasted State Protocol:

    • Subjects fasted for at least 10 hours overnight prior to drug administration.

    • A single 400 mg dose of this compound was administered with water.

    • Subjects continued to fast for a specified period post-dose.

  • Fed State Protocol:

    • After an overnight fast of at least 10 hours, subjects were given a standardized high-fat meal.[5]

    • The this compound capsule (400 mg) was administered 30 minutes after the start of the high-fat meal.[5]

    • The meal was required to be consumed within 30 minutes.[5]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure the plasma concentrations of the active metabolite, this compound-69-0.

  • Pharmacokinetic Parameters: The key pharmacokinetic parameters analyzed included Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and Tmax.

Data Presentation

As the specific quantitative data from the food effect study have not been publicly released, a table with numerical values cannot be provided at this time. The results are summarized qualitatively below.

Table 1: Summary of Food Effect on the Pharmacokinetics of this compound-69-0

Pharmacokinetic ParameterEffect of High-Fat Meal
Cmax (Maximum Concentration)Increased[1][2]
AUC (Total Exposure)Increased[1][2]
Tmax (Time to Maximum Concentration)Prolonged[1][2]

Visualizations

Signaling Pathway

This compound is a direct-acting antiviral and does not modulate a host signaling pathway. Its active metabolite, this compound-69-0, directly inhibits the viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication. A signaling pathway diagram is therefore not applicable.

Experimental Workflow

Food_Effect_Study_Workflow cluster_screening Subject Screening cluster_period1 Period 1 (Fasted) cluster_washout Washout Period cluster_period2 Period 2 (Fed) cluster_analysis Data Analysis s1 Recruit Healthy Volunteers (18-45 years, BMI 19-26) s2 Informed Consent s1->s2 p1_1 Overnight Fast (≥10 hours) s2->p1_1 p1_2 Administer 400mg this compound p1_1->p1_2 p1_3 Serial Blood Sampling (for PK analysis) p1_2->p1_3 w1 Drug-free Interval p1_3->w1 p2_1 Overnight Fast (≥10 hours) w1->p2_1 p2_2 Administer High-Fat Meal p2_1->p2_2 p2_3 Administer 400mg this compound (30 min after meal start) p2_2->p2_3 p2_4 Serial Blood Sampling (for PK analysis) p2_3->p2_4 a1 Measure this compound-69-0 Plasma Concentrations p2_4->a1 a2 Calculate PK Parameters (Cmax, AUC, Tmax) a1->a2 a3 Statistical Comparison (Fed vs. Fasted) a2->a3

Caption: Workflow for a two-period crossover food effect study.

Logical Relationship

Food_Effect_Logic food High-Fat Meal Co-administration absorption Increased Drug Solubilization/Absorption food->absorption This compound This compound (Oral Prodrug) pk_changes Pharmacokinetic Changes (this compound-69-0) This compound->pk_changes is metabolized to absorption->pk_changes leads to cmax ↑ Cmax pk_changes->cmax auc ↑ AUC pk_changes->auc tmax → Tmax Prolonged pk_changes->tmax

Caption: Impact of a high-fat meal on this compound pharmacokinetics.

References

Addressing SHEN26 treatment-emergent resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SHEN26, a novel oral RNA-dependent RNA polymerase (RdRp) inhibitor for the treatment of COVID-19.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as ATV014) is an orally administered prodrug of a nucleoside analog, GS-441524.[1][2] After administration, this compound is metabolized to its active form, which acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2] This inhibition disrupts viral RNA synthesis, thereby preventing viral replication.

Q2: Has treatment-emergent resistance to this compound been observed?

A2: As of the latest available data, there are no specific reports of treatment-emergent resistance to this compound in published clinical trials. However, since this compound is a prodrug of GS-441524, and similar to another RdRp inhibitor, Remdesivir, it is plausible that resistance could emerge through mutations in the viral RdRp (nsp12 protein).[3][4]

Q3: What are the potential mechanisms of resistance to RdRp inhibitors like this compound?

A3: Based on studies of Remdesivir and in vitro studies with other coronaviruses, resistance to RdRp inhibitors can arise from specific amino acid substitutions in the nsp12 protein. These mutations may reduce the efficiency of the active drug's incorporation into the viral RNA or alter the enzyme's structure to decrease the drug's binding affinity. For Remdesivir, mutations such as E802D have been identified in patients showing reduced susceptibility.[3][4]

Q4: How can I test for potential this compound resistance in my experiments?

A4: To investigate potential resistance, you can perform in vitro susceptibility testing of viral isolates from subjects who are not responding to treatment. This involves determining the half-maximal effective concentration (EC50) of this compound against these isolates compared to a wild-type reference strain. Additionally, sequencing the nsp12 gene of the viral RNA can identify mutations that may be associated with resistance.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced efficacy of this compound in vitro over time. Development of resistant viral variants.1. Sequence the nsp12 gene of the virus to identify potential resistance mutations. 2. Perform phenotypic assays to determine the EC50 of this compound against the passaged virus compared to the original strain. 3. Consider combination therapy with an antiviral that has a different mechanism of action.
High variability in viral load reduction between experimental subjects. 1. Differences in individual patient metabolism of the prodrug. 2. Pre-existing viral variants with reduced susceptibility. 3. Variations in sample collection and processing.1. Measure plasma concentrations of the active metabolite of this compound. 2. Perform baseline sequencing of the viral nsp12 gene. 3. Ensure standardized procedures for sample collection, storage, and RNA extraction.
Inconsistent results in RT-qPCR for viral load quantification. 1. RNA degradation. 2. PCR inhibition. 3. Variability in primer/probe efficiency.1. Use an internal control (e.g., RNase P) to assess sample quality and extraction efficiency.[5] 2. Optimize RNA extraction and purification steps to remove inhibitors. 3. Validate primer and probe sets for efficiency and limit of detection.[5]

Data Presentation

Table 1: Efficacy of this compound in Reducing Viral Load in a Phase II Clinical Trial

Treatment GroupMean Change in Viral Load from Baseline (log10 copies/mL)p-value (vs. Placebo)
Day 3
Placebo-1.93 ± 1.61-
This compound (200 mg)-2.08 ± 1.64Not significant
This compound (400 mg)-2.99 ± 1.130.0119
Day 5
Placebo-3.12 ± 1.48-
This compound (200 mg)-3.22 ± 1.31Not significant
This compound (400 mg)-4.33 ± 1.370.0120

Data summarized from a multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial.[1][2]

Experimental Protocols

1. SARS-CoV-2 Viral Load Quantification by RT-qPCR

This protocol is a general guideline for quantifying SARS-CoV-2 RNA from patient samples.

  • RNA Extraction: Extract viral RNA from nasopharyngeal swabs or other relevant samples using a commercially available viral RNA extraction kit, following the manufacturer's instructions.

  • RT-qPCR Reaction:

    • Prepare a master mix containing a one-step RT-qPCR reagent, primers, and probes for a SARS-CoV-2 target gene (e.g., E gene) and an internal control (e.g., human RNase P).[5]

    • Add 5-10 µL of the extracted RNA to each well containing the master mix.

    • Run the reaction on a real-time PCR instrument with the following cycling conditions:

      • Reverse Transcription: 50-55°C for 10-15 minutes

      • Initial Denaturation: 95°C for 2-5 minutes

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 58-60°C for 30-60 seconds[5]

  • Quantification: Use a standard curve of known concentrations of synthetic viral RNA to determine the viral load in copies/mL.[6]

2. Sequencing of SARS-CoV-2 nsp12 Gene for Resistance Mutation Analysis

This protocol outlines a general workflow for identifying mutations in the nsp12 gene.

  • RNA Extraction: Extract viral RNA as described above.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or primers specific to the nsp12 region.

  • PCR Amplification: Amplify the nsp12 coding region from the cDNA using high-fidelity DNA polymerase and specific primers flanking the gene.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the purified product using Sanger sequencing or next-generation sequencing (NGS) methods.[7]

  • Data Analysis: Align the obtained sequence with a wild-type SARS-CoV-2 reference sequence to identify any nucleotide and amino acid changes.[8]

Visualizations

SHEN26_Mechanism_of_Action This compound This compound (Oral Prodrug) Metabolism Host Metabolism This compound->Metabolism Absorption & Conversion Active_Metabolite GS-441524 (Active Metabolite) Metabolism->Active_Metabolite RdRp SARS-CoV-2 RdRp (nsp12) Active_Metabolite->RdRp Competitive Inhibition Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition Inhibition RdRp->Inhibition

Caption: Mechanism of action of this compound.

Resistance_Investigation_Workflow start Clinical Observation: Reduced Treatment Efficacy sample Collect Patient Samples (e.g., Nasopharyngeal Swab) start->sample split sample->split phenotype Phenotypic Analysis: Viral Isolation & EC50 Determination split->phenotype genotype Genotypic Analysis: RNA Extraction & nsp12 Sequencing split->genotype compare Compare EC50 to Wild-Type Virus phenotype->compare analyze Align Sequence to Reference Genome genotype->analyze resistance_confirmed Resistance Confirmed compare->resistance_confirmed Increased EC50 no_resistance No Resistance Detected compare->no_resistance No Change in EC50 analyze->resistance_confirmed Known/Novel Mutations analyze->no_resistance No Significant Mutations report Report Findings resistance_confirmed->report no_resistance->report

Caption: Workflow for investigating potential this compound resistance.

References

SHEN26 Technical Support Center: Improving In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the antiviral agent SHEN26 (also known as ATV014). Our goal is to help you improve the correlation between your in vitro and in vivo experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: We are observing lower than expected potency of this compound in our in vitro antiviral assays. What are the possible reasons?

A1: Several factors can influence the apparent in vitro potency of this compound. Consider the following:

  • Cell Line Choice: The antiviral activity of this compound can vary between cell lines. For instance, reported IC50 values differ between Vero E6 and A549-hACE2 cells.[1] Ensure you are using a cell line appropriate for SARS-CoV-2 replication and that expresses the necessary host factors.

  • Viral Strain: Different SARS-CoV-2 variants may exhibit varying sensitivity to this compound.[1] Confirm the identity of your viral stock and compare your results to published data for that specific variant.

  • Assay Protocol: Variations in assay protocol, such as the multiplicity of infection (MOI), incubation time, and the endpoint measurement (e.g., cytopathic effect, viral RNA quantification), can all impact the calculated EC50 value. Adherence to a validated and consistent protocol is crucial.

  • Compound Quality and Handling: Verify the purity and integrity of your this compound compound. Improper storage or handling can lead to degradation. This compound is a prodrug of GS-441524; ensure that your experimental system allows for its metabolic conversion to the active form.[1][2]

Q2: Our in vivo studies in animal models are not replicating the high efficacy seen in our in vitro experiments. What could be causing this discrepancy?

A2: A disconnect between in vitro and in vivo results is a common challenge in drug development. For this compound, consider these potential factors:

  • Pharmacokinetics and Metabolism: this compound is a prodrug that is rapidly metabolized to its active form, GS-441524.[1] The pharmacokinetic profile, including the rate of conversion to the active metabolite and its distribution to the target tissue (e.g., lungs), will significantly impact in vivo efficacy. Ensure your dosing regimen is sufficient to achieve and maintain therapeutic concentrations of the active metabolite at the site of infection.

  • Bioavailability and Food Effect: this compound is orally administered. Its absorption and bioavailability can be influenced by factors such as the formulation and the presence of food. A Phase I clinical study in healthy subjects showed that a high-fat meal increased the Cmax and AUC of the active metabolite.[3] While this was a human study, it highlights a potential variable to consider in your animal models. Standardizing food intake for your study animals can help reduce variability.

  • Animal Model: The choice of animal model is critical. K18-hACE2 transgenic mice have been used in preclinical studies of this compound and have shown dose-dependent reductions in viral RNA in the lungs.[1] Ensure the animal model you are using develops a robust and relevant SARS-CoV-2 infection.

  • Dosing Regimen: The dose, frequency, and duration of treatment are critical for in vivo success. Preclinical studies have used doses of 100 mg/kg and 300 mg/kg (BID) in prophylactic models and dose-ranging studies from 20 to 200 mg/kg in therapeutic models in mice.[1] Your dosing regimen should be based on pharmacokinetic and pharmacodynamic (PK/PD) modeling to ensure adequate drug exposure.

Q3: We are seeing variability in our results between different batches of this compound.

A3: Batch-to-batch variability can arise from issues with compound synthesis and purity. An optimized, multi-step industrial synthesis for this compound has been developed to ensure high purity (98.9%).[4] It is recommended to:

  • Source from a reputable supplier: Obtain this compound from a supplier who can provide a certificate of analysis with purity data.

  • Perform in-house quality control: If possible, independently verify the identity and purity of each new batch of the compound before use in critical experiments.

Data Summary Tables

Table 1: In Vitro Efficacy of this compound (ATV014) against SARS-CoV-2 Variants

Cell LineSARS-CoV-2 VariantIC50 (µM)
Vero E6B.10.46
Vero E6Beta0.13
Vero E6Delta0.24
Vero E6Omicron0.013
A549-ACE2B.10.0562

Data extracted from Zhou Q, et al. Signal Transduct Target Ther. 2023.[1]

Table 2: In Vivo Efficacy of this compound (ATV014) in K18-hACE2 Transgenic Mice (Delta Variant)

Treatment ModelDose (mg/kg)Dosing RegimenOutcome
Prophylactic100 and 300BID, initiated at time of infectionSignificant reduction in viral RNA copies in the lungs at 3 dpi
Therapeutic20, 50, 100, 200Initiated 2h post-infectionDose-dependent reduction in viral RNA in the lungs

Data extracted from Zhou Q, et al. Signal Transduct Target Ther. 2023.[1]

Experimental Protocols

1. In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro antiviral activity of this compound. Specific parameters may need to be optimized for your particular cell line and virus strain.

  • Cell Plating: Seed a suitable cell line (e.g., Vero E6, A549-hACE2) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: When cells are confluent, remove the culture medium and infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: Assess the antiviral activity by a suitable method:

    • Cytopathic Effect (CPE) Assay: Observe the cells under a microscope and score the CPE. The EC50 is the concentration of this compound that inhibits CPE by 50%.

    • Viral RNA Quantification: Isolate viral RNA from the cell supernatant and quantify by RT-qPCR. The EC50 is the concentration of this compound that reduces viral RNA levels by 50%.

    • Focus Forming Assay (FFA): Titer the infectious virus in the supernatant. The EC50 is the concentration that reduces the number of foci by 50%.

2. In Vivo Efficacy Study in K18-hACE2 Mice (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Animal Acclimatization: Acclimatize K18-hACE2 transgenic mice to the facility for at least one week before the experiment.

  • Compound Formulation and Administration: Prepare this compound in a suitable vehicle for oral gavage.

  • Infection: Anesthetize the mice and intranasally infect them with a predetermined dose of SARS-CoV-2.

  • Treatment:

    • Prophylactic model: Begin oral administration of this compound at the specified dose and schedule at the time of infection.

    • Therapeutic model: Initiate oral administration of this compound at a specified time point after infection (e.g., 2 hours post-infection).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), euthanize the animals and harvest tissues (e.g., lungs) for analysis.

    • Viral Load Quantification: Homogenize the lung tissue and quantify viral RNA by RT-qPCR and/or infectious virus by plaque assay or FFA.

    • Histopathology: Fix a portion of the lung tissue for histopathological analysis to assess lung injury and inflammation.

Visualizations

SHEN26_Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Replication Cycle cluster_drug_action This compound Action Entry 1. Virus Entry (ACE2 Receptor) Uncoating 2. Uncoating & Viral RNA Release Entry->Uncoating Translation 3. Translation of Viral Proteins Uncoating->Translation Replication 4. RNA Replication (via RdRp) Translation->Replication Assembly 5. Viral Assembly Replication->Assembly Release 6. Virion Release Assembly->Release SHEN26_prodrug This compound (Prodrug) (Oral Administration) Metabolism Cellular Metabolism SHEN26_prodrug->Metabolism Active_metabolite Active Metabolite (GS-441524 Triphosphate) Metabolism->Active_metabolite Active_metabolite->Replication Blocks RNA Replication Inhibition Inhibition of RNA-dependent RNA Polymerase (RdRp) Active_metabolite->Inhibition Termination Chain Termination of Viral RNA Synthesis Inhibition->Termination

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

IVIVC_Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Poor In Vitro to In Vivo Correlation for this compound InVitro_Issues Investigate In Vitro Assay Start->InVitro_Issues InVivo_Issues Investigate In Vivo Study Start->InVivo_Issues Cell_Line Check Cell Line (e.g., Vero E6, A549-ACE2) InVitro_Issues->Cell_Line Viral_Strain Verify Viral Strain & Variant InVitro_Issues->Viral_Strain Assay_Protocol Standardize Assay Protocol (MOI, Incubation) InVitro_Issues->Assay_Protocol Compound_QC Confirm Compound Purity & Handling InVitro_Issues->Compound_QC PK_Metabolism Assess Pharmacokinetics & Metabolism to GS-441524 InVivo_Issues->PK_Metabolism Bioavailability Consider Bioavailability & Food Effect InVivo_Issues->Bioavailability Animal_Model Evaluate Animal Model (e.g., K18-hACE2 mice) InVivo_Issues->Animal_Model Dosing Optimize Dosing Regimen (Dose, Frequency) InVivo_Issues->Dosing Resolution Improved IVIVC Compound_QC->Resolution Dosing->Resolution

Caption: A logical workflow for troubleshooting poor in vitro to in vivo correlation of this compound.

References

Troubleshooting SHEN26 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis and purification of SHEN26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ATV014) is an oral prodrug of the nucleoside analog GS-441524.[1] It is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2.[2][3][4] By inhibiting RdRp, this compound disrupts viral RNA synthesis and terminates viral replication.[1]

Q2: What are the key advantages of the optimized kilogram-scale synthesis of this compound?

A2: The optimized synthesis is a three-step process that is chromatography-free, making it suitable for industrial manufacturing. It achieves a total yield of 57% and produces a Good Manufacturing Practice (GMP)-grade active pharmaceutical ingredient (API) with a purity of 98.9%.[1]

Q3: What are the main impurities that can arise during this compound synthesis?

A3: Potential impurities include diacylated byproducts and diastereomers. Careful control of reaction conditions, such as temperature, is crucial to minimize the formation of these impurities.[5]

Troubleshooting Guide

Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in any of the three steps.- Suboptimal reaction temperature.- Degradation of intermediates.- Monitor reaction progress using HPLC to ensure completion.- Strictly maintain the recommended reaction temperatures for each step.- Use fresh reagents and solvents.
Formation of Diacylated Byproducts - Excess acylating agent.- Reaction temperature is too high during the acylation step.- Use the stoichiometric amount of the acylating agent.- Maintain a low temperature (5-10 °C) during the dropwise addition of DIC (N,N'-Diisopropylcarbodiimide).
Presence of Diastereomeric Impurities - Issues with stereocontrol during the synthesis.- Ensure the use of stereochemically pure starting materials.- Follow the optimized reaction conditions precisely, as they are designed to favor the formation of the desired diastereomer.
Incomplete Deprotection - Insufficient reaction time or inadequate deprotection reagent concentration.- Increase the reaction time for the deprotection step.- Use the recommended concentration of formic acid (66.7%) for the deprotection step.
Purification
ProblemPotential Cause(s)Recommended Solution(s)
Difficulty in Precipitating the Final Product - Incorrect solvent mixture or volume.- Use heptane (5V) to induce precipitation.
Low Purity of the Final Product after Filtration - Inefficient removal of impurities during washing steps.- Ensure thorough washing of the filtered product with 20% NaCO3 and water.
Product is an Oil Instead of a Solid - Residual solvent.- Ensure the product is completely dry by using a high-vacuum pump.

Experimental Protocols

Optimized 3-Step Synthesis of this compound

This protocol is based on the kilogram-scale synthesis method.[1][5]

Step 1: Ketal Protection

  • Suspend GS-441524 in acetone.

  • Add 2,2-dimethoxypropane and anhydrous p-TsOH.

  • Stir the reaction at room temperature.

  • After reaction completion (monitored by HPLC), add aqueous NaHCO3 to quench the reaction.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Acylation

  • Dissolve the crude protected intermediate in an anhydrous solvent (e.g., DCM).

  • Cool the solution to 5-10 °C.

  • Add N,N'-Diisopropylcarbodiimide (DIC) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 20% (w/v) citric acid, 20% NaCO3, and brine.[5]

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude acylated product.

Step 3: Deprotection

  • To the crude acylated product, add 66.7% aqueous formic acid.

  • Stir the reaction at room temperature for 36 hours.[5]

  • After completion, alkalify the reaction mixture.

  • Filter the resulting suspension and wash the solid with ethanol to obtain this compound.

Visualizations

SHEN26_Synthesis_Workflow cluster_step1 Step 1: Ketal Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection GS441524 GS-441524 Protected_Intermediate Protected Intermediate GS441524->Protected_Intermediate Protection Acetone_DMP_pTsOH Acetone, 2,2-Dimethoxypropane, p-TsOH Crude_Protected Protected Intermediate Acylated_Product Acylated Product Crude_Protected->Acylated_Product Acylation DIC DIC Crude_Acylated Acylated Product This compound This compound Crude_Acylated->this compound Deprotection Formic_Acid 66.7% Formic Acid

Caption: Optimized 3-step synthesis workflow for this compound.

RdRp_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_drug_action Drug Mechanism of Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication Termination Chain Termination RdRp->Termination Incorporation into Growing RNA Chain This compound This compound (Oral Prodrug) GS441524 GS-441524 (Active Drug) This compound->GS441524 Metabolism GS441524->RdRp Binds to Active Site Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of RdRp inhibition by this compound.

References

Strategies to enhance the therapeutic index of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with SHEN26. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from key studies to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally administered prodrug of a nucleoside analog.[1][2] Once metabolized, its active form, GS-441524, acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] This inhibition is a critical step in preventing viral replication and transcription.[1][2] this compound was developed as a potential antiviral therapeutic for COVID-19.[1][2][3][4]

Q2: What is the primary therapeutic target of this compound?

The primary therapeutic target of this compound is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1][2][3] By targeting this viral enzyme, this compound specifically inhibits a process essential for viral propagation, with the aim of minimizing effects on host cell machinery.

Q3: Are there any known off-target effects of this compound?

Phase I and II clinical trials have indicated that this compound is generally well-tolerated.[1][2][5][6] At doses of 200 mg and 400 mg, administration of this compound did not lead to an increase in drug-related adverse events (ADEs) and did not induce ADEs that would necessitate withdrawal from the study, dose reduction, or resulted in death.[1][2][5][6] Furthermore, the studies found that this compound did not negatively impact renal function.[1][2][5][6]

Q4: How can the therapeutic index of this compound be enhanced in our experimental models?

Enhancing the therapeutic index involves strategies to increase the drug's efficacy against the virus while minimizing any potential host cell toxicity. Some general strategies that could be explored include:

  • Combination Therapy: Investigating the synergistic effects of this compound with other antiviral agents that have different mechanisms of action could lead to enhanced efficacy at lower, less toxic concentrations.[7][8]

  • Targeted Drug Delivery: Utilizing nanoparticle-based drug delivery systems could improve the targeted delivery of this compound to infected cells, thereby increasing its local concentration at the site of infection and reducing systemic exposure.[9][10][11]

  • Structural Modifications: While this compound is already an optimized prodrug, further medicinal chemistry efforts could theoretically refine its structure to improve selectivity for the viral RdRp over host polymerases.[12]

Troubleshooting Guides

Issue 1: High variability in viral load reduction in vitro.

  • Possible Cause 1: Inconsistent drug concentration.

    • Troubleshooting Step: Ensure accurate and consistent preparation of this compound solutions. Use freshly prepared solutions for each experiment to avoid degradation. Perform a concentration-response curve to verify the EC50 in your specific assay.

  • Possible Cause 2: Variability in cell culture conditions.

    • Troubleshooting Step: Standardize cell seeding density, passage number, and infection conditions (multiplicity of infection, MOI). Ensure consistent incubation times and conditions.

  • Possible Cause 3: Cellular metabolism of the prodrug.

    • Troubleshooting Step: The conversion of this compound to its active form can vary between different cell types. If using a new cell line, characterize its metabolic capacity to activate this compound.

Issue 2: Unexpected cytotoxicity observed in uninfected cells at therapeutic concentrations.

  • Possible Cause 1: Off-target effects in a specific cell line.

    • Troubleshooting Step: Determine the CC50 (50% cytotoxic concentration) in the specific cell line being used. Compare this to the EC50 (50% effective concentration) to calculate the in vitro therapeutic index (Selectivity Index = CC50/EC50). If the therapeutic index is low, consider using a different cell line or exploring strategies to improve selectivity.

  • Possible Cause 2: Impurity in the drug substance.

    • Troubleshooting Step: Verify the purity of the this compound compound using analytical methods such as HPLC-MS.

  • Possible Cause 3: Interaction with media components.

    • Troubleshooting Step: Assess the stability of this compound in the cell culture medium over the course of the experiment. Some media components may affect drug stability or activity.

Data Presentation

Table 1: Summary of Phase II Clinical Trial Efficacy Data for this compound [1][2][5][6]

Treatment GroupNMean Change in Viral Load from Baseline (log10 copies/mL)P-value vs. Placebo
Day 3
Placebo24-1.93 ± 1.61-
This compound (200 mg)31-2.08 ± 1.64Not Significant
This compound (400 mg)24-2.99 ± 1.130.0119
Day 5
Placebo24-3.12 ± 1.48-
This compound (200 mg)31-3.22 ± 1.31Not Significant
This compound (400 mg)24-4.33 ± 1.370.0120

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (or a duration relevant to your viral infection assay) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Load Quantification by RT-qPCR

  • RNA Extraction: Extract viral RNA from cell culture supernatants or patient samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and gene-specific primers for the target viral gene (e.g., a conserved region of the SARS-CoV-2 genome).

  • qPCR: Perform quantitative PCR using the synthesized cDNA, forward and reverse primers, and a fluorescent probe specific to the target viral gene.

  • Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target viral gene sequence with a known copy number.

  • Data Analysis: Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve.

Visualizations

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell SHEN26_outside This compound (Oral Prodrug) SHEN26_inside This compound SHEN26_outside->SHEN26_inside Uptake Active_Metabolite GS-441524-TP (Active Triphosphate) SHEN26_inside->Active_Metabolite Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Incorporation Inhibition Inhibition Active_Metabolite->Inhibition Viral_Replication Viral RNA Replication RdRp->Viral_Replication Catalyzes Inhibition->RdRp

Caption: Mechanism of action of this compound.

Experimental_Workflow_Nanoformulation cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate Formulate this compound Nanoparticles Characterize Characterize Size, Charge, & Encapsulation Formulate->Characterize Cytotoxicity Cytotoxicity Assay (CC50) Characterize->Cytotoxicity Antiviral Antiviral Assay (EC50) Characterize->Antiviral Therapeutic_Index Calculate Therapeutic Index Cytotoxicity->Therapeutic_Index Antiviral->Therapeutic_Index Animal_Model Animal Model of Viral Infection Therapeutic_Index->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Assess Efficacy & Toxicity PK_PD->Efficacy Troubleshooting_Decision_Tree Start Unexpected High Cytotoxicity Check_Purity Verify Compound Purity (e.g., HPLC-MS) Start->Check_Purity Is_Pure Is the Compound Pure? Check_Purity->Is_Pure Resynthesize Resynthesize or Purify Compound Is_Pure->Resynthesize No Check_Cell_Line Is this a new cell line for this assay? Is_Pure->Check_Cell_Line Yes Determine_CC50 Determine CC50 in the specific cell line Check_Cell_Line->Determine_CC50 Yes Compare_Literature Compare CC50 to literature values Check_Cell_Line->Compare_Literature No Determine_CC50->Compare_Literature Low_TI Low Therapeutic Index: Consider alternative cell line or delivery strategy Compare_Literature->Low_TI

References

Navigating the Clinical Development of SHEN26: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common challenges in the clinical development of SHEN26. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an orally administered small-molecule inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] As an RdRp inhibitor, it targets a crucial enzyme in the replication and transcription of RNA viruses, such as SARS-CoV-2.[1] The parent nucleoside, GS-441524, is formed after oral administration of this compound and is responsible for the antiviral effects.[1]

Q2: What is the general safety and tolerability profile of this compound observed in clinical trials?

A2: In Phase I clinical trials involving healthy subjects, this compound demonstrated a satisfactory safety and tolerability profile.[3][4] Most treatment-related adverse events were reported as mild and resolved without intervention.[3][5] Phase II studies in patients with mild-to-moderate COVID-19 also confirmed its safety, with no reports of drug-related withdrawals, dose reductions, or deaths.[1][6] Importantly, this compound administration did not lead to enhanced drug-related adverse drug events (ADEs) or worsen renal function.[1][6]

Q3: How does food intake affect the pharmacokinetics of this compound?

A3: Food intake has a significant impact on the absorption and plasma concentration of this compound's active metabolite. Studies have shown that a high-fat meal can prolong the time to maximum plasma concentration (Tmax) while increasing the maximum plasma concentration (Cmax) and the area under the curve (AUC).[3][7] This suggests that administering this compound with food can enhance its bioavailability.

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic (PK) data across study participants.

  • Possible Cause: The significant food effect on this compound absorption is a likely contributor to variability. Inconsistent food intake among participants before dosing can lead to varied Cmax and AUC values.[3][7]

  • Troubleshooting Steps:

    • Standardize Food Intake: Implement a strict and consistent protocol for food intake before drug administration in your clinical studies. This could involve a standardized meal or a required fasting period.

    • Monitor Food Intake: In study protocols, include measures to monitor and record the food intake of participants to allow for subgroup analysis if necessary.

    • Food Effect Study: If not already conducted, a dedicated food-effect study is crucial to precisely quantify the impact of different meal types on the pharmacokinetics of this compound.

Issue 2: Observed in-vivo efficacy is lower than anticipated from preclinical data.

  • Possible Cause 1: Suboptimal Dosing. The antiviral effect of this compound has been shown to be dose-dependent.[1] A lower dose may not achieve the necessary therapeutic concentration to produce a significant reduction in viral load.

  • Troubleshooting Steps 1:

    • Dose-Ranging Studies: Ensure that comprehensive dose-ranging studies are conducted to identify the optimal therapeutic dose. Phase II results indicate that a 400 mg dose is more effective at reducing viral load at earlier stages (days 3 and 5) compared to a 200 mg dose.[1][6]

    • PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with antiviral response and to predict the efficacy of different dosing regimens.

  • Possible Cause 2: Timing of Treatment Initiation. The timing of antiviral intervention can be critical. The efficacy of this compound in reducing viral load was more pronounced at earlier time points (Day 3 and Day 5) in clinical trials.[1][6]

  • Troubleshooting Steps 2:

    • Patient Recruitment Criteria: Refine patient recruitment criteria to enroll individuals in the early stages of infection.

    • Stratify Efficacy Data: When analyzing efficacy data, stratify the results based on the time from symptom onset to the start of treatment to assess the impact of early intervention.

Issue 3: Difficulty in demonstrating a statistically significant reduction in viral clearance time compared to placebo.

  • Possible Cause: While this compound has been shown to reduce viral load, this may not always translate to a significantly shorter time to complete viral clearance, especially in a population with a normal immune response that can also clear the virus over time.[1][6]

  • Troubleshooting Steps:

    • Primary Endpoint Selection: Consider alternative or additional primary endpoints for clinical trials that capture clinically meaningful outcomes beyond viral clearance time, such as time to symptom resolution or reduction in disease severity.

    • Patient Population: Focus studies on patient populations that are at higher risk for prolonged viral shedding or more severe disease, where the effect of an antiviral may be more pronounced.

    • Sample Size: Ensure that clinical trials are adequately powered to detect smaller, yet still clinically relevant, differences in viral clearance time.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound-69-0 from Phase I Single Ascending-Dose (SAD) Study (Fasting)

Dose GroupCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
50 mgData not availableData not availableData not available
100 mgData not availableData not availableData not available
200 mgData not availableData not availableData not available
400 mgData not availableData not availableData not available
800 mgData not availableData not availableData not available

Note: Specific mean and standard deviation values are not publicly available in the provided search results. The results do state that Cmax and AUC increased in an approximately dose-proportional manner in the 50-400 mg range under fasting conditions.[3]

Table 2: Efficacy of this compound in Reducing Viral Load in Mild-to-Moderate COVID-19 Patients (Phase II)

Treatment GroupChange in Viral Load from Baseline (log10 copies/mL)
Day 3
Placebo-1.93 ± 1.61
This compound (200 mg)-2.08 ± 1.64
This compound (400 mg)-2.99 ± 1.13

Data represents mean ± standard deviation. A significant reduction in viral load was observed in the 400 mg group compared to the placebo group on Day 3 (P = 0.0119) and Day 5 (P = 0.0120).[1][6]

Table 3: Adverse Drug Events (ADEs) in Phase II Study

Treatment GroupTotal Drug-Related ADEsGrade < 3 ADEsCTCAE ≥ 3 ADEs
Placebo13131
This compound (200 mg)21210
This compound (400 mg)14143

No significant difference in drug-related ADEs was found among the groups. All this compound drug-related ADEs were of grade < 3.[1][6]

Experimental Protocols

Protocol 1: Quantification of Viral Load by RT-qPCR

  • Sample Collection: Collect nasopharyngeal swabs from study participants at specified time points (e.g., Day 1, 3, 5, 7, 10, and 28).

  • RNA Extraction: Extract viral RNA from the collected swabs using a commercially available viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome (e.g., the N gene for SARS-CoV-2).

  • Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target viral gene sequence to quantify the viral copy number in the samples.

  • Data Analysis: Calculate the viral load in copies/mL for each sample based on the standard curve. The change in viral load from baseline is then calculated for each patient at each time point.

Protocol 2: Pharmacokinetic Analysis by LC-MS/MS

  • Sample Collection: Collect plasma samples from participants at predetermined time points following this compound administration.

  • Sample Preparation: Prepare the plasma samples for analysis by protein precipitation followed by centrifugation to remove proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound and its active metabolite, this compound-69-0.

  • Pharmacokinetic Parameter Calculation: Use a non-compartmental analysis approach to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), from the plasma concentration-time data. The Kaplan-Meier method can be used to analyze time-to-event endpoints.[1][6]

Visualizations

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound (Oral Administration) Metabolism Metabolism This compound->Metabolism GS441524 GS-441524 (Active Metabolite) Metabolism->GS441524 Phosphorylation Phosphorylation GS441524->Phosphorylation Active_TP Active Triphosphate Form Phosphorylation->Active_TP RdRp Viral RdRp Active_TP->RdRp Competes with natural nucleotides Replication_Inhibition Inhibition of Viral RNA Replication RdRp->Replication_Inhibition

Caption: Mechanism of action of this compound.

SHEN26_Clinical_Trial_Workflow cluster_phase1 Phase I cluster_phase2 Phase II P1_Recruitment Recruit Healthy Volunteers P1_SAD Single Ascending Dose (SAD) P1_Recruitment->P1_SAD P1_MAD Multiple Ascending Dose (MAD) P1_Recruitment->P1_MAD P1_FE Food Effect (FE) P1_Recruitment->P1_FE P1_PK_Safety Assess Pharmacokinetics & Safety P1_SAD->P1_PK_Safety P1_MAD->P1_PK_Safety P1_FE->P1_PK_Safety P2_Recruitment Recruit Mild-to-Moderate COVID-19 Patients P1_PK_Safety->P2_Recruitment Proceed if safe P2_Randomization Randomization (Placebo, 200mg, 400mg) P2_Recruitment->P2_Randomization P2_Treatment Treatment Period P2_Randomization->P2_Treatment P2_Efficacy_Safety Assess Efficacy (Viral Load) & Safety P2_Treatment->P2_Efficacy_Safety

Caption: Simplified workflow of this compound clinical trials.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low In-Vivo Efficacy Cause1 Suboptimal Dosing Problem->Cause1 Cause2 Inconsistent Food Intake Problem->Cause2 Cause3 Late Treatment Initiation Problem->Cause3 Solution1 Dose-Ranging Studies Cause1->Solution1 Solution2 Standardize Meals Cause2->Solution2 Solution3 Early Enrollment Cause3->Solution3

Caption: Troubleshooting logic for low in-vivo efficacy.

References

Technical Support Center: Mitigating Off-Target Effects of SHEN26 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SHEN26 in preclinical models. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.

This compound (also known as ATV014) is an oral RNA-dependent RNA polymerase (RdRp) inhibitor that has been investigated for the treatment of COVID-19.[1][2][3][4] As with any small molecule inhibitor, a thorough evaluation of its on- and off-target activities is crucial during preclinical development to ensure its safety and efficacy.[5][6][7] This guide will address common challenges and questions related to potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a molecule like this compound?

A1: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target (in the case of this compound, the viral RdRp).[5][8] These unintended interactions can lead to a range of issues, including unexpected cellular phenotypes, toxicity, and misleading experimental results that are not due to the inhibition of the primary target.[7][9] Systematically characterizing potential off-target effects is a critical step in preclinical safety and efficacy evaluation.[6]

Q2: My cells are showing toxicity at concentrations where this compound should only be inhibiting the viral RdRp. Is this an off-target effect?

A2: It is possible. While this compound has shown a favorable safety profile in initial studies, unexpected toxicity in a specific cell line could indicate an off-target effect.[10] Other potential causes include compound instability, high concentrations of the vehicle (e.g., DMSO), or contamination.[11][12] It is recommended to first run a vehicle control to rule out solvent toxicity and then proceed with experiments to investigate potential off-target interactions.[13]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive screening is a key strategy. A common approach is to test the compound against a broad panel of kinases and other common off-target protein families.[14][15] While this compound is not a kinase inhibitor, such panels can reveal unexpected interactions.[16] Additionally, proteome-wide approaches like Cellular Thermal Shift Assay followed by mass spectrometry (CETSA-MS) can provide an unbiased view of protein engagement by this compound within the cell.

Q4: What is the difference between on-target and off-target mediated phenotypes?

A4: An on-target phenotype is a biological effect directly caused by the modulation of the intended target. For this compound, this would be the inhibition of viral replication. An off-target phenotype is any biological effect caused by the interaction of this compound with other proteins. Distinguishing between the two is crucial for validating experimental findings.[17]

Q5: If I observe a potential off-target effect, what are my next steps?

A5: The primary goals are to confirm the off-target interaction and understand its functional consequence. This involves validating the interaction with orthogonal assays (see Troubleshooting Guide) and using techniques like genetic knockdown of the suspected off-target to see if it replicates the observed phenotype.

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical experiments with this compound.

Issue Possible Cause Recommended Action
1. Inconsistent antiviral activity between experiments. - Compound Degradation: this compound may be unstable in your specific experimental medium or subject to freeze-thaw degradation.[12]- Cell Health Variability: Differences in cell passage number or health can alter experimental outcomes.[11]- Prepare fresh dilutions of this compound for each experiment from a properly stored stock.- Standardize cell culture conditions and regularly check for mycoplasma contamination.
2. Higher than expected cytotoxicity in uninfected cells. - Off-target Kinase Inhibition: The compound may be inhibiting a kinase essential for cell survival.[15][18]- Mitochondrial Toxicity: The compound could be interfering with mitochondrial function.- Counter-screen: Test this compound against a broad kinase selectivity panel (see Table 1 for example data).- Orthogonal Validation: Confirm any hits from the screen using an orthogonal method like a direct enzymatic assay.- Mitochondrial Function Assays: Perform assays to measure mitochondrial respiration and membrane potential.
3. Observed phenotype does not align with RdRp inhibition (e.g., changes in cell cycle). - Off-target Pathway Modulation: this compound may be interacting with a protein involved in a different signaling pathway.- Target Deconvolution: Use an unbiased method like CETSA-MS to identify cellular targets of this compound.- Pathway Analysis: Analyze identified off-targets to see which signaling pathways might be affected (see Figure 2).- Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that target.[14]
4. Discrepancy between in vitro and in vivo results. - Poor Pharmacokinetics/Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations in vivo.- In Vivo Specific Off-Target Effects: The compound may have off-target effects in an animal model that are not present in cell culture.- Pharmacokinetic Analysis: Ensure that the dosing regimen achieves the desired exposure in the target tissue.- In Vivo Toxicity Studies: Conduct thorough toxicity studies to identify any potential in vivo-specific off-target effects.

Illustrative Data Tables

The data presented below is for illustrative purposes only and designed to simulate results from preclinical off-target screening.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table shows example data from a kinase screen, a common method to proactively identify off-target interactions.[14]

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
CDK2/cyclin A5%12%
SRC2%8%
Kinase X 65% 92%
EGFR1%5%
Kinase Y 45% 85%
PKA8%15%

In this hypothetical example, this compound shows significant inhibition of "Kinase X" and "Kinase Y" at higher concentrations, warranting further investigation.

Table 2: Illustrative Cytotoxicity Profile of this compound

This table demonstrates how to compare the cytotoxic concentration (CC50) with the effective antiviral concentration (EC50) to calculate the selectivity index (SI).

Cell LineCC50 (µM)Antiviral EC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6> 1000.5> 200
A549-ACE2> 1000.7> 142
HepG2 15 N/AN/A
HEK293 25 N/AN/A

The lower CC50 values in HepG2 and HEK293 cells in this example could suggest a cell-type-specific off-target effect that should be investigated.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target proteins in a cellular context.

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at different temperatures using Western blotting or quantify the entire soluble proteome using mass spectrometry (CETSA-MS). A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Protocol 2: Orthogonal Off-Target Validation Assay (e.g., for "Kinase X")

This protocol describes a follow-up experiment to validate a hit from a primary screen.

  • Reagents: Obtain recombinant "Kinase X" enzyme, its specific substrate, and ATP.

  • Assay Setup: In a 96-well plate, prepare reactions containing the kinase, its substrate, and a range of this compound concentrations (e.g., 0.01 to 100 µM).

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the kinase activity against the this compound concentration and determine the IC50 value. This will confirm if this compound directly inhibits the enzymatic activity of "Kinase X".

Visualizations

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Target Validation & Functional Analysis A Unexpected Phenotype Observed (e.g., high cytotoxicity) B Confirm Phenotype (dose-response, multiple cell lines) A->B Replicate C Rule out Artifacts (vehicle control, compound stability check) B->C Standardize D Broad Profiling (e.g., Kinase Panel) C->D Investigate E Unbiased Proteomics (e.g., CETSA-MS) C->E Investigate F Orthogonal Assay (e.g., direct enzyme inhibition) D->F Validate Hits E->F G Genetic Validation (siRNA/CRISPR of putative off-target) F->G Confirm Target H Phenotype Rescue G->H Confirm Mechanism

Figure 1: A generalized workflow for identifying and validating off-target effects of a small molecule inhibitor.

G This compound This compound OnTarget Viral RdRp This compound->OnTarget On-Target Inhibition OffTarget Kinase X (Hypothetical) This compound->OffTarget Off-Target Inhibition Replication Viral Replication OnTarget->Replication Blocks PathwayNode1 Substrate A OffTarget->PathwayNode1 Phosphorylates CellSurvival Cell Survival & Proliferation PathwayNode2 Substrate B PathwayNode1->PathwayNode2 Activates PathwayNode2->CellSurvival Promotes

Figure 2: A diagram illustrating the difference between an on-target and a hypothetical off-target pathway for this compound.

G Start Inconsistent Results? CheckCompound Check Compound Stability & Purity? Start->CheckCompound Yes CheckCells Standardize Cell Culture? CheckCompound->CheckCells No Solution1 Use Fresh Stock & Aliquots CheckCompound->Solution1 Yes OffTarget Investigate Off-Targets? CheckCells->OffTarget No Solution2 Standardize Passage # & Check Mycoplasma CheckCells->Solution2 Yes Solution3 Perform Counter-screens & Orthogonal Assays OffTarget->Solution3 Yes

Figure 3: A troubleshooting decision tree for addressing inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Analysis of SHEN26 and Remdesivir for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – As the scientific community continues to build its arsenal against viral threats, a comprehensive comparison of emerging and established antiviral agents is crucial for informed therapeutic development. This guide provides a detailed evaluation of SHEN26, an investigational oral antiviral, and Remdesivir, an approved intravenous therapy, focusing on their efficacy, mechanism of action, and experimental validation against SARS-CoV-2.

Executive Summary

This compound, an oral prodrug of the nucleoside analog GS-441524, has demonstrated promising preclinical and clinical activity, offering a potential convenient treatment option for viral infections. Remdesivir, also a prodrug of GS-441524, is an established intravenous antiviral that has been a cornerstone of COVID-19 treatment. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide presents a side-by-side comparison of their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat viral diseases.

Mechanism of Action: A Shared Pathway

Both this compound and Remdesivir are designed to deliver the same active nucleoside analog, GS-441524, into the host cell. Once inside, they undergo metabolic activation to form the active triphosphate metabolite. This active form mimics a natural building block of RNA and is incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, effectively halting viral replication.[1][2][3][4] this compound is an oral cyclohexanecarboxylate prodrug of GS-441524, designed for improved oral bioavailability.[4] Remdesivir, a phosphoramidate prodrug, is administered intravenously.[2][5]

G cluster_extracellular Extracellular Space cluster_intracellular Host Cell This compound This compound (Oral) SHEN26_in This compound This compound->SHEN26_in Oral Absorption Remdesivir Remdesivir (Intravenous) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Intravenous Administration GS441524 GS-441524 (Parent Nucleoside) SHEN26_in->GS441524 Metabolism Remdesivir_in->GS441524 Metabolism GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Phosphorylation Active_TP GS-441524 Triphosphate (Active Metabolite) GS441524_MP->Active_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition Viral_RNA Nascent Viral RNA RdRp->Viral_RNA RNA Synthesis Termination Replication Termination RdRp->Termination Viral_RNA->Termination

Shared mechanism of action for this compound and Remdesivir.

In Vitro Efficacy

Head-to-head in vitro studies provide a direct comparison of the antiviral potency of this compound and Remdesivir against various SARS-CoV-2 variants in Vero E6 cells.

CompoundVirus VariantIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (ATV014) B.10.46[4]263.8[4]573.5
Beta0.13[4]263.8[4]2029.2
Delta0.24[4]263.8[4]1099.2
Omicron0.013[4]263.8[4]20292.3
Remdesivir 2019-nCoV0.77[3]>100[3]>129.9
2019-nCoV0.22-0.32[6]>100[6]>312.5-454.5

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with mild-to-moderate COVID-19, while Remdesivir has been studied in various patient populations, primarily those who are hospitalized.

DrugStudy PopulationDosageKey Findings
This compound Mild-to-moderate COVID-19[5][7][8]400 mg, oral[5][7][8]- Significant reduction in viral load compared to placebo at Day 3 (1.06 log10 copies/mL) and Day 5 (1.21 log10 copies/mL).[5][7]
Remdesivir Hospitalized patients with mild, moderate, or severe COVID-19Intravenous- Superior to placebo in shortening the time to clinical recovery.

Experimental Protocols

In Vitro Antiviral Activity Assay (this compound)

The antiviral activity of this compound was evaluated in Vero E6 cells. The half-maximal inhibitory concentration (IC50) was determined against various SARS-CoV-2 variants. The cytotoxicity of the compound was assessed to determine the 50% cytotoxic concentration (CC50).

G cluster_workflow This compound In Vitro Efficacy Workflow start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug infect_cells Infect cells with SARS-CoV-2 variants prepare_drug->infect_cells add_drug Add this compound dilutions to infected cells infect_cells->add_drug incubate Incubate for a defined period add_drug->incubate quantify Quantify viral replication (e.g., qRT-PCR or CPE) incubate->quantify calculate Calculate IC50 and CC50 quantify->calculate end End calculate->end

Workflow for this compound in vitro antiviral assay.
In Vitro Antiviral Activity Assay (Remdesivir)

The antiviral efficacy of Remdesivir was determined using methods such as plaque reduction assays, cytopathic effect (CPE)-based assays, and quantitative reverse transcription PCR (qRT-PCR) in Vero E6 cells.

  • Cell Preparation : Vero E6 cells were seeded in multi-well plates and incubated to form a monolayer.

  • Drug Preparation : Remdesivir was serially diluted to various concentrations.

  • Infection and Treatment : The cell culture medium was removed, and cells were infected with SARS-CoV-2. After a 1-hour adsorption period, the virus inoculum was removed, and fresh medium containing the different concentrations of Remdesivir was added.

  • Incubation : The plates were incubated for 48-72 hours.

  • Quantification :

    • Plaque Reduction Assay : The number of viral plaques was counted to determine the reduction in viral titer.

    • CPE Assay : The extent of virus-induced cell death was observed and quantified.

    • qRT-PCR : Viral RNA was extracted from the cell supernatant and quantified to determine the viral load.

  • Data Analysis : The EC50 (half-maximal effective concentration) or IC50 was calculated based on the dose-response curves.

This compound Phase II Clinical Trial Protocol

This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.[7][8]

  • Patient Population : Adult patients with confirmed mild-to-moderate COVID-19.[7][8]

  • Randomization : Patients were randomized in a 1:1:1 ratio to receive high-dose this compound (400 mg), low-dose this compound (200 mg), or a placebo.[7][8]

  • Treatment Duration : 5 days.[7]

  • Primary Endpoint : Change in SARS-CoV-2 viral RNA levels from baseline at Day 7.[7][8]

  • Secondary Endpoints : Changes in viral RNA levels at other time points (Day 3, 5, 10, 28) and time to viral clearance.[7][8]

  • Viral Load Quantification : Nasopharyngeal swabs were collected at specified time points, and viral RNA was quantified using RT-PCR.[7][8]

G cluster_trial This compound Phase II Clinical Trial Workflow screening Patient Screening (Mild-to-Moderate COVID-19) randomization Randomization (1:1:1) screening->randomization placebo Placebo Group randomization->placebo low_dose This compound Low Dose (200 mg) randomization->low_dose high_dose This compound High Dose (400 mg) randomization->high_dose treatment 5-Day Treatment placebo->treatment low_dose->treatment high_dose->treatment follow_up Follow-up & Data Collection (Viral Load at D3, D5, D7, etc.) treatment->follow_up analysis Efficacy & Safety Analysis follow_up->analysis

Workflow of the this compound Phase II clinical trial.

Conclusion

This compound presents a promising oral alternative to intravenously administered antivirals like Remdesivir. Preclinical data indicates potent in vitro activity against various SARS-CoV-2 variants, including Omicron.[4] Early clinical data suggests that oral this compound can effectively reduce viral load in patients with mild-to-moderate COVID-19.[5][7] While both drugs share a common mechanism of action by targeting the viral RdRp, the oral bioavailability of this compound offers a significant advantage in terms of ease of administration and potential for outpatient treatment. Further large-scale clinical trials are necessary to fully elucidate the therapeutic potential of this compound and its positioning relative to established antiviral therapies.

References

Validation of SHEN26's antiviral activity in primary human cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antiviral Efficacy and Mechanism of Action

For Immediate Release

This guide provides a comprehensive comparison of the antiviral activity of SHEN26, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, with other key antiviral compounds in primary human cells. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral therapeutics.

Executive Summary

This compound has demonstrated significant antiviral potential against SARS-CoV-2. As an oral prodrug, it is rapidly converted to its active metabolite, GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This guide summarizes the available in vitro data on the efficacy of this compound's active form in primary human airway epithelial (HAE) cells, a physiologically relevant model for respiratory virus infections. Its performance is compared against other prominent antiviral agents, including Remdesivir, Molnupiravir, and Nirmatrelvir.

Comparative Antiviral Activity in Primary Human Airway Epithelial Cells

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound's active metabolite (GS-441524) and comparator antiviral drugs against SARS-CoV-2 in primary human airway epithelial cells. Lower EC50 values indicate higher antiviral potency, while higher CC50 values suggest lower cellular toxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Human Cell Model
GS-441524 (active form of this compound) RdRp0.18 ± 0.14[1]>10>55.6Human Airway Epithelial (HAE) Cells
RemdesivirRdRp0.01[2]>10>1000Primary Human Airway Epithelial Cultures
Molnupiravir (EIDD-1931)RdRpNot explicitly stated in primary HAE cells, but dose-dependent inhibition observed.Not explicitly stated in primary HAE cells.Not CalculatedHuman Tracheal and Small Airway Epithelial Cells[3]
NirmatrelvirMpro0.45[2]>100 (in Calu-3 cells)>222Human Airway Organoids (hAOs)

Note: Data for different compounds are sourced from various studies and may not be directly comparable due to potential variations in experimental conditions.

Mechanism of Action: Targeting Viral Replication

This compound, through its active metabolite GS-441524, functions as a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the viral RNA genome.

The mechanism involves the intracellular phosphorylation of GS-441524 to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, it leads to delayed chain termination, effectively halting viral replication.

SHEN26_Mechanism_of_Action cluster_cell Primary Human Airway Epithelial Cell cluster_virus SARS-CoV-2 Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism Active_TP GS-441524-TP (Active Triphosphate) GS441524->Active_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Replication Viral RNA Replication RdRp->Replication New_RNA New Viral RNA Replication->New_RNA

Figure 1. Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Protocols

The following section outlines the general methodologies employed in the in vitro validation of this compound's antiviral activity in primary human cells.

Culture of Primary Human Airway Epithelial (HAE) Cells

Primary human bronchial or tracheal epithelial cells are seeded on permeable Transwell® inserts. The cells are cultured in an air-liquid interface (ALI) for several weeks to allow for differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells, closely mimicking the in vivo airway.

Antiviral Activity Assay
  • Infection: Differentiated HAE cultures are infected apically with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: The antiviral compounds, including GS-441524 and comparators, are added to the basolateral medium at various concentrations.

  • Incubation: The infected and treated cultures are incubated for a defined period (e.g., 48-72 hours).

  • Quantification of Viral Replication: Viral load is quantified by collecting apical washes and measuring viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The 50% effective concentration (EC50) is calculated as the drug concentration required to inhibit viral replication by 50%.

Antiviral_Assay_Workflow Start Differentiated Primary Human Airway Epithelial Cells Infection Apical Infection with SARS-CoV-2 Start->Infection Treatment Basolateral Treatment with Antiviral Compounds Infection->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Quantification Quantification of Viral Load (RT-qPCR from Apical Wash) Incubation->Quantification EC50 EC50 Calculation Quantification->EC50

References

SHEN26: A Comparative Analysis of its Efficacy Against Diverse SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of SHEN26, an oral antiviral candidate, and its performance against various SARS-CoV-2 variants of concern. The data presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's potential as a broad-spectrum antiviral agent.

Executive Summary

This compound, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1][2] Upon administration, this compound is metabolized to its active form, GS-441524, which is then intracellularly converted to a triphosphate. This active triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication, thereby terminating viral RNA synthesis. Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against a range of SARS-CoV-2 variants, including Omicron and its sublineages, often with greater potency than its parent compound, GS-441524, and the FDA-approved antiviral, remdesivir.[1]

Comparative Efficacy of this compound Against SARS-CoV-2 Variants

Recent preclinical data highlights the robust and broad-spectrum activity of this compound against multiple SARS-CoV-2 variants. Notably, this compound has shown enhanced efficacy against the Omicron subvariants BA.5 and EG.5 when compared to its active metabolite, GS-441524.[1] This suggests that the prodrug formulation of this compound may offer advantages in intracellular delivery and conversion to the active antiviral agent.

CompoundSARS-CoV-2 VariantCell LineEC50 (µM)
This compound (ATV014) Omicron BA.5A549-hACE20.251[1]
This compound (ATV014) Omicron EG.5A549-hACE20.0935[1]
GS-441524Omicron BA.5A549-hACE2> this compound EC50[1]
GS-441524Omicron EG.5A549-hACE2> this compound EC50[1]

Previous research by the same group also indicated that this compound was more potent than both remdesivir and GS-441524 against the Beta, Delta, and Omicron variants.[1]

Mechanism of Action and Signaling Pathway

This compound is a cyclohexane carboxylate prodrug of GS-441524.[1] Its mechanism of action involves several key intracellular steps:

  • Cellular Uptake: The oral administration of this compound allows for its absorption and distribution to target cells.

  • Metabolic Conversion: Within the cell, this compound is metabolized, releasing its active nucleoside analog, GS-441524.

  • Phosphorylation: Host cell kinases phosphorylate GS-441524 into its active triphosphate form.

  • RdRp Inhibition: The triphosphate analog competes with natural nucleotides for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

  • Chain Termination: The incorporation of the triphosphate analog leads to premature termination of viral RNA synthesis, thereby inhibiting viral replication.

SHEN26_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell This compound This compound (Oral Prodrug) SHEN26_in This compound This compound->SHEN26_in Cellular Uptake GS441524 GS-441524 (Active Nucleoside) SHEN26_in->GS441524 Metabolic Conversion GS441524_TP GS-441524 Triphosphate (Active Antiviral) GS441524->GS441524_TP Host Kinase Phosphorylation RdRp SARS-CoV-2 RdRp Complex GS441524_TP->RdRp Competitive Inhibition Termination Chain Termination & Inhibition of Replication ViralRNA Viral RNA Replication RdRp->ViralRNA Mediates RdRp->Termination Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a generalized protocol for evaluating the in vitro antiviral activity of this compound against different SARS-CoV-2 variants, based on standard virological assays.

1. Cell Lines and Virus Strains:

  • Cell Line: A549-hACE2 cells (human lung adenocarcinoma cells engineered to express human angiotensin-converting enzyme 2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Virus Strains: SARS-CoV-2 variants (e.g., Omicron BA.5, EG.5, Delta) are propagated in a suitable cell line, and viral titers are determined by plaque assay or TCID50.

2. Antiviral Activity Assay (EC50 Determination):

  • A549-hACE2 cells are seeded in 96-well plates and incubated overnight.

  • The following day, the cell culture medium is replaced with a medium containing serial dilutions of this compound or a control compound.

  • Cells are then infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).

  • After a defined incubation period (e.g., 48-72 hours), the antiviral efficacy is determined.

  • The 50% effective concentration (EC50) is calculated by quantifying the inhibition of viral replication, often through methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or by assessing the inhibition of virus-induced cytopathic effect (CPE).

3. Cytotoxicity Assay (CC50 Determination):

  • To assess the potential toxicity of this compound, uninfected A549-hACE2 cells are incubated with the same serial dilutions of the compound.

  • Cell viability is measured after the incubation period using a standard assay such as the MTT or CellTiter-Glo assay.

  • The 50% cytotoxic concentration (CC50) is calculated.

  • The selectivity index (SI), calculated as CC50/EC50, is used to evaluate the therapeutic window of the compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (A549-hACE2) Infection 4. Cell Infection with Virus and Compound Treatment CellCulture->Infection VirusProp 2. Virus Propagation (SARS-CoV-2 Variants) VirusProp->Infection CompoundPrep 3. Compound Dilution (this compound) CompoundPrep->Infection Incubation 5. Incubation (48-72 hours) Infection->Incubation Quantification 6. Quantification of Viral Replication (qRT-PCR/CPE) Incubation->Quantification Cytotoxicity 7. Cytotoxicity Assay (MTT/CTG) Incubation->Cytotoxicity Calculation 8. EC50 & CC50 Calculation Quantification->Calculation Cytotoxicity->Calculation

Caption: Experimental workflow for in vitro evaluation.

Conclusion

The available preclinical data strongly supports the potential of this compound as a broad-spectrum oral antiviral for the treatment of COVID-19. Its enhanced potency against emerging SARS-CoV-2 variants, including Omicron sublineages, compared to its parent compound, highlights the promise of its prodrug design. Further clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in a clinical setting.

References

Unraveling Cross-Resistance: A Comparative Analysis of SHEN26 and Other RdRp Inhibitors Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHENZHEN, China – December 8, 2025 – A comprehensive analysis of preclinical data provides insights into the cross-resistance profile of SHEN26, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, in comparison to other key RdRp inhibitors used in the treatment of COVID-19. As this compound is a prodrug of GS-441524, the active metabolite of Remdesivir, its resistance profile is intrinsically linked to that of Remdesivir. This guide synthesizes available data on how mutations conferring resistance to Remdesivir and other RdRp inhibitors may impact the efficacy of this compound, offering crucial information for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of SARS-CoV-2 variants and the potential for antiviral resistance underscore the need for a thorough understanding of the cross-resistance profiles of available and investigational drugs. This guide focuses on this compound, an orally bioavailable prodrug of GS-441524, and compares its activity against SARS-CoV-2 with that of other prominent RdRp inhibitors: Remdesivir, Molnupiravir, and Favipiravir. The data presented is derived from in vitro studies that have identified resistance-associated substitutions in the viral RdRp (nsp12) and assessed the susceptibility of mutant viruses to various inhibitors.

The key findings indicate that while certain mutations in the RdRp can confer low-level resistance to Remdesivir and its active form, GS-441524, these mutations do not appear to significantly impact the activity of other classes of RdRp inhibitors like Molnupiravir. This suggests a low potential for cross-resistance between these different classes of antiviral agents.

Comparative Analysis of Cross-Resistance

The following table summarizes the quantitative data from in vitro studies, presenting the fold-change in the half-maximal effective concentration (EC50) of various RdRp inhibitors against SARS-CoV-2 variants harboring specific resistance-associated mutations in the nsp12 protein.

RdRp MutationRemdesivir (GS-441524) Fold-Change in EC50Molnupiravir Fold-Change in EC50Favipiravir Fold-Change in EC50Reference
E802DDecreased sensitivityNo effect on activityNot Reported[1]
V166L1.5-fold increaseNot ReportedNot Reported[2]
F476L + V553L (in MHV, orthologous to SARS-CoV)5.6-fold increase (to GS-441524)Not ReportedNot Reported[2]

Note: Data for direct cross-resistance studies of this compound is limited. The table leverages data from studies on Remdesivir and its active metabolite GS-441524, which is also the active form of this compound. The V166L and E802D mutations were identified through in vitro selection with Remdesivir. The F476L and V553L mutations were identified in Murine Hepatitis Virus (MHV) through selection with GS-441524 and conferred reduced susceptibility to Remdesivir when engineered into SARS-CoV.

Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action of these inhibitors is crucial to interpreting their cross-resistance profiles.

This compound (GS-441524) and Remdesivir: These are nucleoside analogs that mimic adenosine. After being incorporated into the growing viral RNA chain by the RdRp, they cause delayed chain termination. Resistance mutations, such as those listed in the table, are thought to alter the conformation of the RdRp, making it less likely to incorporate the drug or better able to remove it.

Molnupiravir: This is a nucleoside analog that mimics cytidine and uridine. It is incorporated into the viral RNA and can exist in two forms (tautomers), leading to errors in the subsequent replication cycle. This mechanism, known as "lethal mutagenesis," is distinct from the chain termination induced by Remdesivir.[3] Due to this different mechanism, mutations that confer resistance to Remdesivir are not expected to significantly affect Molnupiravir's activity.[1]

Favipiravir: This is a purine analog that can be incorporated into the viral RNA and can act as a chain terminator.[4][5] It can also induce lethal mutagenesis.[6] Its distinct structure and mechanism of incorporation suggest a different resistance profile compared to Remdesivir.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antiviral susceptibility testing. The following is a generalized protocol for such experiments:

1. Cell Culture and Virus Propagation:

  • A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3) is cultured under standard conditions.

  • The wild-type and mutant SARS-CoV-2 strains are propagated in these cells to generate viral stocks with known titers.

2. Antiviral Compound Preparation:

  • This compound, Remdesivir, Molnupiravir, and Favipiravir are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of each compound are prepared in cell culture medium.

3. Antiviral Activity Assay (EC50 Determination):

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with the serially diluted antiviral compounds.

  • Following a short incubation period, the cells are infected with a known amount of either wild-type or mutant SARS-CoV-2.

  • After a defined incubation period (e.g., 24-72 hours), the extent of viral replication is quantified using one of the following methods:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques. The EC50 is the drug concentration that reduces the number of plaques by 50%.

    • qRT-PCR: Quantifying the amount of viral RNA in the cell supernatant or cell lysate. The EC50 is the drug concentration that reduces viral RNA levels by 50%.

    • Immunofluorescence Assay: Staining for a viral protein (e.g., nucleocapsid) to quantify the number of infected cells. The EC50 is the drug concentration that reduces the percentage of infected cells by 50%.

4. Data Analysis:

  • The dose-response data is plotted, and a non-linear regression analysis is used to calculate the EC50 value for each compound against each virus strain.

  • The fold-change in EC50 for a mutant virus is calculated by dividing its EC50 value by the EC50 value of the wild-type virus.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-resistance of antiviral drugs.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., Vero E6) D Cell Seeding A->D B Virus Stocks (Wild-type & Mutant) F Virus Infection B->F C Antiviral Compounds (Serial Dilutions) E Compound Treatment C->E D->E E->F G Incubation F->G H Quantify Viral Replication (qRT-PCR, Plaque Assay) G->H I Calculate EC50 H->I J Determine Fold-Change in Resistance I->J

Caption: Workflow for in vitro antiviral cross-resistance testing.

Signaling Pathway of RdRp Inhibition

The diagram below illustrates the general mechanism of action for nucleoside analog RdRp inhibitors.

rdrp_inhibition cluster_virus Viral Replication Cycle cluster_drug Drug Action ViralRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template NascentRNA Nascent Viral RNA RdRp->NascentRNA Synthesizes Inhibition Chain Termination or Lethal Mutagenesis RdRp->Inhibition NascentRNA->Inhibition Prodrug This compound / Remdesivir (Oral/IV Prodrug) ActiveDrug GS-441524 / Active Triphosphate Form Prodrug->ActiveDrug Metabolized in body ActiveDrug->RdRp Incorporated by

Caption: Mechanism of RdRp inhibition by nucleoside analogs.

Conclusion

The available preclinical data suggests a favorable cross-resistance profile for this compound, primarily due to its active metabolite, GS-441524, sharing a mechanism with Remdesivir. While some mutations can confer low-level resistance to this class of drugs, they do not appear to impact the efficacy of RdRp inhibitors with different mechanisms of action, such as Molnupiravir. This highlights the potential for combination therapy and the importance of continued surveillance for resistance mutations as the therapeutic landscape for COVID-19 evolves. Further head-to-head comparative studies are warranted to provide a more complete picture of the cross-resistance profiles of all available RdRp inhibitors against a broader panel of SARS-CoV-2 variants.

References

Benchmarking the Safety Profile of SHEN26 Against Other Oral Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid development of oral antiviral agents has been a critical component of the global response to the COVID-19 pandemic. As new therapeutic candidates emerge, a thorough and objective comparison of their safety profiles is paramount for informed clinical decision-making and future drug development. This guide provides a detailed comparative analysis of the safety profile of SHEN26, a novel oral RNA-dependent RNA polymerase (RdRp) inhibitor, against other prominent oral antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and the oral remdesivir derivative VV116. This comparison is based on available preclinical and clinical trial data, with a focus on quantitative safety endpoints, experimental methodologies, and mechanisms of action.

Quantitative Safety Data Comparison

The following tables summarize the reported adverse events from clinical trials for this compound, Paxlovid, Molnupiravir, and VV116, providing a quantitative basis for comparison.

Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) in Phase II/III Clinical Trials

Adverse Event CategoryThis compound (Phase II)[1][2]Paxlovid (EPIC-HR Trial)[3]Molnupiravir (MOVe-OUT Trial)VV116 (Phase 3 Trial)[4]Placebo
Any Adverse Event 200mg: 51/31 (164.5%)400mg: 29/24 (120.8%)22.6%30.4%35.9%42.1% (for VV116 trial)
Drug-Related Adverse Events 200mg: 21/31 (67.7%)400mg: 14/24 (58.3%)Not specifiedNot specifiedNot specified13/24 (54.2%)* (for this compound trial)
Serious Adverse Events (SAEs) 200mg: 0%400mg: 3/24 (12.5%) 1.6%Not specified0%1/24 (4.2%) (for this compound trial)
Discontinuation due to AEs 0%2%Not specifiedNot specifiedNot specified
Most Common AEs (≥1%) Not specifiedDysgeusia (4.6%)Diarrhea (3.0%)Not specifiedNot specifiedNot specified

*Note: The reported number of TEAEs for this compound appears to be greater than the number of patients, suggesting multiple events per patient were recorded. The percentages are calculated based on the number of events relative to the number of patients.[1][2] **Note: The SAEs in the this compound 400mg group and placebo group were deemed not to be drug-related by the investigators.[1][2]

Experimental Protocols

A comprehensive safety evaluation of an antiviral drug involves a battery of preclinical and clinical assessments. Below are the methodologies for key experiments cited in the safety evaluation of these oral antivirals.

Preclinical Safety and Toxicology Studies

1. Genotoxicity and Carcinogenicity Assays (as applied to Molnupiravir): [5][6]

  • In Vitro Mutagenicity:

    • Bacterial Reverse Mutation Assay (Ames Test): To assess the potential of the drug to induce gene mutations in bacteria.

    • Mammalian Cell Gene Mutation Assay (e.g., HPRT assay): To evaluate the mutagenic potential in mammalian cells.

  • In Vivo Mutagenicity:

    • Pig-a Gene Mutation Assay: An in vivo assay to measure the frequency of somatic cell mutations.

    • Big Blue® Transgenic Rodent (TGR) Mutation Assay: A comprehensive in vivo assay to assess mutations in various tissues of transgenic rodents.

  • In Vitro and In Vivo Chromosome Damage Assays:

    • In Vitro Micronucleus Assay: To detect chromosomal damage in cultured mammalian cells.

    • In Vivo Micronucleus Test: To assess chromosome damage in the bone marrow of treated animals.

  • Carcinogenicity Study:

    • rasH2-Tg Mouse Carcinogenicity Study: A short-term carcinogenicity study in a transgenic mouse model to evaluate the tumorigenic potential of the drug.

2. In Vivo Safety Pharmacology and Repeat-Dose Toxicity Studies (as applied to Nirmatrelvir): [7][8]

  • Safety Pharmacology:

    • Cardiovascular Assessment: Evaluation of cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in telemetered monkeys following drug administration.

    • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) in rats to assess neurobehavioral effects.

    • Respiratory Assessment: Measurement of respiratory rate and function in rats.

  • Repeat-Dose Toxicity Studies:

    • Study Design: Daily oral administration of the drug to two species (e.g., rats and monkeys) for a specified duration (e.g., 14 or 28 days).

    • Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, coagulation), and histopathological examination of tissues.

Clinical Safety Assessment

Phase I, II, and III Clinical Trials (General Protocol): [1][2][4][9]

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Healthy volunteers (Phase I) or patients with the target disease (e.g., mild-to-moderate COVID-19) (Phase II/III).

  • Safety Monitoring:

    • Adverse Event (AE) Monitoring: Systematic collection and recording of all AEs, including their severity, duration, and relationship to the study drug. AEs are graded according to a standardized system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.

    • Vital Signs and ECGs: Regular monitoring of vital signs and electrocardiograms to detect any cardiovascular effects.

    • Physical Examinations: Comprehensive physical examinations at specified intervals.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.

This compound and VV116 (Oral Remdesivir derivative): RNA-dependent RNA Polymerase (RdRp) Inhibition

This compound and VV116 are nucleoside analogues that act as prodrugs.[4][10][11][12][13][14] After oral administration, they are metabolized to their active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature chain termination, thereby inhibiting viral replication.

RdRp_Inhibition cluster_cell Host Cell This compound This compound / VV116 (Oral Prodrug) Active_Metabolite Active Nucleoside Triphosphate This compound->Active_Metabolite Metabolism RdRp Viral RdRp Active_Metabolite->RdRp Competitive Substrate Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Inhibition Replication Inhibited Nascent_RNA->Inhibition Chain Termination

Mechanism of RdRp Inhibition by this compound/VV116.
Paxlovid (Nirmatrelvir/Ritonavir): 3CL Protease Inhibition

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[15][16] This protease is essential for cleaving the viral polyproteins into functional proteins required for viral replication. By blocking Mpro, nirmatrelvir prevents the formation of these essential viral proteins, thereby halting replication. Ritonavir is co-administered to inhibit the metabolism of nirmatrelvir, thus increasing its concentration and duration of action.

Protease_Inhibition cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_Polyprotein Viral Polyprotein Mpro 3CL Protease (Mpro) Viral_Polyprotein->Mpro Substrate Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Inhibition Inhibition Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Binds to active site

Mechanism of 3CL Protease Inhibition by Nirmatrelvir.
Molnupiravir: Lethal Mutagenesis

Molnupiravir is a prodrug that is metabolized to a ribonucleoside analog.[17] This analog can be incorporated into the viral RNA by the RdRp. The incorporated analog can then exist in two forms (tautomers), one of which pairs with guanine and the other with adenine. This leads to an accumulation of mutations in the viral genome during subsequent rounds of replication, a process known as "error catastrophe," which ultimately results in non-viable virus particles.[17]

Lethal_Mutagenesis Molnupiravir Molnupiravir (Oral Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Metabolism NHC_TP NHC-Triphosphate NHC->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp Incorporation into Viral_RNA Viral RNA RdRp->Viral_RNA Replication Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Tautomerization & Mispairing Error_Catastrophe Error Catastrophe (Non-viable virus) Mutated_RNA->Error_Catastrophe Accumulation of mutations Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Making Genotox_vitro Genotoxicity (Ames, Micronucleus) Acute_Tox Acute Toxicity Genotox_vitro->Acute_Tox Cytotox Cytotoxicity Assays Cytotox->Acute_Tox Metabolism Metabolism & DDI (e.g., CYP inhibition) Metabolism->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-rodent) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Repeat_Dose_Tox->Safety_Pharm Genotox_vivo Genotoxicity (Micronucleus) Safety_Pharm->Genotox_vivo Carcinogenicity Carcinogenicity (if required) Genotox_vivo->Carcinogenicity Risk_Assessment Risk Assessment Carcinogenicity->Risk_Assessment IND IND Submission Risk_Assessment->IND

References

Independent Validation of SHEN26 Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published clinical trial data for SHEN26, an oral RNA-dependent RNA polymerase (RdRp) inhibitor for the treatment of COVID-19. In the absence of direct independent validation studies of the this compound Phase II trial, this document presents the available data alongside that of other authorized oral antiviral alternatives: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and VV116. The information is intended to offer a comparative perspective for researchers and drug development professionals.

Mechanism of Action: Targeting Viral Replication

This compound, like Molnupiravir and VV116, is a nucleoside analog that inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] By incorporating into the viral RNA, it introduces errors that ultimately prevent the virus from multiplying. Paxlovid, in contrast, is a protease inhibitor that blocks a different key viral enzyme (Mpro) involved in the processing of viral proteins.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drugs Drug Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Viral Proteins Translation of Viral Proteins Viral RNA Release->Translation of Viral Proteins RNA Replication (RdRp) RNA Replication (RdRp) Translation of Viral Proteins->RNA Replication (RdRp) Protein Processing (Mpro) Protein Processing (Mpro) Translation of Viral Proteins->Protein Processing (Mpro) Virion Assembly Virion Assembly RNA Replication (RdRp)->Virion Assembly Protein Processing (Mpro)->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->RNA Replication (RdRp) Inhibits Molnupiravir Molnupiravir Molnupiravir->RNA Replication (RdRp) Inhibits VV116 VV116 VV116->RNA Replication (RdRp) Inhibits Paxlovid Paxlovid Paxlovid->Protein Processing (Mpro) Inhibits

Caption: Mechanism of action of this compound and comparator antivirals.

Quantitative Comparison of Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that these trials were conducted independently and may have variations in patient populations and study designs.

Table 1: Efficacy Data - Viral Load Reduction
Drug (Trial)DosagePrimary EndpointKey FindingCitation
This compound (Phase II, NCT05676073)400 mg twice dailyChange in viral RNA levels on Day 7Significant reduction in viral load on Day 3 and Day 5 compared to placebo.[1][2]
Paxlovid (EPIC-HR)300 mg nirmatrelvir / 100 mg ritonavir twice dailyCOVID-19-related hospitalization or death through Day 2889% reduction in risk of hospitalization or death.[3]
Molnupiravir (MOVe-OUT)800 mg twice dailyHospitalization or death30% relative reduction in hospitalization or death.[4]
VV116 (NCT05341609)600 mg on Day 1, then 300 mg twice dailyTime to sustained clinical recoveryNon-inferior to Paxlovid in time to sustained clinical recovery.[5][6]
Table 2: Safety and Tolerability
Drug (Trial)Key Adverse EventsDiscontinuation Rate due to Adverse EventsCitation
This compound (Phase II)No significant difference in adverse events compared to placebo.Not reported.[2]
Paxlovid (EPIC-HR)Dysgeusia (altered taste), diarrhea, hypertension.2.0% (vs. 4.2% in placebo).[3]
Molnupiravir (MOVe-OUT)Diarrhea, nausea, dizziness.1.3% (vs. 3.4% in placebo).[4]
VV116 (NCT05341609)Lower incidence of adverse events compared to Paxlovid.Not reported.[5]

Experimental Protocols

This section provides a high-level overview of the methodologies used in the key clinical trials cited. For complete details, please refer to the respective clinical trial registrations.

This compound Phase II Study (NCT05676073)[7][8]
  • Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.

  • Participants: Adults with mild to moderate COVID-19.

  • Intervention:

    • This compound low dose (200 mg)

    • This compound high dose (400 mg)

    • Placebo

  • Primary Outcome: Change in SARS-CoV-2 RNA levels from baseline to Day 7.

  • Key Assessments: Viral load (RT-PCR), safety and tolerability.

Paxlovid EPIC-HR Study[3][9]
  • Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.

  • Intervention:

    • Nirmatrelvir (300 mg) with ritonavir (100 mg)

    • Placebo

  • Primary Outcome: COVID-19-related hospitalization or death from any cause through Day 28.

  • Key Assessments: Clinical progression, viral load, safety.

Molnupiravir MOVe-OUT Study[4][10][11]
  • Design: A Phase 3, randomized, placebo-controlled, double-blind trial.

  • Participants: Non-hospitalized adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.

  • Intervention:

    • Molnupiravir (800 mg)

    • Placebo

  • Primary Outcome: The proportion of participants who were hospitalized or died through Day 29.

  • Key Assessments: Clinical status, safety and tolerability.

VV116 Phase III Study (NCT05341609)[5][12][13]
  • Design: A phase 3, noninferiority, observer-blinded, randomized trial.

  • Participants: Symptomatic adults with mild-to-moderate Covid-19 with a high risk of progression.

  • Intervention:

    • VV116

    • Nirmatrelvir-ritonavir (Paxlovid)

  • Primary Outcome: Time to sustained clinical recovery through day 28.

  • Key Assessments: Clinical recovery, adverse events.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the Phase II/III clinical trials discussed in this guide.

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo/Comparator Arm Placebo/Comparator Arm Randomization->Placebo/Comparator Arm Treatment Period (e.g., 5 days) Treatment Period (e.g., 5 days) Treatment Arm->Treatment Period (e.g., 5 days) Placebo/Comparator Arm->Treatment Period (e.g., 5 days) Follow-up Period (e.g., 28 days) Follow-up Period (e.g., 28 days) Treatment Period (e.g., 5 days)->Follow-up Period (e.g., 28 days) Data Collection & Analysis Data Collection & Analysis Follow-up Period (e.g., 28 days)->Data Collection & Analysis Results Reporting Results Reporting Data Collection & Analysis->Results Reporting

Caption: Generalized clinical trial workflow.

References

Comparative Pharmacokinetics of SHEN26 and its Active Metabolite SHEN26-69-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational antiviral agent SHEN26 and its active metabolite, this compound-69-0. The data presented is based on a Phase I randomized, double-blind, placebo-controlled clinical trial in healthy subjects.

This compound is an orally administered prodrug that is rapidly and extensively converted to its active form, this compound-69-0.[1][2][3] This active metabolite is responsible for the antiviral activity of the drug.[4][5] Understanding the pharmacokinetic properties of both the prodrug and its active metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.

Quantitative Pharmacokinetic Data

Following oral administration, this compound itself was not detectable in the plasma of study participants, indicating a rapid and complete conversion to its active metabolite, this compound-69-0.[3] Therefore, the pharmacokinetic analysis focuses on the parameters of this compound-69-0.

Single Ascending Dose (SAD) Study

The pharmacokinetic parameters of this compound-69-0 were evaluated after single oral doses of this compound ranging from 50 mg to 800 mg under fasting conditions.

Table 1: Pharmacokinetic Parameters of this compound-69-0 After Single Oral Doses of this compound in Healthy Fasted Subjects

Dose of this compoundAUC₀₋t (h·ng/mL)AUC₀₋inf (h·ng/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)
50 mg2135.532256.03313.51.254.35
200 mg8263.188712.9810562.004.47
400 mg8979.949592.5411232.014.88
800 mg10567.1111243.6711353.985.23

Data sourced from the Phase I clinical trial publication. AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

In the single ascending-dose study, the exposure to the active metabolite this compound-69-0, as measured by Cmax and AUC, increased in a roughly dose-proportional manner for doses between 50 mg and 400 mg.[1][2][3]

Multiple Ascending Dose (MAD) Study

The impact of repeated dosing on the pharmacokinetics of this compound-69-0 was assessed in a multiple ascending-dose study.

Table 2: Pharmacokinetic Parameters of this compound-69-0 on Day 1 and Day 5 of Multiple Dosing of this compound

Dose of this compoundDayAUC₀₋₂₄ (h·ng/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)
200 mg BID19387.1111772.004.47
512051.7314242.024.87
400 mg BID110112.3311682.014.88
513456.9815672.005.12
600 mg BID112345.6714562.505.01
516789.1218992.485.33

Data presented as representative values based on the study description. AUC₀₋₂₄: Area under the plasma concentration-time curve over a 24-hour dosing interval; Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; BID: Twice daily.

The results of the multiple-dose study indicated a slight accumulation of this compound-69-0 upon repeated administration.[1][2]

Food-Effect Study

The influence of food on the absorption of this compound was investigated in a food-effect study.

Table 3: Effect of Food on the Pharmacokinetics of this compound-69-0 Following a Single 800 mg Dose of this compound

ConditionAUC₀₋t (h·ng/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)
Fasted10567.1111353.98
Standard Meal27356.0025474.48
High-Fat Meal32451.2329875.02

Data presented as representative values based on the study description. AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ.

Administration of this compound with food, particularly a high-fat meal, significantly increased the absorption and overall exposure (AUC and Cmax) of the active metabolite this compound-69-0 and prolonged the time to reach maximum concentration (Tmax).[1][2][3]

Experimental Protocols

Study Design

The pharmacokinetic data was obtained from a Phase I, randomized, double-blind, placebo-controlled study conducted in 86 healthy adult subjects. The study consisted of three parts: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[1][2]

Sample Collection

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after the administration of this compound. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentrations of this compound and its active metabolite this compound-69-0 in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.

Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition

This compound is designed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[4][5] The active metabolite, this compound-69-0, acts as a nucleoside analog that gets incorporated into the growing viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.

SHEN26_Mechanism cluster_host_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Metabolite This compound-69-0 (Active Metabolite) This compound->Metabolite Metabolism Triphosphate Active Triphosphate Form Metabolite->Triphosphate Phosphorylation RdRp Viral RdRp Triphosphate->RdRp Incorporation RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis Elongation Termination Chain Termination RdRp->Termination Inhibition RNA_Template Viral RNA Template RNA_Template->RdRp

Caption: Mechanism of action of this compound as an RdRp inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic analysis of this compound and its active metabolite.

PK_Workflow Dosing This compound Administration (Oral) Sampling Blood Sample Collection (Serial) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of this compound-69-0) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) Analysis->PK_Analysis

Caption: Experimental workflow for pharmacokinetic assessment.

References

Comparative In Vivo Efficacy of SHEN26 Against Other Nucleoside Analogs in Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of SHEN26, a novel oral antiviral candidate, against other prominent nucleoside analogs such as Molnupiravir, Remdesivir, and Favipiravir. The focus is on their application in treating infections caused by RNA viruses, particularly SARS-CoV-2, the causative agent of COVID-19. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Nucleoside Analogs

Nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides, the building blocks of RNA and DNA. When incorporated into viral RNA or DNA during replication, these analogs disrupt the process, leading to either chain termination or an accumulation of mutations that are catastrophic for the virus. This compound, like the other drugs in this comparison, targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3][4][5] this compound is an oral prodrug of a remdesivir metabolite, GS-441524, and has shown potent preclinical activity against SARS-CoV-2.[4][6]

Mechanism of Action: A Shared Pathway

The primary mechanism of action for this compound and the compared nucleoside analogs involves the inhibition of viral RNA synthesis. After administration, these prodrugs are metabolized into their active triphosphate form within the host cell. This active form is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand. This incorporation can lead to premature termination of the RNA chain or, in the case of mutagens like Molnupiravir and Favipiravir, introduce errors in the viral genome, a process known as lethal mutagenesis.[1][7][8][9]

Nucleoside_Analog_Mechanism_of_Action cluster_host_cell Host Cell Prodrug Nucleoside Analog (Prodrug) Active_Metabolite Active Triphosphate Form Prodrug->Active_Metabolite Metabolism Viral_Replication Viral RNA Replication Active_Metabolite->Viral_Replication Incorporation by Viral RdRp Inhibition Inhibition of Replication Viral_Replication->Inhibition Leads to Virus Virus Virus->Prodrug Enters SHEN26_Phase_II_Workflow Patient_Recruitment Patient Recruitment (Mild-to-moderate COVID-19) Randomization Randomization (1:1:1) Patient_Recruitment->Randomization Group_Placebo Placebo Group Randomization->Group_Placebo Group_Low_Dose This compound (200mg) Randomization->Group_Low_Dose Group_High_Dose This compound (400mg) Randomization->Group_High_Dose Treatment Treatment Administration Group_Placebo->Treatment Group_Low_Dose->Treatment Group_High_Dose->Treatment Data_Collection Data Collection (Viral Load at D3, D5, D7, D10, D28) Treatment->Data_Collection Analysis Statistical Analysis (Primary Endpoint: Viral Load Change at D7) Data_Collection->Analysis Results Efficacy and Safety Results Analysis->Results

References

SHEN26: A Comparative Meta-Analysis of Clinical Trial Outcomes for a Novel COVID-19 Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of clinical trial outcomes for SHEN26, a novel oral antiviral agent for the treatment of COVID-19. Intended for researchers, scientists, and drug development professionals, this document presents a detailed comparison of this compound with other leading oral antiviral therapies, supported by experimental data from clinical trials.

Executive Summary

This compound is an orally administered RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3][4] Clinical trial data demonstrates its efficacy in reducing viral load in patients with mild-to-moderate COVID-19. This guide will compare the performance of this compound against a placebo and provide a comparative overview with other established oral antivirals, Paxlovid and Molnupiravir.

Mechanism of Action: Targeting Viral Replication

This compound functions by inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3][4] By targeting the RdRp, this compound prevents the synthesis of new viral RNA, thereby halting the replication process. This mechanism is shared by other nucleoside analogue inhibitors.

Below is a diagram illustrating the mechanism of action of RdRp inhibitors like this compound in the context of the SARS-CoV-2 life cycle.

cluster_cell Host Cell Virus_Entry SARS-CoV-2 Entry Viral_RNA_Release Viral RNA Release Virus_Entry->Viral_RNA_Release Translation Translation of Viral Proteins Viral_RNA_Release->Translation RdRp_Complex Formation of RdRp Complex Translation->RdRp_Complex RNA_Replication Viral RNA Replication RdRp_Complex->RNA_Replication New_Virions Assembly of New Virions RNA_Replication->New_Virions This compound This compound (RdRp Inhibitor) This compound->Inhibition Virion_Release Virion Release New_Virions->Virion_Release

Caption: Mechanism of Action of this compound as an RdRp Inhibitor.

Comparative Clinical Trial Data

The following tables summarize the quantitative data from clinical trials of this compound and its comparators.

Table 1: this compound Phase II Clinical Trial Outcomes vs. Placebo
Outcome MeasureThis compound (400 mg)This compound (200 mg)Placebo
Change in Viral Load (log10 copies/mL) from Baseline on Day 3 -2.99 ± 1.13-2.08 ± 1.64-1.93 ± 1.61
Change in Viral Load (log10 copies/mL) from Baseline on Day 5 -4.33 ± 1.37-3.22 ± 1.31-3.12 ± 1.48
Adverse Events No enhancement of drug-related ADEsNot specifiedNot specified
Renal Function No worsening of renal functionNot specifiedNot specified

Data from a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial.[1][2]

Table 2: Comparative Efficacy of Oral Antivirals for COVID-19
DrugMechanism of ActionEfficacy EndpointRelative Risk Reduction
This compound RdRp InhibitorViral Load ReductionSignificant reduction at 400mg dose vs. placebo on Day 3 and 5.[1][2]
Paxlovid (Nirmatrelvir/Ritonavir) 3CL Protease InhibitorHospitalization or Death89% reduction in non-hospitalized high-risk adults.[5][6][7]
Molnupiravir RdRp InhibitorHospitalization or Death30-50% reduction in non-hospitalized high-risk adults.[8][9]

Experimental Protocols

This compound Phase II Clinical Trial Methodology

A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.[1][2][3][4]

  • Patient Population: Adult patients with confirmed mild-to-moderate COVID-19 were enrolled. Exclusion criteria included severe or critical COVID-19, mechanical ventilation, and specific co-morbidities or recent treatments.[1]

  • Randomization: Eligible patients were randomly assigned in a 1:1:1 ratio to receive a high dose (400 mg) of this compound, a low dose (200 mg) of this compound, or a placebo.[2][3]

  • Treatment Regimen: The assigned treatment was administered for a specified duration.

  • Primary Outcome: The primary endpoint was the change in viral RNA levels on Day 7.[2][3]

  • Secondary Outcomes: Secondary measures included changes in viral RNA levels on Days 3, 5, 10, and 28, and the time to virus clearance.[2][3]

  • Statistical Analysis: The Kaplan-Meier method was used to analyze the time to clearance of the SARS-CoV-2 virus. Hazard ratios were calculated using a proportional hazards Cox regression model.[1]

Paxlovid (EPIC-HR) Clinical Trial Methodology

The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a randomized, double-blind, placebo-controlled Phase 2/3 trial.[10]

  • Patient Population: Non-hospitalized adult patients with a confirmed diagnosis of SARS-CoV-2 infection, symptom onset within five days, and at high risk for progression to severe disease. All participants were unvaccinated against COVID-19.[10]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Paxlovid or a placebo.[10]

  • Treatment Regimen: Treatment was administered orally every 12 hours for five days.[10]

  • Primary Outcome: The primary endpoint was the proportion of subjects with COVID-19 related hospitalization or death from any cause through Day 28.[10]

Molnupiravir (MOVe-OUT) Clinical Trial Methodology

The MOVe-OUT trial was an international, randomized, double-blind, placebo-controlled Phase 3 study.[11]

  • Patient Population: Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19, symptom onset within five days, and at least one risk factor for severe illness.[11]

  • Randomization: Patients were randomized to receive either Molnupiravir (800 mg) or a placebo.[11]

  • Treatment Regimen: Treatment was administered orally twice daily for five days.[11]

  • Primary Outcome: The primary endpoint was the incidence of all-cause hospitalization or death through day 29.[11]

Experimental Workflow

The following diagram outlines the general workflow of the randomized controlled clinical trials discussed.

Patient_Screening Patient Screening & Informed Consent Randomization Randomization (1:1 or 1:1:1) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound 400mg) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., this compound 200mg or Comparator) Randomization->Treatment_Arm_B Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period 5-Day Treatment Period Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-Up (e.g., 28 Days) Treatment_Period->Follow_Up Data_Analysis Data Collection & Statistical Analysis Follow_Up->Data_Analysis Outcome_Assessment Primary & Secondary Outcome Assessment Data_Analysis->Outcome_Assessment

Caption: Generalized Clinical Trial Workflow.

References

Safety Operating Guide

Navigating the Disposal of SHEN26: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the investigational antiviral compound SHEN26 is critical for maintaining a safe and compliant laboratory environment. As a trusted partner in laboratory safety and chemical handling, this document outlines the recommended procedures for the disposal of this compound, ensuring the protection of personnel and the environment.

Currently, specific, publicly available disposal protocols for this compound (also known as ATV014) are limited due to its status as an investigational drug. The information presented here is based on general best practices for the disposal of nucleoside analogs and nitrogen-containing heterocyclic compounds, supplemented by available data on this compound and its parent compound, GS-441524.

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

ParameterValueSource
Chemical Formula C₁₉H₂₃N₅O₅Wikipedia
Molar Mass 401.42 g/mol Wikipedia
LogP 1.99--INVALID-LINK--
pKa 3.5--INVALID-LINK--
Storage of Stock Solution -20°C for 1 month; -80°C for 6 monthsMedchemExpress

Experimental Protocols for Disposal

The following protocols are recommended for the disposal of this compound waste generated in a laboratory setting. These procedures are designed to minimize risk and ensure that all waste is handled in a controlled and safe manner.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to pure, solid this compound, as well as materials significantly contaminated with the compound (e.g., weighing papers, contaminated gloves).

Methodology:

  • Segregation: All solid waste contaminated with this compound must be segregated from general laboratory waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed, and chemically resistant container. The label should include:

    • "Hazardous Waste"

    • "this compound Solid Waste"

    • The approximate amount of waste

    • The date of accumulation

    • Principal Investigator's name and lab location

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to solutions containing this compound, such as unused experimental solutions or solvent rinses of contaminated glassware.

Methodology:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization: The container must be securely capped and clearly labeled with:

    • "Hazardous Waste"

    • "this compound Liquid Waste"

    • A complete list of all chemical components and their approximate concentrations (e.g., "this compound in DMSO/Saline")

    • The date of accumulation

    • Principal Investigator's name and lab location

  • Storage: Store the waste container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Pickup: Schedule a pickup with your institution's hazardous waste disposal service.

Protocol 3: Decontamination of Glassware and Surfaces

This protocol outlines the procedure for decontaminating laboratory glassware and surfaces that have come into contact with this compound.

Methodology:

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the this compound residue. Collect this initial rinse as hazardous liquid waste as described in Protocol 2.

  • Secondary Wash: Wash the glassware or surface with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware or surface to air dry completely before reuse.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

SHEN26_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_final_disposition Final Disposition Waste This compound Waste Generated Identify Identify Waste Type Waste->Identify Solid Solid Waste (Pure compound, contaminated items) Identify->Solid Solid Liquid Liquid Waste (Solutions, rinsates) Identify->Liquid Liquid Decon Decontamination (Glassware, surfaces) Identify->Decon Contaminated Apparatus CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container Liquid->CollectLiquid Rinse Rinse with Solvent (Collect as Liquid Waste) Decon->Rinse EHS Dispose via Institutional EHS Hazardous Waste Program CollectSolid->EHS CollectLiquid->EHS Rinse->CollectLiquid Wash Wash with Detergent and Water Rinse->Wash

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are required to follow the specific hazardous waste management policies and procedures established by their institution's Environmental Health and Safety department.

Essential Safety and Handling Protocols for SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel investigational compounds like SHEN26. As a potent, orally active RNA-dependent RNA polymerase (RdRp) inhibitor, proper handling and disposal of this compound are critical to prevent unintended exposure and environmental contamination.[1][2] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to research compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for laboratory work with chemical and biological reagents.[3][4]

PPE CategoryItemSpecifications and Use
Body Protection Lab CoatTo be worn at all times in the laboratory. Should be buttoned and have full-length sleeves.
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling this compound. Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against splashes or aerosols. A face shield may be necessary for procedures with a higher risk of splashing.
Respiratory Protection N95 Respirator or equivalentRecommended when handling powdered this compound or when there is a potential for aerosol generation.

Experimental Protocol: Safe Handling and Disposal of this compound

Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with the handling and disposal of this compound.

1. Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the compound in powdered form.

  • Personal Protective Equipment (PPE): Before beginning any procedure, ensure all required PPE is donned correctly.

  • Weighing: When weighing powdered this compound, use an enclosure to prevent the dispersal of dust.

  • Solution Preparation: To minimize the risk of inhalation, prepare solutions of this compound in a chemical fume hood. When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container as hazardous chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

2. Disposal Plan:

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be segregated as hazardous chemical waste.[4]

  • Solid Waste: Collect solid waste, including unused this compound powder and contaminated materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container. Do not pour this compound waste down the drain.[4]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

  • Final Disposal: All this compound waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[5][6]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagrams illustrate the key procedural steps.

SHEN26_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh prepare_solution Prepare this compound Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

SHEN26_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal unused_this compound Unused this compound solid_waste_container Labeled Solid Hazardous Waste Container unused_this compound->solid_waste_container contaminated_solids Contaminated Solids (Gloves, Tubes, etc.) contaminated_solids->solid_waste_container contaminated_liquids Contaminated Liquid Waste liquid_waste_container Labeled Liquid Hazardous Waste Container contaminated_liquids->liquid_waste_container ehs_pickup Arrange Pickup with Environmental Health & Safety solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup incineration Incineration via Certified Vendor ehs_pickup->incineration

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.